molecular formula C13H25NO3 B3024255 tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate CAS No. 1069120-19-9

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Cat. No.: B3024255
CAS No.: 1069120-19-9
M. Wt: 243.34 g/mol
InChI Key: KTNFSGIXLVLQNK-UHFFFAOYSA-N
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Description

Tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFSGIXLVLQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168955
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917342-29-1
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, identified by CAS number 917342-29-1, is a bifunctional aliphatic carbamate that has emerged as a critical intermediate and structural motif in contemporary drug discovery. Its unique architecture, featuring a rigid trans-cyclohexyl scaffold, a nucleophilic primary alcohol, and a protected amine (Boc group), provides a versatile platform for chemical elaboration. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, methods for structural analysis, and its strategic applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

The molecule's structure is defined by a cyclohexane ring with two substituents in a trans-1,4-configuration. This arrangement minimizes steric hindrance and locks the molecule into a stable chair conformation, providing predictable spatial orientation for synthetic modifications. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[1] The primary alcohol provides a reactive handle for subsequent chemical transformations such as etherification, esterification, or oxidation.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
CAS Number 917342-29-1 [2][3]
Molecular Formula C₁₃H₂₅NO₃ [2][3]
Molecular Weight 243.34 g/mol [2]
IUPAC Name tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate [2]
Physical Form Solid [4]
Boiling Point 366.0 ± 11.0 °C at 760 mmHg [4]
Melting Point 101-103 °C [5]
InChI Key KTNFSGIXLVLQNK-XYPYZODXSA-N [4]
SMILES CC(C)(C)OC(=O)NC1CCC(CCO)CC1 [2]

| Storage Temperature | Room Temperature / 2-8 °C |[4] |

Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of this compound involves the N-protection of the commercially available precursor, trans-4-(2-aminoethyl)cyclohexanol, using di-tert-butyl dicarbonate (Boc₂O).[5][6] This reaction is a cornerstone of amine chemistry, valued for its high efficiency and clean conversion.[7]

Boc Protection Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine of the starting material attacks one of the electrophilic carbonyl carbons of Boc₂O.[8][9] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] In the presence of a mild base like triethylamine (TEA), the protonated amine is deprotonated.[10] The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium cation.[8][10]

Boc_Protection_Mechanism Figure 1: Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Amine R-NH₂ (trans-4-(2-aminoethyl)cyclohexanol) Intermediate R-NH₂⁺-C(=O)O-Boc       |      O⁻-Boc Amine->Intermediate 1. Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Final Product) Intermediate->ProtectedAmine 2. Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH 3. Decomposition CO2 CO₂ (gas) Intermediate->CO2 BaseH Base-H⁺ Base Base (e.g., TEA)

Figure 1: Boc Protection Mechanism.
Detailed Experimental Protocol

This protocol is adapted from established procedures for Boc protection of primary amines.[5]

Materials:

  • trans-2-(4-Aminocyclohexyl)ethanol hydrochloride

  • Di(tert-butyl) dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend trans-2-(4-Aminocyclohexyl)ethanol hydrochloride (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The TEA serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to act as a base to neutralize the proton generated during the carbamate formation.[10] Stir for 15-20 minutes until the starting material fully dissolves.

  • Boc₂O Addition: Add a solution of di(tert-butyl) dicarbonate (1.05 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The reaction should be kept under a nitrogen atmosphere to prevent moisture contamination.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a white solid of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. A typical yield for this reaction is >90%.[5]

Synthesis_Workflow Figure 2: Synthesis & Purification Workflow Start 1. Dissolve Precursor (trans-2-(4-Aminocyclohexyl)ethanol HCl) in DCM AddBase 2. Add Triethylamine (TEA) at 0°C Start->AddBase AddBoc 3. Add Boc₂O at 0°C AddBase->AddBoc React 4. React at Room Temp (12-16h) AddBoc->React Workup 5. Aqueous Workup (H₂O, NaHCO₃, Brine) React->Workup Dry 6. Dry & Concentrate (MgSO₄, Rotary Evaporation) Workup->Dry Purify 7. Purification (Recrystallization or Chromatography) Dry->Purify Final Final Product: This compound Purify->Final

Figure 2: Synthesis & Purification Workflow.

Structural Elucidation and Analytical Data

Confirmation of the structure and assessment of purity are critical self-validating steps in the synthesis protocol. Standard analytical techniques are employed.

Table 2: Key Analytical Data Signatures

Technique Expected Observations
¹H NMR Boc Group: A characteristic singlet at ~1.44 ppm integrating to 9H. Cyclohexyl Protons: A series of complex multiplets between ~1.0-2.0 ppm. -CH₂-OH: A triplet at ~3.6 ppm. -CH-NH: A broad multiplet around 3.1-3.4 ppm. -NH-: A broad singlet at ~4.5 ppm.
¹³C NMR Boc C(CH₃)₃: ~28.4 ppm. Boc C=O: ~155.6 ppm. Boc C(CH₃)₃: ~79.1 ppm. Cyclohexyl Carbons: Multiple peaks in the aliphatic region ~30-50 ppm. -CH₂-OH: ~61.0 ppm.
IR Spectroscopy O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch (carbamate): Sharp peak around 3350 cm⁻¹. C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=O Stretch (carbamate): Strong, sharp peak around 1680-1700 cm⁻¹.

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 244.19. Expected m/z for [M+Na]⁺: 266.17. |

Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used. The data presented are representative values.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this molecule lies in its utility as a versatile building block. The orthogonal nature of the Boc-protected amine and the primary alcohol allows for selective, stepwise chemical modifications.

Core Component of PROTAC Linkers

A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as an excellent starting point for the linker component.

  • The hydroxyl group can be readily derivatized (e.g., via etherification) to attach to the E3 ligase ligand.

  • The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine.[7][9]

  • This newly freed amine can then be coupled (e.g., via amidation) to the target protein ligand, completing the PROTAC synthesis.

The trans-cyclohexyl core provides a degree of rigidity and defined length to the linker, which is a critical parameter for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

PROTAC_Concept Figure 3: Role in PROTAC Assembly cluster_assembly PROTAC Synthesis cluster_function Biological Action BuildingBlock This compound -OH -NHBoc Step1 1. Couple -OH BuildingBlock:ho->Step1 Etherification Step2 2. Deprotect -NHBoc (TFA) BuildingBlock:nh->Step2 E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Target_Ligand Target Protein Ligand (e.g., for BTK, BRD4) Step3 3. Couple -NH₂ Step2->Step3 Amidation PROTAC Final PROTAC Molecule E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Target Target Protein PROTAC->Target Binds E3->Target Forms Ternary Complex (induced by PROTAC) Proteasome Proteasome Target->Proteasome Ubiquitination leads to... Degradation Degradation Proteasome->Degradation

Figure 3: Role in PROTAC Assembly.
Other Reported Applications

Beyond PROTACs, this intermediate is valuable in constructing other complex molecules. It has been cited in the preparation of:

  • Quinolinone analogues for combating multi-drug resistant bacterial infections.[5]

  • C-2 hydroxyethyl imidazopyrrolo pyridines which act as potent and selective JAK1 inhibitors for treating autoimmune diseases.[5]

In these contexts, the molecule provides a robust cyclohexyl scaffold that can properly orient pharmacophoric elements for optimal interaction with their biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

Table 3: Hazard and Safety Information

Category Information Source
Pictogram GHS07 (Harmful/Irritant) [4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [4]

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[13]

  • Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Avoid dust formation. Minimize agitation when handling the solid.[14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from strong oxidizing agents and strong acids.[14]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting groups, and demonstrated utility in sophisticated applications like PROTACs underscore its importance. The reliable synthesis and clear analytical characterization make it a trustworthy component in multi-step synthetic campaigns aimed at discovering next-generation therapeutics. Researchers and drug development professionals can leverage this versatile building block to accelerate their programs and explore novel chemical space with confidence.

References

  • Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
  • Vertex AI Search. Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Sigma-Aldrich. This compound.
  • MedChemExpress. This compound | PROTAC Linker.
  • PubChem. This compound | C13H25NO3 | CID 24720929.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate.
  • MedChemExpress. This compound | Cat. No.: HY-78609.
  • ChemicalBook. This compound(917342-29-1) Spectrum.
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  • ChemicalBook. This compound Chemical Properties,Uses,Production.
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  • ChemShuttle. tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate;CAS No.: 917342-29-1.
  • Crysdot. This compound.
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  • TCI Chemicals. 4-(2-Aminoethyl)cyclohexanol (cis- and trans- mixture).

Sources

An In-depth Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, progress is often dictated by the availability of versatile, high-quality chemical intermediates. These molecules are the foundational scaffolds upon which complex, biologically active compounds are built. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate has emerged as a particularly valuable player in this arena. Its structure, featuring a protected amine on a rigid cyclohexane ring and a reactive primary alcohol, offers a unique combination of stability and functionality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core structure, properties, synthesis, and critical applications of this indispensable chemical building block.

Core Molecular Identity and Structure

This compound is a carbamate derivative of trans-4-(2-hydroxyethyl)cyclohexylamine. The key feature is the tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, which masks the reactivity of the nitrogen atom, allowing for selective reactions at the hydroxyl group.

Key Identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane, 2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1]

  • CAS Number: 917342-29-1[1]

  • Molecular Formula: C13H25NO3[1][2]

  • Molecular Weight: 243.34 g/mol [1][3][2]

Caption: 2D Structure of the title compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its effective use in synthesis, formulation, and quality control.

PropertyValueSource(s)
Appearance Off-white to yellow solid[4]
Melting Point 101-103 °C[5]
Boiling Point 366.0 ± 11.0 °C (Predicted)[3][4][6]
Density 1.03 ± 0.1 g/cm³ (Predicted)[4]
pKa 12.56 ± 0.40 (Predicted)[4]
XLogP3 2.1[2]
Storage Sealed in dry, room temperature[4][7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that hinges on two critical transformations: the protection of an amine and the reduction of an ester. The causality behind the choice of reagents is key to achieving high yield and purity.

SynthesisWorkflow Start trans 2-[4-amino]cyclohexyl-acetic acid ethyl ester HCl Step1 Boc Protection Start->Step1 Intermediate trans 2-{4-(N-Boc)-amino]cyclohexyl}- acetic acid ethyl ester Step1->Intermediate Reagent1 Di(tert-butyl)dicarbonate (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) Reagent1->Step1 Step2 Ester Reduction Intermediate->Step2 Product tert-Butyl (trans-4-(2-hydroxyethyl) cyclohexyl)carbamate Step2->Product Reagent2 Sodium borohydride (NaBH₄) Aluminium chloride (AlCl₃) Tetrahydrofuran (THF) Reagent2->Step2

Caption: High-level synthetic workflow.

Detailed Step-by-Step Methodology [5]

Part A: Boc Protection of the Amine

  • Rationale: The starting material contains a primary amine hydrochloride salt. To protect this amine and enable subsequent reactions, we introduce the Boc group. Triethylamine is added as a non-nucleophilic organic base to neutralize the hydrochloride, liberating the free amine to react with the di(tert-butyl)dicarbonate (Boc anhydride). Dichloromethane serves as an inert solvent.

  • Preparation: Charge a suitable reaction vessel with 40 g of trans 2-[4-amino]-cyclohexyl)-acetic acid ethyl ester hydrochloride and 160 ml of dichloromethane.

  • Basification: Add 18.2 g of triethylamine to the resulting suspension.

  • Boc Anhydride Addition: Cool the reaction mixture to 8-10°C. Under a nitrogen atmosphere, add a solution of 40.0 g of di(tert-butyl)dicarbonate in 100 ml of dichloromethane over 1 hour with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature (22-25°C) and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Part B: Reduction of the Ethyl Ester

  • Rationale: The goal is to convert the ethyl ester group to a primary alcohol. While sodium borohydride is a mild reducing agent, its reactivity is significantly enhanced by the addition of a Lewis acid like aluminium chloride. This in-situ generated reagent is highly effective for reducing esters to alcohols. Tetrahydrofuran is an appropriate ether solvent for this transformation.

  • Solubilization: Dissolve the intermediate product from Part A in 460 ml of tetrahydrofuran.

  • Addition of Reducing Agent: Add 13.68 g of sodium borohydride at 25°C under nitrogen.

  • Lewis Acid Addition: Prepare a solution of 24.0 g of aluminium chloride in 250 ml of anhydrous tetrahydrofuran. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C.

  • Reaction: Stir the mixture for an additional 2 hours after the addition is complete.

  • Workup and Isolation:

    • Cool the mixture to 5-10°C and quench the reaction by carefully adding 650 ml of water.

    • Add 600 ml of toluene and adjust the pH to 3-4 with concentrated hydrochloric acid.

    • Stir for 1 hour, then separate the organic and aqueous phases.

    • Extract the aqueous layer with 50 ml of toluene.

    • Combine all organic layers, wash with water (3 x 150 ml), and dry under vacuum to yield the final product.

The Chemistry of the Boc Group: A Tool for Control

The tert-butoxycarbonyl (Boc) group is central to the utility of this molecule. Its steric bulk and electronic properties make it an ideal protecting group for amines in multi-step syntheses.

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation, saponification, and reactions with many organometallic reagents. This stability allows chemists to perform modifications on other parts of the molecule—such as the hydroxyl group—without affecting the protected amine.

  • Deprotection: The key advantage of the Boc group is its lability under acidic conditions.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This selective removal is a cornerstone of its use in peptide synthesis and medicinal chemistry.

Boc_Chemistry cluster_0 Boc Protection cluster_1 Boc Deprotection R-NH₂ R-NH₂ R-NH-Boc R-NH-Boc R-NH₂->R-NH-Boc + (Boc)₂O R-NH-Boc->R-NH₂ - CO₂ - Isobutylene R-NH₃⁺ R-NH₃⁺ R-NH-Boc->R-NH₃⁺ + H⁺ (e.g., TFA, HCl)

Caption: Conceptual structure of a PROTAC molecule.

Spectroscopic and Safety Information

  • Spectroscopic Analysis: Characterization of this compound relies on standard analytical techniques.

    • ¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, multiplets for the cyclohexane and ethyl protons, and a broad singlet for the N-H proton.

    • ¹³C NMR: Key signals would appear for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the cyclohexane ring and the hydroxyethyl side chain.

    • IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch, C=O stretch of the carbamate, and the O-H stretch of the alcohol. [10]

  • Safety and Handling: According to the Globally Harmonized System (GHS), this compound should be handled with care.

    • Pictogram: GHS07 (Harmful) [6] * Signal Word: Warning [4][6] * Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6] * Precautionary Statements: Standard precautions such as P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) should be followed. [6]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, the strategic placement of orthogonal functional groups, and the reliable chemistry of the Boc protecting group provide chemists with a robust platform for constructing molecules of significant therapeutic potential. From established APIs to next-generation protein degraders, its impact is a clear demonstration of how fundamental principles of organic synthesis directly translate into advancements in medicine.

References

  • Xinghui Pharma. (n.d.). CAS#917342-29-1 | this compound. Xinghui Pharma. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

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Introduction: Unveiling a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to CAS 917342-29-1: A Key Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development and complex chemical synthesis, certain molecules emerge as indispensable building blocks. CAS number 917342-29-1, a compound known by several names, represents one such pivotal intermediate. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring with a hydroxyethyl functional group, makes it a versatile tool for medicinal chemists. This guide provides an in-depth analysis of its chemical properties, core applications, and the mechanistic principles behind its use, particularly highlighting its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate in the synthesis of notable pharmaceuticals.

Section 1: Chemical Identity and Physicochemical Properties

The compound is a carbamate derivative characterized by a trans-configured cyclohexyl ring, which imparts specific steric properties that are crucial for its synthetic applications.[1]

Systematic Name: 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate[1]

Common Synonyms:

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate[2][3][4]

  • trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane[5][6][7][8]

  • trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1][6]

  • 2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1][7]

  • Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester[1][2]

Table 1: Physicochemical and Structural Properties

Property Value Source(s)
CAS Number 917342-29-1 [1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₁₃H₂₅NO₃ [1][2][4][6][8][10][13]
Molecular Weight 243.34 g/mol (or 243.35) [2][4][6][8][10][13]
Appearance Off-white to yellow solid; White solid [2][8]
Boiling Point 366.0 ± 11.0 °C (Predicted) [2]
Density 1.03 ± 0.1 g/cm³ (Predicted) [2]
Storage Conditions Sealed in dry, Room Temperature; Store at 0-8 °C [2][8][12]
pKa 12.56 ± 0.40 (Predicted) [2]
InChI Key KTNFSGIXLVLQNK-XYPYZODXNA-N [1]

| SMILES | N(C(OC(C)(C)C)=O)[C@H]1CCCC1 |[1] |

Section 2: Core Applications in Drug Discovery and Development

The utility of CAS 917342-29-1 stems from its dual functionality: the Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the terminal hydroxyl group provides a handle for further chemical modifications. This structure makes it a valuable intermediate in several therapeutic areas.

Key Synthetic Intermediate:

  • Antipsychotics: It is a documented intermediate in the synthesis of Cariprazine , an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[6][14]

  • Antibacterial Agents: The compound is used to prepare quinolinones and their analogs, which are being investigated for the treatment of multi-drug resistant bacterial infections.[2][14]

  • Kinase Inhibitors: It serves as a starting material for preparing C-2 hydroxyethyl imidazopyrrolo pyridines as Janus kinase 1 (JAK1) inhibitors and for Mer kinase inhibitors aimed at treating pediatric acute lymphoblastic leukemia.[2][14]

Advanced Role as a PROTAC Linker: Perhaps its most cutting-edge application is as a linker component in the synthesis of PROTACs.[11][13] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the cell's own ubiquitin-proteasome system.[13] The linker's length, rigidity, and chemical nature, derived from molecules like CAS 917342-29-1, are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.

Section 3: Mechanism of Action: The PROTAC Pathway

As a component of a PROTAC, this molecule does not have a mechanism of action itself but is integral to the function of the final PROTAC molecule. The diagram below illustrates the generalized mechanism of a PROTAC. The linker, for which CAS 917342-29-1 is a building block, connects the "Target Protein Ligand" and the "E3 Ligase Ligand."

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (Protein of Interest) Target->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Proximity-induced Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->Ub Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Generalized mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Section 4: Experimental Protocol: Synthesis

The trustworthiness of a chemical intermediate is rooted in a reliable and reproducible synthesis. The following protocol is based on a documented procedure for the preparation of this compound.[2]

Objective: To synthesize CAS 917342-29-1 from its precursor, ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate, via reduction.

Materials:

  • trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester

  • Tetrahydrofuran (THF), absolute

  • Sodium borohydride (NaBH₄)

  • Aluminium chloride (AlCl₃)

  • Nitrogen gas supply

  • Standard laboratory glassware (e.g., round-bottom flask, dropping funnel)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material, trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester, in 460 ml of tetrahydrofuran (THF) in a suitable reaction flask under a nitrogen atmosphere.

  • Addition of Reducing Agent: At 25°C, add 13.68 g (0.36 mol) of sodium borohydride to the solution with stirring.

  • Controlled Addition of Co-reagent: Prepare a solution of 24.0 g (0.18 mol) of aluminium chloride in 250 ml of absolute THF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C. Continue stirring under nitrogen.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 2 hours to ensure the reaction proceeds to completion.

  • Work-up and Purification (General Steps): Following the reaction, a careful aqueous work-up would be performed to quench excess reagents, followed by extraction with an organic solvent. The organic layers would be combined, dried, and concentrated under vacuum to yield the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.

Synthesis_Workflow A 1. Dissolve Boc-protected ester in THF under N2 B 2. Add NaBH4 at 25°C A->B D 4. Add AlCl3 solution dropwise (1 hr, 18-22°C) B->D C 3. Prepare AlCl3 solution in absolute THF C->D E 5. Stir for 2 hours at room temperature D->E F 6. Aqueous work-up and extraction E->F G 7. Dry and concentrate organic phase F->G H 8. Purify final product (CAS 917342-29-1) G->H

Caption: Workflow for the synthesis of CAS 917342-29-1 via ester reduction.

Section 5: Broader Research Utility

Beyond its role as a pharmaceutical intermediate, CAS 917342-29-1 is valuable in other research domains:

  • Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, which is useful for creating advanced drug delivery systems and diagnostic tools.[5]

  • Polymer Science: It can be incorporated into polymer formulations to enhance properties like solubility and biocompatibility, aiding in the development of novel materials for medical applications.[5]

  • Analytical Chemistry: It is employed in analytical methods to investigate the interactions between drugs and biological systems, providing insights for developing improved therapeutic strategies.[5][8]

Conclusion

CAS 917342-29-1, or this compound, is more than just a catalog chemical. It is a strategically designed molecule that serves as a cornerstone in the synthesis of complex pharmaceuticals, including the antipsychotic Cariprazine and various kinase inhibitors. Its growing importance as a linker in the revolutionary field of PROTACs underscores its versatility and potential to contribute to the development of next-generation therapeutics. The well-defined structure and dual functionality of this compound ensure its continued relevance and application in the hands of researchers and drug development professionals.

References

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The Strategic Utility of Boc-Protected trans-4-(2-Hydroxyethyl)cyclohexylamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, bifunctional scaffolds that offer a blend of conformational rigidity, synthetic versatility, and desirable physicochemical properties are of immense value. Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine, with its distinct stereochemistry and orthogonally protected functional groups, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse applications of this versatile building block, with a particular focus on its role in the development of central nervous system (CNS) agents and its utility as a linker in novel therapeutic modalities.

Physicochemical Properties and Structural Rationale

Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine, formally known as tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate, possesses a unique combination of structural features that underpin its utility in drug design.

PropertyValueSource
CAS Number 917342-29-1[1]
Molecular Formula C13H25NO3[1]
Molecular Weight 243.34 g/mol [1]
Appearance White solid[2]

The trans-1,4-disubstituted cyclohexane ring imparts a rigid, chair-like conformation to the molecule. This stereochemical arrangement is crucial for orienting appended pharmacophores in a defined spatial relationship, which can lead to enhanced binding affinity and selectivity for the target protein. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective chemical manipulation of the primary hydroxyl group.[3] Conversely, the Boc group can be readily removed under acidic conditions to liberate the amine for subsequent reactions, such as amide bond formation or reductive amination.[3] The 2-hydroxyethyl side chain provides a reactive handle for further synthetic elaboration or can act as a hydrogen bond donor, contributing to the pharmacokinetic profile of the final drug molecule.[2]

Core Applications in Drug Discovery

A Key Intermediate in the Synthesis of the Antipsychotic Cariprazine

A significant application of Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine and its derivatives is in the synthesis of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[4] The trans-cyclohexyl moiety is a critical structural element of Cariprazine, connecting the 2,3-dichlorophenylpiperazine pharmacophore to the dimethylurea headgroup.[5]

While various synthetic routes to Cariprazine have been reported, a key strategy involves the use of a trans-4-substituted cyclohexylamine intermediate.[6][7] One patented process, for instance, utilizes tert-butyl (1R,4R)-4-(2-hydroxyethyl) cyclohexylcarbamate as a starting material to form a key amine intermediate, trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl) ethyl) cyclohexylamine.[8] This intermediate is then further elaborated to yield Cariprazine.[8]

Illustrative Synthetic Workflow: From Building Block to Cariprazine Intermediate

G A Boc-trans-4-(2-hydroxyethyl)cyclohexylamine B Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) A->B C Activated Intermediate (e.g., Mesylate or Tosylate) B->C D Nucleophilic Substitution with 1-(2,3-dichlorophenyl)piperazine C->D E Boc-protected Cariprazine Precursor D->E F Boc Deprotection (Acidic Conditions, e.g., TFA, HCl) E->F G trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl)ethyl)cyclohexanamine (Key Cariprazine Intermediate) F->G

Caption: Generalized synthetic pathway to a key Cariprazine intermediate.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Activation of the Hydroxyl Group:

    • Dissolve Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base (e.g., triethylamine, pyridine) to the solution.

    • Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) to the reaction mixture.

    • Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated intermediate.

  • Nucleophilic Substitution:

    • Dissolve the activated intermediate and 1-(2,3-dichlorophenyl)piperazine in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

    • Add a base (e.g., potassium carbonate, triethylamine) to the mixture.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the Boc-protected Cariprazine precursor.

  • Boc Deprotection:

    • Dissolve the Boc-protected precursor in a suitable solvent (e.g., dichloromethane, dioxane).

    • Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) to the solution.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with a suitable solvent (e.g., diethyl ether) to obtain the desired amine salt.

Versatile Linker in PROTACs and Bioconjugation

The bifunctional nature of Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine makes it an attractive linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.[11]

The rigid cyclohexyl core of the title compound can help to pre-organize the two ends of the PROTAC, potentially reducing the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase). The hydroxyethyl group provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected and coupled to the other binding moiety. This modularity allows for the systematic variation of linker length and attachment points during PROTAC optimization.

Diagram: Role as a PROTAC Linker

Caption: Schematic representation of the compound as a PROTAC linker.

Beyond PROTACs, this building block is also valuable in general bioconjugation applications, where it can be used to connect biomolecules to surfaces or other molecules to enhance drug delivery systems and diagnostic tools.[8]

Scaffold for Novel Kinase Inhibitors and Other Bioactive Molecules

The cyclohexylamine scaffold is a recurring motif in a variety of bioactive molecules, including kinase inhibitors.[12] The rigid nature of the ring can help to position key pharmacophoric groups in the ATP-binding site of kinases. The synthetic handles on Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine allow for the exploration of the structure-activity relationship (SAR) around this core. For instance, the hydroxyl group can be functionalized to introduce groups that interact with specific residues in the kinase active site, while the amine can be used to attach the core scaffold to a heterocyclic hinge-binding motif.

Synthesis of Boc-Protected trans-4-(2-Hydroxyethyl)cyclohexylamine

A common synthetic route to the title compound involves the reduction of a corresponding carboxylic acid or ester derivative. For example, a related compound, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate, can be synthesized by the reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate using a reducing agent like lithium aluminum hydride (LiAlH4). A similar strategy can be envisioned for the synthesis of the hydroxyethyl analog, starting from a suitable trans-4-(tert-butoxycarbonylamino)cyclohexyl acetic acid derivative.

Pharmacokinetic Considerations

The inclusion of the cyclohexyl ring in a drug molecule can influence its pharmacokinetic properties.[13][14] The lipophilicity of the cyclohexane core can enhance membrane permeability and oral absorption.[15] The trans-stereochemistry can also impact metabolic stability, as the rigid conformation may hinder access of metabolic enzymes. The hydroxyethyl group can serve as a site for glucuronidation or other phase II metabolic transformations, potentially influencing the drug's clearance rate. A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of molecules containing this scaffold is crucial for successful drug development.[16][17]

Conclusion

Boc-protected trans-4-(2-hydroxyethyl)cyclohexylamine is a valuable and versatile building block in contemporary drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and synthetic tractability make it a powerful tool for medicinal chemists. Its demonstrated utility in the synthesis of the antipsychotic drug Cariprazine, its potential as a rigid linker in PROTACs, and its application as a scaffold for other bioactive molecules highlight its significance. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed molecular building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

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The Strategic Integration of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][1] The linker is far more than a simple tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of the role and application of a specific linker building block, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, in the design and synthesis of PROTACs.

The strategic choice of a linker can profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers to enhance potency, selectivity, and drug-like properties.[3][6]

The Advantage of Rigid Linkers: The Case for the trans-Cyclohexyl Moiety

Rigid linkers, such as those incorporating cycloalkane structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][7] The trans-1,4-disubstituted cyclohexane ring, a key feature of this compound, provides a rigid and extended conformation. This structural constraint can be highly advantageous in PROTAC design.

A seminal study on the LRRK2 PROTAC XL01126 highlighted the profound impact of the cyclohexane linker's stereochemistry. The PROTAC bearing a trans-cyclohexyl group in the linker was a more effective and cooperative degrader than its corresponding cis-analogue, despite having weaker binary binding affinities.[8] High-resolution co-crystal structures revealed that the trans-linker enforces a rigid, extended conformation, while the cis-linker adopts a folded-back conformation.[8] This demonstrates that the rigid and linear nature of the trans-cyclohexyl moiety is crucial for establishing a productive ternary complex geometry, ultimately leading to enhanced cellular degradation activity.[8]

Synthesis of a PROTAC Incorporating the trans-Cyclohexyl Linker: A Representative Protocol

The overall synthetic strategy involves a modular approach: the synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their convergent coupling.

Step 1: Preparation of the Bifunctional trans-Cyclohexyl Linker

The commercially available this compound serves as the starting material for the linker. The hydroxyl group is first activated, for example, by conversion to a mesylate, to facilitate coupling with the E3 ligase ligand. The Boc-protecting group on the amine can then be removed under acidic conditions to allow for subsequent coupling with the POI ligand.

Experimental Protocol:

  • Mesylation of the linker: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the mesylated intermediate.

  • Boc deprotection: The mesylated intermediate is dissolved in a 4M HCl solution in dioxane and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the deprotected linker with a free amine, which can be carried forward to the next step.

Step 2: Synthesis of the VHL E3 Ligase Ligand

A common Von Hippel-Lindau (VHL) E3 ligase ligand, such as the one used in XL01126, can be synthesized according to established literature procedures.[9] A key feature of this ligand is a phenolic hydroxyl group that can be used for coupling to the linker.

Step 3: Synthesis of the LRRK2 POI Ligand

The LRRK2 inhibitor HG-10-102-01, the warhead for XL01126, can be synthesized as previously described.[10][11] The synthesis involves a multi-step sequence starting from commercially available materials.

Step 4: Assembly of the Final PROTAC

The final PROTAC is assembled through a series of coupling reactions. The mesylated linker is first coupled to the VHL ligand via a nucleophilic substitution reaction. Following purification, the deprotected amine on the other end of the linker is coupled to an appropriately functionalized POI ligand, for instance, via an amide bond formation.

Data Presentation: Biological Activity of PROTACs with a trans-Cyclohexyl Linker

The inclusion of a trans-cyclohexyl linker has been shown to yield PROTACs with potent degradation activity. The following table summarizes the biological data for the LRRK2 PROTAC XL01126.

PROTAC NameTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
XL01126 LRRK2 (WT)VHL32>90MEFs[8]
XL01126 LRRK2 (G2019S)VHL14>90MEFs[8]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the PROTAC mechanism of action and the synthetic workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand E3_Ligase E3 Ubiquitin Ligase Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin Proteasome->POI Degrades POI

Caption: The PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow Start This compound Linker_Mod Linker Activation & Deprotection Start->Linker_Mod Couple1 Couple Linker and VHL Ligand Linker_Mod->Couple1 VHL_Synth VHL Ligand Synthesis VHL_Synth->Couple1 POI_Synth POI Ligand Synthesis Couple2 Couple Intermediate and POI Ligand POI_Synth->Couple2 Intermediate Linker-VHL Conjugate Couple1->Intermediate Intermediate->Couple2 Final_PROTAC Final PROTAC Molecule Couple2->Final_PROTAC

Caption: A representative workflow for PROTAC synthesis.

Conclusion: A Versatile Building Block for Advanced PROTACs

This compound is a valuable building block for the synthesis of advanced PROTACs. The inherent rigidity and linear geometry of the trans-cyclohexyl moiety can be strategically employed to enforce a productive conformation for the ternary complex, leading to enhanced degradation efficiency. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such conformationally constrained building blocks will be paramount in developing the next generation of highly potent and selective PROTAC therapeutics.

References

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  • Marques, C. et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences24 , 12267 (2023). [Link]

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  • Mares, A. et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Organic & Biomolecular Chemistry22 , 3945-3950 (2024). [Link]

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The Versatile Building Block: A Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and Its Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, a molecule featuring a Boc-protected amine and a primary alcohol separated by a rigid trans-cyclohexyl spacer, has emerged as a critical intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties and Synthesis

This compound, with the CAS number 917342-29-1, is an off-white to yellow solid.[1] Its structure combines the steric bulk and stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a primary hydroxyl group, making it an ideal synthon for stepwise chemical modifications.

PropertyValue
CAS Number 917342-29-1
Molecular Formula C₁₃H₂₅NO₃
Molecular Weight 243.34 g/mol
Appearance Off-white to yellow solid
Boiling Point 366.0±11.0 °C (Predicted)
Density 1.03±0.1 g/cm³ (Predicted)
Storage Sealed in dry, Room Temperature

Synthesis Protocol:

A common synthetic route to this compound involves a two-step process starting from trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]

Step 1: Boc Protection

  • Suspend 40 g (0.18 mol) of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride in 160 ml of dichloromethane in a 500 ml four-necked flask.

  • Add 18.2 g (0.18 mol) of triethylamine to the suspension.

  • Cool the reaction mixture to 8-10°C.

  • Under a nitrogen atmosphere, add a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate in 100 ml of dichloromethane dropwise over 1 hour with stirring.

  • Allow the reaction mixture to warm to 22-25°C and stir until the reaction is complete.

  • Work up the reaction by adding 100 g of 5% aqueous sodium carbonate and separating the phases. The organic layer is then washed with water, dried over Na₂SO₄, and concentrated in vacuo to yield trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester.

Step 2: Ester Reduction

  • Dissolve the crude ester from the previous step in 460 ml of tetrahydrofuran.

  • Add 13.68 g (0.36 mol) of sodium borohydride at 25°C under a nitrogen atmosphere.

  • With stirring, add a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 ml of absolute tetrahydrofuran dropwise, maintaining the temperature between 18-22°C, over 1 hour.

  • Stir the mixture for an additional 2 hours.

  • Upon reaction completion, cool the mixture to 5-10°C and add 650 ml of water and 600 ml of toluene.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid and continue stirring for 1 hour at 20-25°C.

  • Separate the phases and isolate the product from the organic layer.

Synthesis trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl Boc-protected ester Boc-protected ester trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl->Boc-protected ester Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane This compound This compound Boc-protected ester->this compound Sodium borohydride, Aluminum chloride, Tetrahydrofuran

Caption: Synthesis of this compound.

Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of several important pharmaceuticals. The trans configuration of the cyclohexane ring is often crucial for the desired pharmacological activity, providing a rigid scaffold that correctly orients the functional groups for optimal interaction with their biological targets.

Antipsychotic Drug Cariprazine

This carbamate is a key precursor in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis of Cariprazine involves the eventual coupling of the trans-4-substituted cyclohexane moiety with 1-(2,3-dichlorophenyl)piperazine. While direct use of the title compound is not always explicitly detailed in every published route, its structural motif is central to the core of Cariprazine. The synthesis often proceeds through intermediates like trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-yl]-ethyl}-cyclohexylamine, which can be derived from precursors like this compound.[3][4]

Cariprazine_Synthesis This compound This compound Key Amine Intermediate Key Amine Intermediate This compound->Key Amine Intermediate Activation & Displacement Cariprazine Cariprazine Key Amine Intermediate->Cariprazine Coupling with 1-(2,3-dichlorophenyl)piperazine & Urea formation

Caption: Role in Cariprazine Synthesis.

Kinase Inhibitors

The compound also serves as a building block for various kinase inhibitors.

  • JAK1 Inhibitors: It is used in the preparation of C-2 hydroxyethyl imidazopyrrolo pyridines, which act as Janus kinase 1 (JAK1) inhibitors.[1][2] These inhibitors are of interest for the treatment of autoimmune diseases and cancer.[5][6]

  • Mer Kinase Inhibitors: This carbamate is also implicated in the synthesis of inhibitors for Mer tyrosine kinase (MerTK), a target in oncology, particularly for pediatric acute lymphoblastic leukemia.[2][7] The cyclohexyl group provides a scaffold for the construction of macrocyclic inhibitors that bind to the ATP-binding pocket of the kinase.[7][8]

Antibacterial Agents

This compound is a starting material for the synthesis of novel quinolinone analogs.[1][2] These compounds are being investigated for their potential to treat infections caused by multi-drug resistant bacteria.[9][10]

Role as a PROTAC Linker

One of the most significant applications of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13]

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and subsequent protein degradation. The trans-cyclohexyl moiety provides a rigid and well-defined spacer, while the hydroxyethyl group offers a convenient handle for attachment to either the target protein ligand or the E3 ligase ligand.

PROTAC_Concept cluster_PROTAC PROTAC Molecule E3 Ligase Ligand E3 Ligase Ligand Linker This compound derivative E3 Ligase Ligand->Linker E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Target Protein Ligand Target Protein Ligand Linker->Target Protein Ligand Target Protein Target Protein Target Protein Ligand->Target Protein Binds E3 Ubiquitin Ligase->Target Protein Ubiquitination Proteasomal Degradation Proteasomal Degradation Target Protein->Proteasomal Degradation

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its pre-installed protected amine and reactive alcohol, separated by a rigid trans-cyclohexyl spacer, provide a robust platform for the synthesis of a wide range of biologically active molecules, from small molecule drugs to complex PROTACs. The applications highlighted in this guide underscore its importance for researchers and scientists working at the forefront of drug discovery and development. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly expand.

References

  • J&K Scientific. trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane | 917342-29-1. Available from: [Link]

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  • Cui, J., et al. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Med. Chem. Lett.2016 , 7 (12), 1044–1049. Available from: [Link]

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  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]

  • National Institutes of Health. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[2]arene with Hydroxyl and Amine Groups. Available from: [Link]

  • PubMed. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. Available from: [Link]

  • New Drug Approvals. CARIPRAZINE for major depressive disorder. Available from: [Link]

  • National Institutes of Health. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Available from: [Link]

  • Supporting Information. Characterization Data of the Products. Available from: [Link]

  • NET. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]

  • ResearchGate. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. Available from: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. Industrial process for the preparation of cariprazine.
  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • National Institutes of Health. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Available from: [Link]

  • CORE. Development of potent inhibitors of receptor tyrosine kinases by ligand-based drug design and target-biased phenotypic screening. Available from: [Link]

  • National Institutes of Health. Discovery of novel macrocyclic MERTK/AXL dual inhibitors. Available from: [Link]

  • National Institutes of Health. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

  • Quick Company. A Process For Preparation Of Cariprazine And Intermediates Thereof. Available from: [Link]

  • ResearchGate. The synthesis of the key intermediate of cariprazine a Retrosynthetic... Available from: [Link]

  • Google Patents. Processes and intermediates for making a JAK inhibitor.
  • PubMed. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Available from: [Link]

  • Pharmaffiliates. tert-Butyl (4-((7-chloroquinolin-4-yl)amino)pentyl)(2-hydroxyethyl)carbamate. Available from: [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

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The Carbamate Linker: A Cornerstone of Modern Drug Synthesis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of drug design and development, the ability to precisely control the delivery and release of therapeutic agents is paramount. Among the chemical moieties that have proven indispensable in this endeavor, the carbamate linker stands out for its remarkable versatility and tunable stability. From its early discovery in natural products to its current pivotal role in sophisticated drug delivery systems like antibody-drug conjugates (ADCs), the journey of the carbamate linker is a testament to the power of chemical innovation in medicine. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive exploration of the discovery, history, and core applications of carbamate linkers in drug synthesis. We will delve into the fundamental principles governing their synthesis and cleavage, examine their application in prodrug and ADC design, and provide practical, field-proven insights to inform experimental choices.

A Historical Perspective: From Nature's Blueprint to Synthetic Scaffolds

The story of carbamates in medicine begins not in a modern laboratory, but in the heart of West Africa with the Calabar bean (Physostigma venenosum). In 1864, chemists isolated the active alkaloid, physostigmine, a potent acetylcholinesterase inhibitor.[1] The key to its biological activity was the presence of a methylcarbamate group. This natural blueprint sparked the interest of medicinal chemists, leading to the development of a cascade of synthetic carbamate-based drugs.

Initially, research focused on mimicking and modifying the structure of physostigmine, leading to the synthesis of other acetylcholinesterase inhibitors like neostigmine and rivastigmine, which are still used in the treatment of myasthenia gravis and Alzheimer's disease, respectively.[1][2] Beyond their direct therapeutic effects, the inherent stability of the carbamate bond, a hybrid of an amide and an ester, made it an attractive functional group for broader applications in medicinal chemistry.[1] This stability, coupled with its ability to engage in hydrogen bonding, allows the carbamate moiety to serve as a robust peptide bond isostere, enhancing the metabolic stability of peptide-based drugs.

The mid-20th century saw the expansion of carbamates into various therapeutic areas, including muscle relaxants and anticonvulsants.[1] However, it was the advent of prodrug design and targeted therapies that truly cemented the carbamate linker's place in the modern drug development arsenal.

The Chemistry of Control: Synthesis and Cleavage of Carbamate Linkers

The utility of a carbamate linker lies in the fine balance between its stability during systemic circulation and its controlled cleavage at the target site. This balance is dictated by the specific chemical structure of the linker, which in turn is a product of carefully chosen synthetic strategies.

Synthetic Methodologies: Building the Bridge

The synthesis of carbamate linkers can be broadly categorized into traditional and modern methods.

Traditional Methods:

  • From Isocyanates: The reaction of an alcohol or amine with an isocyanate is a fundamental method for carbamate formation. The isocyanate itself can be generated from an acyl azide via the Curtius rearrangement . This method is robust but can be limited by the availability and handling of potentially hazardous isocyanates.[3]

  • From Chloroformates: The reaction of an alcohol with phosgene or a chloroformate followed by reaction with an amine is another classic approach. While effective, the high toxicity of phosgene has driven the development of safer alternatives.[4]

Modern Methods:

  • Activated Carbonates: The use of mixed carbonates, such as p-nitrophenyl (PNP) carbonate, offers a safer and more efficient alternative to phosgenes for activating alcohols for subsequent reaction with amines.[4]

  • Carbon Dioxide as a C1 Source: In a greener approach, carbon dioxide can be directly utilized as a carbonyl source. The reaction of an amine with CO2 forms a carbamic acid intermediate, which can then be alkylated to yield the desired carbamate.

A particularly important development in linker technology has been the creation of self-immolative linkers , which are designed to fragment and release the active drug following a specific triggering event. The most prominent example is the p-aminobenzyl carbamate (PABC) spacer.

PABC_Synthesis

Cleavage Mechanisms: Releasing the Payload

The selective cleavage of the carbamate linker at the target site is the cornerstone of its utility in drug delivery. This can be achieved through several mechanisms:

  • Enzymatic Cleavage: This is the most common strategy, particularly in the context of cancer therapy. Linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins in the lysosome. The dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are well-established cathepsin B substrates.[5][6] Cleavage of the dipeptide bond by cathepsin B initiates a cascade of reactions in the PABC spacer, leading to the release of the drug.

Cleavage_Mechanism

  • pH-Sensitive Cleavage: The lower pH of the tumor microenvironment (pH ~6.5) and endosomes/lysosomes (pH 4.5-5.5) compared to normal tissue and blood (pH 7.4) can be exploited to trigger linker cleavage. Hydrazone-containing carbamate linkers are a classic example of pH-sensitive linkers.[7]

Applications in Drug Development: From Prodrugs to Precision Targeting

The unique properties of carbamate linkers have led to their widespread adoption in two key areas of drug development: prodrugs and antibody-drug conjugates.

Carbamate Linkers in Prodrug Design

A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. Carbamate linkers are frequently used to mask polar functional groups, such as amines or hydroxyls, in a drug molecule. This masking can improve the drug's oral bioavailability, increase its metabolic stability, and reduce off-target toxicity.

A notable example is the anticancer drug Irinotecan . The active metabolite, SN-38, is highly potent but has poor water solubility. In Irinotecan, the phenolic hydroxyl group of SN-38 is linked to a dipiperidino carbamate moiety, which significantly improves its water solubility and allows for intravenous administration. In vivo, the carbamate bond is cleaved by carboxylesterases to release the active SN-38.[8]

Carbamate Linkers in Antibody-Drug Conjugates (ADCs)

ADCs represent a paradigm shift in cancer therapy, combining the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the success of an ADC, and carbamate-based linkers are the most widely used.

The Val-Cit-PABC linker is a workhorse in the ADC field and is featured in several FDA-approved ADCs, including:

  • Adcetris® (brentuximab vedotin): Targets CD30 on lymphoma cells and delivers the microtubule-disrupting agent monomethyl auristatin E (MMAE).[9]

  • Polivy® (polatuzumab vedotin): Targets CD79b on B-cells and also delivers MMAE.[9]

  • Padcev® (enfortumab vedotin): Targets Nectin-4 in urothelial cancer and delivers MMAE.[9]

The choice between different dipeptide linkers can significantly impact the ADC's properties. For instance, the Val-Ala linker has been shown to have improved stability in mouse plasma compared to the Val-Cit linker, which can be susceptible to premature cleavage by mouse carboxylesterases.[5][6] This highlights the importance of careful linker selection during preclinical development.

Table 1: Comparison of Val-Cit and Val-Ala Linker Stability [5][6]

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
In Vivo Half-Life (Mouse Serum) ShorterLongerVal-Ala demonstrates greater stability in mouse models.
Susceptibility to Mouse Carboxylesterase 1c HighLowVal-Cit is prone to off-target cleavage in mice.
Aggregation Tendency (High DAR) HigherLowerVal-Ala is more suitable for ADCs with a high drug-to-antibody ratio.

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides illustrative, step-by-step methodologies for the synthesis and conjugation of a carbamate linker.

Synthesis of an Activated Carbamate Linker: Fmoc-Val-Cit-PABC-PNP

This protocol outlines the synthesis of a commonly used activated linker for ADC development.

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol

  • p-Nitrophenyl carbonate

  • Pyridine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of Fmoc-Val-Cit-PABOH:

    • Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol in DMF.

    • Add a coupling reagent such as HATU and a base like DIPEA.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Purify the product by column chromatography.

  • Activation with p-Nitrophenyl Carbonate:

    • Dissolve the purified Fmoc-Val-Cit-PABOH in DMF.

    • Add pyridine followed by p-nitrophenyl carbonate.

    • Stir at room temperature until the reaction is complete.

    • The resulting Fmoc-Val-Cit-PABC-PNP can be precipitated with ether and used in the next step.[8][10][11]

Conjugation of the Activated Linker to a Drug

This protocol describes the conjugation of the activated linker to a drug containing a primary or secondary amine.

Materials:

  • Fmoc-Val-Cit-PABC-PNP

  • Drug with an amine functional group (Drug-NH₂)

  • DMF or other suitable aprotic solvent

  • DIPEA (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve the Drug-NH₂ in DMF.

  • Add a solution of Fmoc-Val-Cit-PABC-PNP in DMF.

  • If the drug's amine is protonated, add a slight excess of DIPEA.

  • Stir the reaction at room temperature until completion.

  • Purify the drug-linker conjugate by HPLC.

Future Directions and Conclusion

The field of carbamate linker chemistry is continually evolving. Current research is focused on developing novel linkers with enhanced stability and more sophisticated cleavage mechanisms. This includes linkers that are sensitive to other tumor-specific enzymes or stimuli, as well as linkers designed to release novel payloads beyond traditional cytotoxics.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299.
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  • Application of organic carbamates in drug design. Part 1: Anticancer agents. (2025). Recent Reports in Medicinal Chemistry.
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  • ChemicalBook. (n.d.). FMoc-Val-Cit-PAB synthesis.
  • MDPI. (2021).
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  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
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  • ResearchGate. (2024).
  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjug
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • ResearchGate. (2023).
  • ResearchGate. (n.d.).
  • AxisPharm. (2024). Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs)
  • National Information Technology Agency. (2024).
  • MedchemExpress.com. (n.d.). Fmoc-Val-Cit-PAB-PNP | ADC Linker.
  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (2014). Journal of Medicinal Chemistry, 57(15), 6375–6381.
  • Single Use Support. (2024).
  • ResearchGate. (n.d.). (A)
  • Biopharma PEG. (2019).
  • Graphviz. (2015). Drawing graphs with dot.
  • YouTube. (2021). Graphviz tutorial.
  • YouTube. (2021). Graphviz's DOT - quick introduction.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Amine Coupling of Hydroxyl-PEG-Carboxyl Linkers.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). Molecules, 21(2), 205.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • MDPI. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3316-3336.

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Physical properties of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Introduction: Characterizing a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise characterization of chemical intermediates is paramount. This compound (CAS No. 917342-29-1) has emerged as a valuable building block, notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the preparation of novel therapeutic agents.[1][2] Its utility in creating complex molecules for treating conditions ranging from bacterial infections to cancer underscores the necessity of a comprehensive understanding of its fundamental physical properties.[2]

This guide provides a detailed examination of two critical physical properties of this compound: its melting point and solubility. For researchers, scientists, and drug development professionals, these parameters are not mere data points; they are foundational pillars that inform purity assessment, guide formulation strategies, ensure batch-to-batch consistency, and ultimately influence a drug candidate's bioavailability and therapeutic efficacy.[3][4][5] This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for the rigorous evaluation of this and similar pharmaceutical intermediates.

Compound Profile

A summary of the key identifiers and predicted physicochemical properties for this compound provides a foundational overview.

PropertyValueSource(s)
CAS Number 917342-29-1[1][2][6][7]
Molecular Formula C₁₃H₂₅NO₃[1][8]
Molecular Weight 243.34 g/mol [1][8]
Appearance Off-white to yellow solid[9]
Predicted Boiling Point 366.0 ± 11.0 °C at 760 mmHg[2][9]
Predicted Density 1.03 ± 0.1 g/cm³[9]
Predicted pKa 12.56 ± 0.40[9]

Section 1: Melting Point Analysis

The Scientific Imperative of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure.[3] This physical constant is intrinsically linked to the strength of the intermolecular forces holding the crystal lattice together. For the pharmaceutical scientist, it serves two primary purposes:

  • Identification: A compound's melting point is a unique characteristic that can aid in its identification.[3]

  • Purity Assessment: A pure crystalline compound typically exhibits a sharp and narrow melting range (often 0.5-1.0°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[3] This makes melting point determination one of the most accessible and reliable methods for assessing purity.

While a specific, experimentally verified melting point for this compound is not consistently reported across publicly available literature, the methodology for its determination is standardized. For context, a structurally related compound, N-Boc-trans-4-hydroxy-L-proline methyl ester, has a reported melting point of 92-96 °C.[10]

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point range, a technique valued for its accuracy and minimal sample requirement.

Methodology Rationale: This procedure relies on controlled heating of a small, packed sample within a capillary tube. Observing the temperatures at which melting begins (the first drop of liquid appears) and completes (the entire sample is liquid) provides the melting range. A slow heating rate near the melting point is critical for allowing sufficient time for heat transfer from the heating block to the sample, ensuring thermal equilibrium and an accurate reading.[11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. Crushing the solid on a watch glass with a spatula achieves a fine consistency, which is crucial for uniform packing and efficient heat transfer.[12][13]

    • Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid into the bottom. The packed sample height should be approximately 1-2 cm.[11][13] This prevents air gaps that would disrupt heat distribution.[12]

  • Apparatus Setup (Melt-Temp or similar):

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Place a calibrated thermometer in the designated well.

  • Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute) to find an approximate range.[11]

    • Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate of approximately 2°C per minute.[11]

    • Record the temperature (T₁) when the first drop of liquid becomes visible.

    • Continue heating at the slow rate and record the temperature (T₂) when the last crystal of the solid melts completely.[13]

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • To ensure trustworthiness, the determination should be repeated at least twice with fresh samples. Consistent results across these measurements validate the findings.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Protocol cluster_report Analysis & Reporting P1 Dry & Pulverize Sample P2 Load Capillary Tube P1->P2 P3 Pack Sample Tightly P2->P3 M1 Insert Sample & Thermometer P3->M1 M2 Heat Rapidly (Optional) for Approx. MP M1->M2 M3 Cool Apparatus M2->M3 M4 Heat Slowly (2°C/min) Near Approx. MP M3->M4 M5 Record T1 (First Liquid Drop) M4->M5 M6 Record T2 (All Liquid) M5->M6 R1 Report Melting Range (T1 - T2) M6->R1 R2 Repeat for Consistency R1->R2

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Analysis

The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of pharmaceutical science.[5][14] It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aqueous Solubility: This is a primary determinant of oral bioavailability. Poor aqueous solubility is a major challenge in drug development, often leading to inadequate absorption from the gastrointestinal tract.[5]

  • Solubility in Organic Solvents: This is crucial for chemical synthesis, purification (e.g., crystallization), and the formulation of non-aqueous dosage forms.

The molecular structure of this compound—with its polar hydroxyl (-OH) and carbamate (-NHCOO-) groups, alongside its nonpolar tert-butyl and cyclohexyl moieties—suggests it will exhibit miscibility with a range of organic solvents and have limited aqueous solubility. Accurate measurement is essential to confirm these predictions.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[5][15] It measures the "true" solubility of a compound when the dissolved and solid states are in equilibrium.

Methodology Rationale: The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, ensuring that equilibrium is reached.[15] Subsequent analysis of the solute concentration in the filtered solution provides the solubility value. The continued presence of undissolved solid is a critical internal control, verifying that the solution is indeed saturated.[5]

Step-by-Step Protocol:

  • System Preparation:

    • Add an excess amount of solid this compound to a vial or flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). "Excess" means enough solid is added so that it will be clearly visible after equilibrium is reached.

    • Prepare multiple such systems for each solvent to be tested.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath, typically set to 25°C (room temperature) or 37°C (physiological temperature).[5]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[5]

  • Sample Separation:

    • After equilibration, allow the vials to stand briefly to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material at the bottom.

    • Separate the dissolved solute from the undissolved solid. This is typically achieved by filtering the supernatant through a fine-pored (e.g., 0.22 µm) syringe filter that does not adsorb the compound.

  • Concentration Analysis:

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[15]

    • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration of the test sample.

  • Reporting:

    • Solubility is expressed in units such as mg/mL, µg/mL, or moles/L (M).[4]

Workflow Visualization

SolubilityWorkflow cluster_prep System Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification P1 Add Excess Solid to Known Solvent Volume E1 Seal & Agitate at Constant Temperature P1->E1 E2 (e.g., 24-72 hours) E1->E2 S1 Allow Solid to Settle E2->S1 S2 Filter Supernatant (e.g., 0.22 µm filter) S1->S2 A1 Analyze Filtrate (e.g., HPLC-UV) S2->A1 A2 Calculate Concentration vs. Standard Curve A1->A2 A3 Report Solubility (e.g., mg/mL) A2->A3

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion: Integrating Physical Properties into Drug Development

A thorough understanding of the physical properties of this compound is indispensable for its effective use in research and development. The melting point serves as a direct and reliable indicator of purity and identity, crucial for quality control. Solubility data governs the entire development pipeline, from the feasibility of synthetic routes and purification strategies to the design of dosage forms with optimal biopharmaceutical properties. The experimental protocols detailed herein provide a robust framework for obtaining these critical data points, empowering scientists to make informed, data-driven decisions in the complex process of drug discovery.

References

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  • tert‐butyl N‐[(1R,2S,5S)‐2‐amino‐5‐(dimethylcarbamoyl)cyclohexyl]carbamate, oxalic acid (1:1) - Registration Dossier. (n.d.). ECHA. Retrieved January 5, 2026, from [Link]

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tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary pharmaceutical synthesis. It is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction: A Versatile Intermediate in Medicinal Chemistry

This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, separated by a trans-substituted cyclohexane scaffold. This specific stereochemistry and the presence of orthogonal protecting groups make it a valuable intermediate for introducing a flexible, non-aromatic linker in drug candidates. Its utility is most prominent in the synthesis of complex molecules, including kinase inhibitors, antipsychotic agents, and more recently, in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the essential physicochemical properties, a validated synthetic route, analytical characterization, and critical applications of this compound.

Physicochemical and Structural Data

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and process development. The data presented below has been aggregated from verified chemical databases and supplier specifications.[1][2][3][4]

PropertyValue
Molecular Formula C₁₃H₂₅NO₃[1][2][3][4]
Molecular Weight 243.34 g/mol [1][3][4]
Exact Mass 243.18344366 Da[4]
CAS Number 917342-29-1[1][3]
Appearance Solid
Boiling Point 366.0 ± 11.0 °C at 760 mmHg
IUPAC Name tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate[4]
SMILES CC(C)(C)OC(=O)N[C@H]1CCCC1
InChI Key KTNFSGIXLVLQNK-XYPYZODXNA-N[1]
Chemical Structure Diagram

The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular structure of the title compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a two-step process starting from trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride. This method ensures high stereochemical purity.

Step 1: Boc Protection of the Amine

The initial step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry, chosen for its high efficiency and the stability of the resulting carbamate, which can be easily removed under acidic conditions without affecting other functional groups.

  • Protocol:

    • Suspend 40 g (0.18 mol) of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride in 160 ml of dichloromethane in a 500 ml four-necked flask.

    • Add 18.2 g (0.18 mol) of triethylamine to the suspension. Triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine for reaction.

    • Cool the reaction mixture to 8-10°C. This temperature control is crucial to moderate the exothermic reaction and prevent side product formation.

    • Under a nitrogen atmosphere, add a solution of 40.0 g (0.185 mol) of di-tert-butyl dicarbonate (Boc₂O) in 100 ml of dichloromethane dropwise over 1 hour with continuous stirring.

    • Allow the mixture to warm to room temperature (22-25°C) and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction of the Ester to the Alcohol

The subsequent step is the reduction of the ethyl ester to the primary alcohol. Sodium borohydride in the presence of a Lewis acid like aluminum chloride is a powerful reducing system capable of this transformation.

  • Protocol:

    • Dissolve the crude trans-2-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester from the previous step in 460 ml of tetrahydrofuran (THF).

    • Add 13.68 g (0.36 mol) of sodium borohydride to the solution at 25°C under a nitrogen atmosphere.[5]

    • Prepare a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 ml of absolute THF.

    • Add the aluminum chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C.[5] The in-situ formation of alane (AlH₃) from the reaction of NaBH₄ and AlCl₃ is the key to this efficient reduction.

    • Stir the mixture for an additional 2 hours after the addition is complete.

    • Upon reaction completion, cool the mixture to 5-10°C and carefully quench the reaction by adding 650 ml of water.

    • Add 600 ml of toluene for extraction. The product will be in the organic layer, which can then be separated, dried, and concentrated to yield the final product. Further purification can be achieved by column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl Boc_Protection Step 1: Boc Protection (Boc₂O, Et₃N, DCM) Start->Boc_Protection Intermediate trans-2-{4-[(tert-butoxycarbonyl)amino]cyclohexyl} acetic acid ethyl ester Boc_Protection->Intermediate Reduction Step 2: Ester Reduction (NaBH₄, AlCl₃, THF) Intermediate->Reduction Product This compound Reduction->Product

Caption: Two-step synthesis of the title compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system, confirming the molecular structure and detecting any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the protons on the cyclohexane ring, and the methylene groups of the hydroxyethyl side chain.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 244.19.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the compound. A reversed-phase column with a water/acetonitrile or water/methanol gradient is a common method. Purity is typically expected to be >95%.

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate and the broad O-H stretch of the alcohol group.

Spectroscopic data for this compound are available from various chemical suppliers and databases for reference.[6][7]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas of pharmaceutical research.

  • Antipsychotic Drug Synthesis : It is a documented intermediate in the synthesis of Cariprazine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[5][8]

  • Kinase Inhibitor Development : The compound is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines, which act as Janus kinase 1 (JAK1) inhibitors.[5][8] It is also used in the synthesis of Mer kinase inhibitors for potential cancer therapies, including pediatric acute lymphoblastic leukemia.[5][8]

  • Antibacterial Agents : It serves as a precursor for quinolinone analogs that are being investigated for the treatment of multi-drug resistant bacterial infections.[5][8]

  • PROTAC Linkers : In the innovative field of targeted protein degradation, this molecule is utilized as a linker component in the synthesis of PROTACs.[9][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The cyclohexane-ethyl group provides a flexible and non-reactive spacer to connect the two active ligands.[9][10]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Identification : The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists. Its defined stereochemistry and orthogonal protecting groups provide a reliable platform for constructing complex molecular architectures. The synthetic route is robust and scalable, and its applications continue to expand, particularly with the rise of novel therapeutic modalities like PROTACs. A thorough understanding of its properties and handling, as detailed in this guide, is essential for its successful application in the advancement of drug discovery and development.

References

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  • ChemicalBook. This compound | 917342-29-1.

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  • ChemicalBook. This compound | 917342-29-1.

  • PubChem. This compound. National Center for Biotechnology Information.

  • Sigma-Aldrich. This compound.

  • A2B Chem. CAS#917342-29-1 | this compound.

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  • MedChemExpress. This compound | PROTAC Linker. carbamate.html)

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An In-Depth Technical Guide to the Safe Handling of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS No. 917342-29-1), a key intermediate in pharmaceutical research and development, notably in the synthesis of PROTACs and other novel therapeutics.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

Understanding the inherent chemical and toxicological properties of a substance is the foundation of safe laboratory practice. This section delineates the intrinsic hazards associated with the molecular structure of this compound.

Physicochemical Properties

A grasp of the compound's physical characteristics is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 917342-29-1[1][4]
Molecular Formula C₁₃H₂₅NO₃[4][5]
Molecular Weight 243.34 g/mol [1][4][5]
Appearance Off-white to yellow solid[6]
Boiling Point 366.0 ± 11.0 °C (Predicted)[1][6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[6]
Toxicological Profile and GHS Classification

The toxicological profile is a composite of the hazards presented by its constituent functional groups: the N-Boc protected amine (a carbamate derivative) and the hydroxyethyl cyclohexyl moiety.

  • Carbamate Moiety: Carbamates as a class are known for their potential to act as cholinesterase inhibitors.[7] The carbamoyl group can bind to the active site of acetylcholinesterase, a critical enzyme in the nervous system, leading to its inactivation.[8][9] While the Boc-protecting group generally mitigates the high toxicity seen in carbamate pesticides, the potential for this mechanism warrants caution.

  • Cyclohexanol Derivative Moiety: The cyclohexanol backbone contributes to irritant properties. Cyclohexanol itself is a known irritant to the eyes, skin, and respiratory system, and can be absorbed through the skin.[10][11][12] High concentrations of its vapors can lead to narcotic effects.[11]

Based on available safety data, the compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation[6]
Eye IrritationH319Causes serious eye irritation[6]
Specific Target Organ ToxicityH335May cause respiratory irritation[6]

GHS Pictogram:



Signal Word: Warning

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, substituting this specific intermediate may not be feasible. However, this prompts the critical question: "Is this the least hazardous chemical that can be used for the desired synthesis?"

  • Engineering Controls: These are the primary physical means of minimizing exposure. All handling of this compound powder should be conducted in a certified chemical fume hood to control inhalation exposure.[13]

  • Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling all containers.[14][15]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Standard Operating Procedure: From Weighing to Reaction

Adherence to a detailed SOP is non-negotiable. The following protocol is a self-validating system designed to minimize exposure at every step.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against irritation from airborne powder or splashes.[12]
Hand Protection Nitrile gloves. Inspect for tears or holes before each use.Prevents skin contact and irritation.[12]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals. Have a designated, labeled hazardous waste container ready for contaminated materials.

  • Weighing:

    • Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat. Avoid creating dust.

    • If any powder adheres to the spatula, gently tap it against the inside of the weigh boat. Do not tap it on the balance or the fume hood surface.

  • Solubilization:

    • Add the solvent to the reaction vessel first.

    • Carefully add the weighed solid to the solvent in the reaction vessel. This minimizes the potential for dust generation.

    • Use a small amount of the reaction solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

  • Post-Handling:

    • Securely cap the stock container and the reaction vessel.

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a solvent-dampened towel.

    • Dispose of the weigh boat, gloves, and cleaning materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.[16]

Spill Response Protocol

This protocol is designed for small, manageable spills (typically <100g) by trained laboratory personnel.

Spill_Response_Workflow Alert Alert Personnel & Secure Area Assess Assess Spill (Size, Location, Hazard) Alert->Assess DonPPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->DonPPE Contain Contain Spill Cover with absorbent pads Work from outside in DonPPE->Contain Cleanup Collect Debris Use scoop and place in sealed bag Contain->Cleanup Decontaminate Decontaminate Area Soap and water wash Cleanup->Decontaminate Dispose Dispose of Waste Label as 'Hazardous Spill Debris' Decontaminate->Dispose Report Report Incident Inform Lab Supervisor/EHS Dispose->Report

Caption: Step-by-step workflow for responding to a small chemical spill.

  • Alert and Secure: Immediately alert others in the vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment: Gently cover the spilled solid with absorbent pads or a chemical absorbent like vermiculite to prevent it from becoming airborne.[17]

  • Cleanup: Working from the outside in, carefully sweep the absorbed material into a dustpan.[16] Avoid creating dust. Transfer the material into a heavy-duty plastic bag or a designated hazardous waste container.

  • Decontamination: Wipe the spill area with soap and water.[17]

  • Disposal: Seal the bag/container, label it as "Hazardous Waste: Spill Debris containing this compound," and arrange for pickup by your institution's environmental health and safety (EHS) department.

  • Report: Report the incident to your laboratory supervisor.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.

Storage and Disposal

Proper long-term management of the chemical and its associated waste is crucial for laboratory and environmental safety.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Ensure the container is clearly labeled with the full chemical name and associated hazards.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[18]

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name and a description of the contents (e.g., "solid waste," "contaminated gloves").

  • Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[18][19][20]

The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA), designating them with specific waste codes (e.g., K156, K157, K158 for wastes from carbamate production).[19][21] While this compound is a laboratory reagent and not a direct production waste, it falls under the general principles of hazardous waste management due to its inherent properties.

Conclusion

This compound is a valuable tool in modern drug discovery. However, its utility must be balanced with a thorough understanding and respectful handling of its potential hazards. By integrating the principles of the hierarchy of controls, adhering to detailed SOPs, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence. This proactive approach to safety not only protects the individual researcher but also upholds the integrity and success of the scientific endeavor.

References

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  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]

  • ACS Publications. (2010). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

  • PubMed. (2007). Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. Retrieved from [Link]

  • PubMed. (2014). Inhibition Mechanism of Cholinesterases by Carbamate: A Theoretical Study. Retrieved from [Link]

  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2020). NIOSH Skin Notation Profiles: Cyclohexanol. Retrieved from [Link]

  • OEHHA. (2001, October). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2004, July 22). Health And Environmental Effects Profile for Cyclohexanol. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Cyclohexanol. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Lion Technology. (2011, August 15). EPA Rule on Carbamate Wastes Now in Effect. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1995, February). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Emergency Revision of the Carbamate Waste Treatment Standards. Retrieved from [Link]

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  • ECHA. (n.d.). tert‐butyl N‐[(1R,2S,5S)‐2‐amino‐5‐(dimethylcarbamoyl)cyclohexyl]carbamate, oxalic acid (1:1) - Registration Dossier. Retrieved from [Link]

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Methodological & Application

Synthesis protocol for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Introduction

This compound (CAS No. 917342-29-1) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Structurally, it features a trans-substituted cyclohexane ring, a primary alcohol, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement makes it a valuable building block and linker molecule. Notably, it serves as a key intermediate in the synthesis of the antipsychotic drug Cariprazine and is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] The trans-cyclohexyl scaffold provides conformational rigidity, while the hydroxyl and protected amine functionalities allow for sequential chemical modifications, making it a versatile component in the construction of complex drug molecules.

This document provides detailed protocols for two common synthetic routes to this compound, tailored for researchers, scientists, and drug development professionals. The protocols are based on established literature procedures and are designed to be reproducible and scalable.

Synthetic Strategies

Two primary and reliable synthetic pathways for the preparation of this compound have been identified. Both strategies commence from a common precursor and employ a reduction step as the final transformation.

  • Route 1: This pathway involves the initial protection of the amino group of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester with a Boc group, followed by the reduction of the ethyl ester to the corresponding primary alcohol.

  • Route 2: This alternative route starts with the Boc-protected trans-2-(4-aminocyclohexyl)acetic acid. The carboxylic acid moiety is then directly reduced to the primary alcohol using a borane reagent.

The choice between these routes may depend on the availability of starting materials, preferred reducing agents, and scale of the synthesis.

Detailed Protocol: Route 1 - Reduction of the Ethyl Ester

This two-step protocol begins with the Boc-protection of the commercially available amino ester hydrochloride, followed by the reduction of the ester functionality.

Step 1: Synthesis of trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. Di(tert-butyl)dicarbonate (Boc)₂O is a common and efficient reagent for this transformation, typically performed in the presence of a mild base to neutralize the acid generated during the reaction.

Diagram of the Boc-Protection Reaction:

start trans 2-[1-(4-amino]-cyclohexyl)-acetic acid ethyl ester hydrochloride reagents Di(tert-butyl)dicarbonate Triethylamine Dichloromethane start->reagents product trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester reagents->product caption Boc-Protection of the Amino Ester

Caption: Boc-Protection of the Amino Ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
trans 2-[1-(4-amino]-cyclohexyl)-acetic acid ethyl ester HCl221.7240.00.18
Di(tert-butyl)dicarbonate218.2540.00.185
Triethylamine101.1918.20.18
Dichloromethane-260 mL-

Procedure:

  • To a 500 mL four-necked flask, add 40 g (0.18 mol) of trans 2-[1-(4-amino]-cyclohexyl)-acetic acid ethyl ester hydrochloride and 160 mL of dichloromethane.

  • Stir the resulting suspension and add 18.2 g (0.18 mol) of triethylamine.

  • Cool the reaction mixture to 8-10°C using an ice bath.

  • Under a nitrogen atmosphere, add a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate in 100 mL of dichloromethane dropwise over 1 hour with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (22-25°C) and continue stirring until the reaction is complete (monitor by TLC).

Step 2: Synthesis of this compound

Rationale: The reduction of the ethyl ester to the primary alcohol is achieved using a mixed hydride system of sodium borohydride and aluminum chloride. This combination in tetrahydrofuran effectively generates a more powerful reducing agent capable of reducing esters, which are generally unreactive towards sodium borohydride alone.

Diagram of the Ester Reduction:

start trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester reagents Sodium borohydride Aluminum chloride Tetrahydrofuran start->reagents product This compound reagents->product caption Reduction of the Ethyl Ester

Caption: Reduction of the Ethyl Ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester285.39(from Step 1)0.18
Sodium borohydride37.8313.680.36
Aluminum chloride133.3424.00.18
Tetrahydrofuran (abs.)-710 mL-
Water-650 mL-
Toluene-600 mL-

Procedure:

  • Dissolve the trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester obtained from Step 1 in 460 mL of tetrahydrofuran.

  • At 25°C and under a nitrogen atmosphere, add 13.68 g (0.36 mol) of sodium borohydride to the solution.

  • With stirring, add a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 mL of absolute tetrahydrofuran dropwise over 1 hour, maintaining the temperature between 18-22°C.

  • After the addition, stir the mixture for an additional 2 hours.

  • Upon reaction completion, cool the mixture to 5-10°C and quench by the slow addition of 650 mL of water, followed by 600 mL of toluene.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.

Detailed Protocol: Route 2 - Reduction of the Carboxylic Acid

This protocol describes the direct reduction of the Boc-protected amino acid to the target alcohol using a borane-tetrahydrofuran complex.

Rationale: Borane reagents, such as borane-tetrahydrofuran (BH₃·THF) complex, are highly effective for the reduction of carboxylic acids to primary alcohols under mild conditions.[4][5] This method is often preferred for its high yields and chemoselectivity, as the Boc protecting group is stable to these reducing conditions.

Diagram of the Carboxylic Acid Reduction:

start trans-(N-Boc-4-aminocyclohexyl)acetic acid reagents Borane tetrahydrofuran complex (1.0 M) Tetrahydrofuran start->reagents product This compound reagents->product caption Reduction of the Carboxylic Acid

Caption: Reduction of the Carboxylic Acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Volume (mL)
trans-(N-Boc-4-aminocyclohexyl)acetic acid257.3325.70.1-
Borane tetrahydrofuran complex (1.0 M solution)--0.15150
Tetrahydrofuran---300
Water--q.s.-
Methyl tert-butyl ether (MTBE)---q.s.
Saturated aqueous sodium bicarbonate solution---q.s.

Procedure:

  • In a suitable reaction flask, dissolve 25.7 g (0.1 mol) of trans-(N-Boc-4-aminocyclohexyl)acetic acid in 300 mL of tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 150 mL (0.15 mol) of a 1.0 M solution of borane tetrahydrofuran complex dropwise.

  • Maintain the reaction at 0°C and stir for 3 hours.

  • Carefully quench the reaction by the dropwise addition of water.

  • Add methyl tert-butyl ether (MTBE) and wash the organic phase twice with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-(N-Boc-4-aminocyclohexyl)ethanol.[6] A reported yield for this reaction is 92%.[6]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these protocols are hazardous. Borane complexes are flammable and react violently with water. Aluminum chloride is corrosive and reacts with moisture. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • CN114539185B. (2022). A preparation method of cariprazine and its intermediate.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of cariprazine intermediate. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Borane & Borane Complexes. Wordpress. Retrieved from [Link]

Sources

The Strategic Integration of a Cyclohexyl-Based Linker in PROTAC Synthesis: Application Notes and Protocols for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3] The linker's length, rigidity, and chemical composition dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[1][4]

This application note provides a detailed guide on the use of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate , a bifunctional linker building block, in the synthesis of PROTACs. This linker features a rigid cyclohexyl core that can enhance metabolic stability and pre-organize the PROTAC into a productive conformation.[5][6] It also possesses two key functional groups for sequential conjugation: a primary alcohol for attachment to either the POI or E3 ligase ligand, and a Boc-protected amine for subsequent coupling to the other binding element.

The Advantage of a Cyclohexyl Core in PROTAC Linkers

While flexible polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers due to their synthetic accessibility, there is a growing interest in incorporating rigid structural elements.[7][] Linkers containing cycloalkane structures, such as cyclohexane, offer several advantages:

  • Conformational Rigidity : The cyclohexyl group introduces a degree of rigidity that can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced stability and potency.[1]

  • Improved Metabolic Stability : The saturated carbocyclic ring is generally less susceptible to oxidative metabolism compared to linear alkyl or PEG chains.[3][5]

  • Enhanced Physicochemical Properties : The incorporation of a cyclohexyl moiety can modulate the lipophilicity and other physicochemical properties of the PROTAC, which can impact cell permeability and oral bioavailability.[1]

The trans stereochemistry of the substituents on the cyclohexane ring in this compound provides a defined spatial orientation for the two ends of the linker, which can be advantageous for rational PROTAC design.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this linker typically follows a stepwise approach involving:

  • Activation of the Hydroxyl Group : The primary alcohol of the linker is converted into a more reactive functional group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution.

  • First Coupling Reaction : The activated linker is reacted with the first binding element (either the POI ligand or the E3 ligase ligand).

  • Deprotection of the Boc Group : The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions.

  • Second Coupling Reaction : The newly exposed amine is coupled to the second binding element to complete the PROTAC synthesis.

  • Final Purification : The final PROTAC molecule is purified to a high degree of purity using techniques such as preparative HPLC.

Below is a visual representation of this general workflow:

PROTAC Synthesis Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Coupling cluster_4 Step 5: Purification Linker This compound ActivatedLinker Activated Linker (e.g., Tosylate) Linker->ActivatedLinker Activation (e.g., TsCl, base) Intermediate1 Linker-Ligand 1 Conjugate ActivatedLinker->Intermediate1 Ligand1 POI or E3 Ligase Ligand Ligand1->Intermediate1 Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Boc Deprotection (e.g., TFA) FinalPROTAC Final PROTAC Molecule Intermediate2->FinalPROTAC Ligand2 E3 Ligase or POI Ligand Ligand2->FinalPROTAC Amide Coupling (e.g., HATU) PurifiedPROTAC Purified PROTAC FinalPROTAC->PurifiedPROTAC Preparative HPLC

Caption: A generalized workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are generalized procedures and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Activation of the Linker's Hydroxyl Group (Tosylation)

This protocol describes the conversion of the primary alcohol of the linker to a p-toluenesulfonate (tosylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the tosylated linker.

Protocol 2: First Coupling with an Amine-Functionalized Ligand

This protocol details the coupling of the tosylated linker to an amine-containing ligand (e.g., an E3 ligase ligand with a free amine).

Materials:

  • Tosylated linker from Protocol 1

  • Amine-functionalized POI or E3 Ligase Ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the amine-containing ligand (1.0 equivalent) and the tosylated linker (1.1 equivalents) in anhydrous DMF (at a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-ligand conjugate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for the second coupling reaction.

Materials:

  • Boc-protected linker-ligand conjugate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 4: Second Coupling with a Carboxylic Acid-Functionalized Ligand

This protocol describes the final amide bond formation to complete the PROTAC synthesis.

Materials:

  • Deprotected amine from Protocol 3

  • Carboxylic acid-functionalized POI or E3 Ligase Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

  • Add a solution of the deprotected amine from Protocol 3 (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative HPLC to a high degree of purity (>95%).

Data Presentation: Key Properties of the Linker

PropertyValueReference
Chemical Formula C13H25NO3[10]
Molecular Weight 243.35 g/mol [10]
Appearance White to off-white solid
Solubility Soluble in DCM, DMF, Methanol
Key Functional Groups Primary Alcohol, Boc-protected Amine[11]

Mechanism of Action of the Final PROTAC

The synthesized PROTAC molecule functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC Mechanism of Action POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC Molecule PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Sources

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a linker for JAK1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a Linker for Novel JAK1-Targeting Proteolysis Targeting Chimeras (PROTACs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of JAK1 Degradation

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal to cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs activate and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene transcription involved in immunity and inflammation.[2] Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime therapeutic target.[]

Selective inhibition of JAK1 is a validated strategy for treating conditions like rheumatoid arthritis.[4] However, conventional small-molecule inhibitors function via occupancy-driven pharmacology, which can require continuous high-dose exposure and may lead to off-target effects or the development of resistance. Proteolysis Targeting Chimeras (PROTACs) offer a revolutionary alternative. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein, rather than merely inhibiting it.[5] A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[6] This event-driven, catalytic mechanism can lead to more profound and durable target suppression at lower doses.

This guide details the application of This compound as a linker in the design of a novel JAK1-degrading PROTAC, hereafter named JAK-d1 . We will outline the design rationale, a plausible synthetic route, and detailed protocols for its comprehensive evaluation.

Design Rationale for JAK-d1: A Tripartite Molecular Architecture

The efficacy of a PROTAC is critically dependent on the synergy between its three components: the warhead, the E3 ligase ligand, and the linker. The linker is not merely a spacer but plays a crucial role in dictating the formation of a productive ternary complex (Target-PROTAC-E3 Ligase), which is essential for ubiquitination.[7]

1. Warhead Selection: Ruxolitinib Ruxolitinib is a potent, clinically approved inhibitor of JAK1 and JAK2.[8] Its pyrrolo[2,3-d]pyrimidine core provides a well-defined binding mode in the JAK ATP-binding pocket. For our hypothetical PROTAC, we propose a derivative of Ruxolitinib as the warhead. The cyclopentyl group of Ruxolitinib presents a solvent-exposed region suitable for linker attachment with minimal disruption to kinase binding.[9]

2. E3 Ligase Ligand: Pomalidomide Pomalidomide is a derivative of thalidomide that potently binds to the Cereblon (CRBN) E3 ubiquitin ligase.[5] The CRBN ligase complex is widely expressed and has been successfully exploited for the degradation of numerous protein targets. The 4-amino group of pomalidomide is a well-established attachment point for linkers that preserves CRBN binding.[10]

3. The Linker: this compound The chosen linker provides a semi-rigid cyclohexyl scaffold. This rigidity can help pre-organize the warhead and E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex. The trans stereochemistry ensures a linear and extended conformation. The linker possesses two key functional handles for sequential conjugation:

  • A primary alcohol (-CH2CH2OH) for initial attachment to the warhead.

  • A Boc-protected amine (-NHBoc) which, after deprotection, provides a secondary amine for coupling to the E3 ligase ligand.

The overall structure of the proposed PROTAC, JAK-d1, is conceptualized below.

PROTAC_Structure cluster_Warhead JAK1 Warhead (Ruxolitinib Derivative) cluster_Linker Linker Scaffold cluster_E3_Ligand E3 Ligase Ligand Warhead Pyrrolo[2,3-d]pyrimidine Core (Binds JAK1 ATP Site) Cyclopentyl Cyclopentyl Group LinkerCore tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Cyclopentyl->LinkerCore Ether Linkage E3_Ligand Pomalidomide (Binds CRBN) LinkerCore->E3_Ligand Amide Bond

Caption: Conceptual structure of the JAK1-targeting PROTAC, JAK-d1.

Synthetic Protocol for JAK-d1

The synthesis of JAK-d1 is a multi-step process involving the preparation of functionalized warhead and E3 ligase ligand precursors, followed by sequential conjugation to the linker.

Step 1: Synthesis of Warhead Precursor with Linker Attachment

  • Functionalize Ruxolitinib: Prepare a derivative of Ruxolitinib bearing a hydroxyl group on the cyclopentyl ring (Ruxolitinib-OH). This can be achieved through various synthetic routes not detailed here.

  • Mitsunobu Reaction: Couple Ruxolitinib-OH with the primary alcohol of the linker, this compound.

    • Dissolve Ruxolitinib-OH (1.0 eq) and the linker (1.1 eq) in anhydrous THF.

    • Add triphenylphosphine (PPh₃, 1.5 eq).

    • Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[4]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC or LC-MS for the formation of the ether-linked intermediate.

    • Purify by column chromatography to yield the Boc-protected Ruxolitinib-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the purified conjugate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Ruxolitinib-linker intermediate as a TFA salt.

Step 3: Final Conjugation to Pomalidomide

  • Prepare Pomalidomide Acid: Synthesize a pomalidomide derivative with a carboxylic acid handle suitable for amide coupling (e.g., 4-(carboxyethyl)pomalidomide).

  • Amide Coupling:

    • Dissolve the pomalidomide acid derivative (1.0 eq) in DMF.

    • Add a peptide coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir for 10 minutes, then add the amine-functionalized Ruxolitinib-linker intermediate from Step 2 (1.0 eq).

    • Stir at room temperature for 4-6 hours.

    • Purify the final product, JAK-d1 , using reverse-phase HPLC.

Application Protocols for Evaluation of JAK-d1

Protocol 1: In Vitro Biochemical Kinase Assay

This assay determines the direct inhibitory effect of JAK-d1 on JAK1 kinase activity and provides a comparison with the parent inhibitor, Ruxolitinib.[7]

Objective: To determine the IC₅₀ value of JAK-d1 against recombinant human JAK1.

Materials:

  • Recombinant human JAK1 enzyme (e.g., from BPS Bioscience).[]

  • Kinase-specific peptide substrate (e.g., IRS-1tide).[6]

  • ATP, MgCl₂, DTT, BSA, Tris buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds: JAK-d1 and Ruxolitinib, dissolved in 100% DMSO.

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of JAK-d1 and Ruxolitinib in DMSO. Dispense into the assay plate.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution containing JAK1 and the peptide substrate in Kinase Assay Buffer.

  • Incubation: Add the 2X enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for JAK1. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

  • Signal Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[compound concentration] and fit the curve using a four-parameter logistic equation to determine the IC₅₀.

Table 1: Representative IC₅₀ Data for JAK Inhibitors

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM)
Ruxolitinib 3.3 2.8 428 19
JAK-d1 (Expected) 5-20 5-20 >500 >100

Note: Data for Ruxolitinib is representative.[8] Expected data for JAK-d1 anticipates a slight loss in direct inhibitory potency due to the linker addition, which is typical for PROTACs.[10]

Caption: Workflow for the in vitro JAK1 biochemical assay.

Protocol 2: Cellular Assay for JAK1 Pathway Inhibition and Degradation

This Western blot protocol assesses the ability of JAK-d1 to degrade JAK1 protein and inhibit downstream signaling (STAT phosphorylation) in a cellular context.[11]

Objective: To determine the DC₅₀ (concentration for 50% degradation) of JAK-d1 for JAK1 and its effect on IL-6-induced STAT3 phosphorylation.

Materials:

  • Human cell line expressing JAK1 (e.g., TF-1 or similar hematopoietic cell line).

  • Cell culture medium, FBS, penicillin/streptomycin.

  • Recombinant human Interleukin-6 (IL-6).

  • Proteasome inhibitor (e.g., MG132).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.

  • Primary antibodies: anti-JAK1, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere/stabilize. Treat with increasing concentrations of JAK-d1 for a specified time course (e.g., 4, 8, 16, 24 hours). Include controls: vehicle (DMSO), Ruxolitinib, and JAK-d1 + MG132.

  • Cytokine Stimulation: For p-STAT3 analysis, starve cells of serum for 4 hours, pre-treat with compound for 2 hours, then stimulate with IL-6 (e.g., 50 ng/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]

  • Protein Quantification: Determine protein concentration of lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-JAK1, anti-p-STAT3, or anti-GAPDH) overnight at 4°C.[13]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize JAK1 and p-STAT3 levels to GAPDH and total STAT3, respectively. Plot normalized protein levels against log[compound concentration] to determine the DC₅₀ (for JAK1 degradation) and IC₅₀ (for p-STAT3 inhibition).

Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a gold-standard preclinical model for rheumatoid arthritis, featuring inflammation and joint destruction driven by cytokines that signal through JAK1.[1]

Objective: To evaluate the therapeutic efficacy of JAK-d1 in reducing disease severity in a mouse model of arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old).[8]

  • Bovine type II collagen.

  • Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA).

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]

  • JAK-d1 and Ruxolitinib for oral administration.

Methodology:

  • Induction of Arthritis:

    • Day 0: Emulsify type II collagen with CFA and administer a 100 µL intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of type II collagen emulsified with IFA.[1]

  • Monitoring and Scoring: Begin monitoring mice 3-4 times per week after the booster injection. Score each paw for signs of arthritis (erythema and swelling) on a scale of 0-4. The maximum clinical score per mouse is 16.

  • Treatment: Once mice develop clinical signs of arthritis (score ≥ 4), randomize them into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Ruxolitinib (e.g., 30 mg/kg, once daily, p.o.)

    • Group 3: JAK-d1 (e.g., 10 mg/kg, once daily, p.o.)

    • Group 4: JAK-d1 (e.g., 30 mg/kg, once daily, p.o.)

  • Efficacy Assessment:

    • Continue daily treatment and clinical scoring for 14-21 days.

    • Measure paw thickness with calipers.

    • At the end of the study, collect hind paws for histopathological analysis (inflammation, cartilage damage, bone erosion).

    • Collect blood for pharmacokinetic analysis and measurement of inflammatory cytokines.

JAK_Pathway cluster_extracellular cluster_cell Cellular Compartments cluster_protac PROTAC Action Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK1_active JAK1 (Active) P JAK1_inactive->JAK1_active Activation & Autophosphorylation Ub Ubiquitin JAK1_inactive->Ub Ubiquitination STAT3_inactive STAT3 JAK1_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene PROTAC JAK-d1 PROTAC->JAK1_inactive Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds CRBN->JAK1_inactive Ternary Complex Formation Proteasome Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: JAK/STAT signaling pathway and the mechanism of action of JAK-d1.

Conclusion and Future Directions

The use of This compound provides a structurally defined and synthetically accessible linker for the development of novel JAK1-targeting PROTACs. The semi-rigid nature of the cyclohexyl core is hypothesized to facilitate the formation of a productive ternary complex between JAK1 and the CRBN E3 ligase. The detailed protocols provided herein offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such a degrader. Successful execution of these studies will validate JAK-d1 as a potential therapeutic candidate, offering a superior, event-driven pharmacological profile compared to traditional kinase inhibitors for the treatment of JAK1-mediated diseases.

References

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Constantinescu, S. N., & Pecquet, C. (2021). Degrading JAK2 in ALL by ruxolitinib-based PROTACs. Blood. [Link]

  • BPS Bioscience. JAK1 (Janus Kinase 1) Assay Kit. [Link]

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Cusabio. JAK-STAT signaling pathway. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Williams, N. K., et al. (2009). The structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Blood. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. [Link]

  • OriGene Technologies, Inc. Western Blot Protocol. [Link]

  • Hatcher, J. M., et al. (2020). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature Chemical Biology. [Link]

  • Zhang, X., et al. (2024). Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rane, D. F., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Swaroop, T. R., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Gabizon, R., et al. (2020). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Zhang, X., et al. (2024). Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities. ScienceDirect. [Link]

  • Su, D., et al. (2018). Modulating ADC payload metabolism by conjugation site and linker modification. ResearchGate. [Link]

  • Chen, Y., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

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Application Note: A Robust Protocol for the Acid-Catalyzed Deprotection of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. The target product, (trans-4-(2-hydroxyethyl)cyclohexyl)amine, is an important building block in pharmaceutical synthesis, notably as an intermediate for the antipsychotic drug Cariprazine.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for a successful deprotection, workup, and purification.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines.[2] Its widespread use stems from its remarkable stability under a wide array of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. This orthogonality is paramount in multi-step syntheses of complex molecules.

The deprotection of this compound is a critical step in synthetic routes requiring a free primary amine. The resulting product, a substituted cyclohexylamine, contains both a primary amine and a primary alcohol, making it a versatile bifunctional intermediate. This protocol focuses on the use of trifluoroacetic acid (TFA), a common and highly effective reagent for Boc removal.

Mechanistic Rationale: The "Why" Behind the Protocol

The acid-catalyzed deprotection of a Boc-protected amine is a well-established electrophilic cleavage reaction.[3] Understanding the mechanism allows for informed decisions during the experimental process.

The reaction proceeds via a three-step mechanism:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[3]

  • Carbocation Formation: The protonated carbamate is unstable and undergoes fragmentation to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas. The liberated amine is then protonated by the excess TFA in the reaction mixture, forming the trifluoroacetate salt.[3]

A key consideration is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent. However, in the absence of potent nucleophiles, it is typically quenched by deprotonation to form isobutylene gas or by reaction with the TFA counter-ion.[3][4]

Experimental Protocol

This protocol is designed for the deprotection of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariousStarting material.
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%VariousReaction solvent.
Trifluoroacetic acid (TFA)Reagent grade, ≥99%VariousDeprotecting agent. Handle with extreme care in a fume hood.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradePrepared in-houseFor neutralization during workup.
Sodium sulfate (Na₂SO₄), anhydrousReagent gradeVariousDrying agent.
Diethyl ether, anhydrousAnhydrous, ≥99%VariousFor precipitation of the product salt (optional).
Methanol (MeOH)ACS gradeVariousFor TLC visualization and potential purification.
Ethyl acetate (EtOAc)ACS gradeVariousFor extraction and TLC.
Ninhydrin solutionTLC stainVariousFor visualization of the amine product on TLC.
Silica gel TLC platesF₂₅₄VariousFor reaction monitoring.
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product start Dissolve Boc-protected amine in anhydrous DCM add_tfa Slowly add TFA at 0 °C start->add_tfa stir Stir at room temperature (1-3 hours) add_tfa->stir monitor Monitor by TLC stir->monitor evaporate Concentrate in vacuo monitor->evaporate Reaction complete neutralize Dissolve residue and neutralize with sat. NaHCO₃ (aq) evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry product Obtain (trans-4-(2-hydroxyethyl)cyclohexyl)amine dry->product

Caption: Workflow for Boc deprotection.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.

    • Expert Insight: While a smaller excess of TFA can be effective, using it as a co-solvent ensures a sufficient concentration of acid to drive the reaction to completion, especially if the substrate concentration is low. The reaction is exothermic, so slow addition at 0 °C is recommended.

  • Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Causality: The deprotection is typically rapid at room temperature. The evolution of gas (CO₂ and possibly isobutylene) should be observed. Ensure the reaction is not conducted in a closed system.[3]

  • Reaction Monitoring (TLC): Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Mobile Phase: A polar solvent system is required. Start with 10% methanol in dichloromethane. The addition of a small amount of ammonium hydroxide (e.g., 1%) to the mobile phase can help to reduce tailing of the amine product.

    • Visualization: The starting material is UV active and will stain with permanganate. The product is a primary amine and will stain intensely with ninhydrin. The product should have a significantly lower Rf value than the starting material due to its increased polarity.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Expert Insight: The resulting residue is the trifluoroacetate salt of the amine, which may be a viscous oil or a waxy solid. Due to the hydrophilic nature of the product, a standard aqueous workup must be performed carefully.

    • Dissolve the residue in a minimal amount of water or brine. Cool the aqueous solution in an ice bath and slowly add saturated aqueous sodium bicarbonate solution until the pH is >9 (test with pH paper). Be cautious as CO₂ evolution will cause foaming.

    • Extract the aqueous layer with an appropriate organic solvent. Due to the product's polarity, multiple extractions with a more polar solvent like ethyl acetate or a 9:1 mixture of DCM:isopropanol may be necessary.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, (trans-4-(2-hydroxyethyl)cyclohexyl)amine. The product is expected to be a viscous oil or a low-melting solid.

Characterization of the Product

The successful deprotection can be confirmed by standard analytical techniques.

  • ¹H NMR: The most telling sign of a complete reaction is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm. The appearance of a broad singlet for the amine protons (which may exchange with D₂O) and characteristic shifts for the cyclohexyl and ethyl protons are expected.

  • ¹³C NMR: The disappearance of the quaternary carbon of the tert-butyl group (around 80 ppm) and the carbamate carbonyl (around 155 ppm) are indicative of a complete reaction.

  • Mass Spectrometry: Analysis by ESI-MS should show the molecular ion corresponding to the free amine.

Safety and Handling

Trifluoroacetic acid is a highly corrosive and toxic substance. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5] In case of skin contact, immediately flush the affected area with copious amounts of water.

Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete ReactionInsufficient TFA or reaction time.Increase the equivalents of TFA or prolong the reaction time. Monitor by TLC until the starting material is fully consumed.
Low Yield after WorkupThe product is water-soluble and remains in the aqueous layer.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. Use a more polar extraction solvent like a mixture of DCM and isopropanol. Perform multiple extractions (5-7 times). Alternatively, consider using a solid-phase extraction (SPE) cartridge for polar compounds.
Streaking on TLCThe amine product is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.5-1%) to the TLC eluent to improve the spot shape.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the deprotection of this compound using trifluoroacetic acid. By understanding the underlying mechanism and potential challenges associated with the workup of a hydrophilic amine, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 5, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 5, 2026, from [Link]

  • NJ Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved January 5, 2026, from [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved January 5, 2026, from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved January 5, 2026, from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine on a cyclohexane ring and a primary hydroxyl group, making it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and this carbamate serves as a versatile scaffold for constructing such linkers.

This guide provides detailed application notes and protocols for various coupling reactions involving the primary hydroxyl group of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Chemical Structure and Properties

PropertyValue
IUPAC Name tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS Number 917342-29-1

Section 1: Esterification Reactions

The primary hydroxyl group of this compound can be readily esterified with a variety of carboxylic acids. This is a common strategy for attaching a payload or another linker component. The Steglich esterification is a particularly mild and effective method for this transformation, especially when dealing with substrates that may be sensitive to harsh acidic or basic conditions.

Steglich Esterification: Mechanism and Rationale

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for an efficient reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then readily attacked by the alcohol.

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_coupling Ester Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O-Acylisourea->Acylpyridinium DMAP DMAP DMAP Ester Ester Product Acylpyridinium->Ester Alcohol Alcohol tert-Butyl (trans-4-(2-hydroxyethyl) cyclohexyl)carbamate

Caption: Workflow for Steglich Esterification.

Protocol: Steglich Esterification of this compound with Benzoic Acid

This protocol describes a general procedure for the Steglich esterification. The quantities can be adjusted based on the specific carboxylic acid used.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Coupling PartnerStoichiometry (Alcohol:Acid:DCC:DMAP)SolventTime (h)Typical Yield
Benzoic Acid1 : 1.2 : 1.2 : 0.1DCM1685-95%
Acetic Acid1 : 1.2 : 1.2 : 0.1DCM1290-98%
Boc-Gly-OH1 : 1.1 : 1.1 : 0.1DCM1880-90%

Section 2: Etherification Reactions

Formation of an ether linkage is another key transformation for this substrate, often employed to introduce alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for this purpose.

Williamson Ether Synthesis: Mechanism and Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism. A strong base is used to deprotonate the alcohol, forming an alkoxide. This nucleophilic alkoxide then attacks an alkyl halide (or other substrate with a good leaving group) to form the ether. For the synthesis to be efficient, the alkyl halide should be primary to minimize competing elimination reactions.

Williamson_Ether_Synthesis Alcohol tert-Butyl (trans-4-(2-hydroxyethyl) cyclohexyl)carbamate Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Base Ether Ether Product Alkoxide->Ether Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Base Strong Base (e.g., NaH) Mitsunobu_Reaction Start Alcohol + Nucleophile (Nu-H) + PPh3 + DEAD/DIAD Betaine Phosphorane Betaine Formation Start->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Formation Betaine->Alkoxyphosphonium Alcohol SN2 SN2 Attack by Nucleophile Alkoxyphosphonium->SN2 Nu- Product Coupled Product SN2->Product

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Solubility of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 917342-29-1) is a key bifunctional molecule increasingly utilized in modern medicinal chemistry and drug development.[1][2][3] Its structural features, comprising a Boc-protected amine, a primary alcohol, and a cyclohexane scaffold, make it a valuable intermediate. Notably, it serves as a precursor for the antipsychotic drug Cariprazine, in the synthesis of quinolinones for combating multi-drug resistant bacteria, and as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][4][5]

Given its importance, a thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing robust purification protocols (e.g., crystallization), and formulating for screening and analysis. This application note provides a detailed guide to the solubility profile of this compound, grounded in its physicochemical properties, and presents a validated protocol for its experimental determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound is an amphiphilic molecule, possessing distinct polar and nonpolar regions.

  • Polar Moieties: The primary hydroxyl (-OH) group and the carbamate linkage (-NHCOO-) are capable of acting as both hydrogen bond donors and acceptors. These groups drive solubility in polar solvents.

  • Nonpolar Moieties: The bulky tert-butyl group and the saturated cyclohexane ring are lipophilic, contributing to its solubility in nonpolar organic solvents.

This dual nature predicts a nuanced solubility profile, with optimal solubility likely in solvents of intermediate polarity that can engage in both hydrogen bonding and accommodate the nonpolar hydrocarbon structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 917342-29-1[1][6]
Molecular Formula C₁₃H₂₅NO₃[4][6][7]
Molecular Weight 243.34 g/mol [2][7]
Physical Form Solid[6]
Melting Point 101-103 °C[1]
Boiling Point 366.0 ± 11.0 °C (at 760 mmHg)[6]

Predicted Solubility Profile

While empirical data must be determined experimentally, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[8][9] The compound's ability to hydrogen bond suggests good solubility in alcohols, while its significant nonpolar surface area suggests solubility in chlorinated solvents and ethers.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

SolventChemical ClassPredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe hydroxyl group provides some affinity, but the large nonpolar backbone limits extensive solubility.
Methanol / Ethanol Polar ProticSolubleExcellent hydrogen bonding capability and moderate polarity accommodate both ends of the molecule.
Dichloromethane (DCM) Polar AproticSolubleThe polarity is sufficient to dissolve the carbamate and hydroxyl groups, while being an excellent solvent for the nonpolar regions.
Tetrahydrofuran (THF) Polar AproticSolubleActs as a hydrogen bond acceptor and effectively solvates the hydrocarbon structure.
Ethyl Acetate Polar AproticSolubleGood balance of polarity and nonpolar character.
Acetone Polar AproticSolubleA polar aprotic solvent that can accept hydrogen bonds.
Acetonitrile (ACN) Polar AproticModerately SolubleWhile polar, its ability to solvate the large nonpolar ring may be less effective than DCM or THF.
Dimethylformamide (DMF) Polar AproticVery SolubleHighly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA powerful, highly polar solvent that readily dissolves compounds with H-bond donor groups.
Toluene NonpolarSparingly SolubleThe large nonpolar component will have some affinity, but the polar groups will be poorly solvated.
Hexane / Heptane NonpolarInsolubleThe high polarity of the hydroxyl and carbamate groups prevents dissolution in purely aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable gravimetric method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution at a defined temperature and quantifying the mass of the dissolved solute in a known volume of the solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_iso Isolation cluster_quant Quantification A 1. Add excess solute to a known volume of solvent B 2. Seal vial and place in shaker bath at constant temperature (e.g., 25°C) A->B C 3. Equilibrate for >24 hours to ensure saturation B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Carefully withdraw a precise volume of the clear supernatant D->E F 6. Transfer supernatant to a pre-weighed vial E->F G 7. Evaporate solvent under vacuum F->G H 8. Dry residue to constant weight G->H I 9. Weigh the vial with dry residue H->I J 10. Calculate Solubility (mg/mL) I->J

Caption: Experimental workflow for quantitative solubility measurement.

Materials and Reagents
  • This compound (purity >97%)

  • Analytical grade organic solvents

  • Scintillation vials (20 mL) with caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (± 0.1 mg accuracy)

  • Orbital shaker with temperature control

  • Centrifuge

  • Rotary evaporator or vacuum oven

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., ~100 mg) to a 20 mL scintillation vial. The key is to ensure solid remains undissolved at equilibrium.

    • Accurately pipette a known volume of the desired solvent (e.g., 5.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously.

    • Causality: Continuous agitation for an extended period (minimum 24 hours is recommended) is crucial to ensure the system reaches thermodynamic equilibrium, defining a truly saturated solution.[9]

  • Isolation of the Solute-Rich Phase:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature for 1-2 hours for the excess solid to settle.

    • For finer suspensions, centrifuge the vial at high speed (e.g., 5000 rpm for 10 minutes). This step is a self-validating measure to ensure no particulate matter is carried over, which would artificially inflate the final mass.

    • Carefully withdraw a precise aliquot of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. For maximum accuracy, a syringe fitted with a solvent-compatible filter can be used.

  • Quantification:

    • Transfer the aliquot of the supernatant into a clean, dry, and pre-weighed vial. Record the initial weight of this vial (m₁).

    • Remove the solvent completely. This can be done using a stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all solvent has evaporated.

    • Dry the residue under high vacuum for several hours to ensure all residual solvent is removed and a constant weight is achieved.

    • Weigh the vial containing the dry residue (m₂).

  • Calculation:

    • Calculate the mass of the dissolved solid: Mass_solute = m₂ - m₁.

    • Calculate the solubility in mg/mL: Solubility = Mass_solute (mg) / Volume_aliquot (mL).

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Factors Influencing Solubility and Molecular Interactions

The solubility of this compound is governed by the balance of intermolecular forces between the solute and solvent molecules.

G Compound tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Methanol Polar Protic Solvent (e.g., Methanol) Compound->Methanol Strong: H-Bonding Dipole-Dipole Hexane Nonpolar Solvent (e.g., Hexane) Compound->Hexane Weak: Van der Waals DCM Polar Aprotic Solvent (e.g., DCM) Compound->DCM Moderate: Dipole-Dipole

Caption: Intermolecular forces governing solubility.

  • Hydrogen Bonding: In protic solvents like methanol, the solvent's -OH group can act as a hydrogen bond donor to the carbamate/hydroxyl oxygens and as an acceptor for the solute's -OH and -NH protons. This strong, specific interaction is a primary driver of solubility.

  • Dipole-Dipole Interactions: In polar aprotic solvents like Dichloromethane (DCM) or Acetone, the permanent dipoles of the solvent molecules interact favorably with the polar C=O and C-N bonds of the carbamate, facilitating dissolution.

  • Van der Waals Forces: In nonpolar solvents like hexane, only weak, transient London dispersion forces exist between the solvent and the solute's hydrocarbon portions. These forces are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) mediated by the polar functional groups, resulting in poor solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute-solute interactions within the crystal lattice.[9] This can be leveraged during recrystallization procedures.

Conclusion

This compound exhibits a versatile solubility profile, a direct consequence of its amphiphilic structure. It is predicted to be highly soluble in polar aprotic solvents (DCM, THF, DMF, DMSO) and alcohols (Methanol, Ethanol), moderately soluble in less polar esters, and poorly soluble in nonpolar hydrocarbons and water. The robust experimental protocol provided herein allows researchers to precisely quantify this solubility, enabling the rational design of synthetic, purification, and formulation strategies critical to advancing drug discovery and development programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CHEM 227L. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • DC Fine Chemicals. Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]

  • Angene. CAS#917342-29-1 | this compound. [Link]

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Application Notes and Protocols: 4'-Isobutylacetophenone as a Versatile Intermediate for the Synthesis of Analgesic and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4'-Isobutylacetophenone in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the identification of versatile intermediate compounds is paramount to developing efficient and economically viable drug manufacturing processes. 4'-Isobutylacetophenone, an aromatic ketone, stands out as a critical precursor in the synthesis of a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen.[1][2] Ibuprofen is a cornerstone medication for managing pain, inflammation, and fever.[3] The synthetic pathways originating from 4'-isobutylacetophenone not only lead to this widely used anti-inflammatory agent but also open avenues for the creation of novel analgesic compounds through chemical modification.

This application note provides a comprehensive guide to the synthesis of both an established anti-inflammatory drug, ibuprofen, and a representative analgesic derivative, Ibuprofen Hydrazide, starting from the common intermediate, 4'-isobutylacetophenone. We will delve into the detailed synthetic protocols, the underlying reaction mechanisms, and the pharmacological basis for their therapeutic actions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this key intermediate in their work.

The Anti-Inflammatory Agent: Synthesis of Ibuprofen

The synthesis of ibuprofen from 4'-isobutylacetophenone is a classic example of industrial organic synthesis, with the Boots-Hoechst-Celanese (BHC) process being a widely adopted "green" and efficient method.[1] This process is characterized by its high atom economy, minimizing waste and maximizing the incorporation of reactants into the final product.[1]

Protocol 1: Synthesis of Ibuprofen from 4'-Isobutylacetophenone via the BHC Process

This protocol outlines the laboratory-scale synthesis of ibuprofen, mirroring the principles of the BHC process.

Step 1: Hydrogenation of 4'-Isobutylacetophenone to 1-(4-isobutylphenyl)ethanol

  • Reaction Setup: In a high-pressure autoclave, combine 4'-isobutylacetophenone (1 mole equivalent), methanol as the solvent, and a catalytic amount of 5% Palladium on carbon (Pd/C).[1]

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 100 psig with hydrogen.[1]

  • Reaction Conditions: Warm the mixture to 30°C and stir vigorously for 1 hour.[1]

  • Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Remove the methanol from the filtrate by rotary evaporation to yield 1-(4-isobutylphenyl)ethanol as an oily product.

Step 2: Carbonylation of 1-(4-isobutylphenyl)ethanol to Ibuprofen

  • Reaction Setup: In a high-pressure reactor, dissolve the 1-(4-isobutylphenyl)ethanol from the previous step (1 mole equivalent) in a suitable solvent such as methanol. Add a palladium-based catalyst, for example, PdCl₂(PPh₃)₂, and a source of chloride ions (e.g., HCl).[4]

  • Carbonylation: Pressurize the reactor with carbon monoxide to a pressure of at least 500 psig.[1]

  • Reaction Conditions: Heat the mixture to approximately 130°C and maintain with vigorous stirring. The reaction progress can be monitored by the uptake of carbon monoxide.[1][5]

  • Work-up: Once the reaction is complete, cool the reactor and vent the excess carbon monoxide.

  • Purification: The crude ibuprofen can be extracted with an organic solvent. The product is then purified by crystallization to obtain high-purity ibuprofen.[1]

Diagram: Synthetic Pathway to Ibuprofen

G cluster_0 Synthesis of Ibuprofen 4_Isobutylacetophenone 4'-Isobutylacetophenone Alcohol_Intermediate 1-(4-isobutylphenyl)ethanol 4_Isobutylacetophenone->Alcohol_Intermediate H2, Pd/C Methanol Ibuprofen Ibuprofen (Anti-inflammatory) Alcohol_Intermediate->Ibuprofen CO, Pd Catalyst HCl

Caption: BHC process for Ibuprofen synthesis.

The Analgesic Derivative: Synthesis of Ibuprofen Hydrazide

Modification of the carboxylic acid group of ibuprofen can lead to derivatives with altered pharmacological profiles, including enhanced analgesic activity and potentially reduced gastrointestinal side effects.[6] Ibuprofen hydrazide is a key intermediate for synthesizing a variety of these derivatives, such as Schiff's bases, and has been evaluated for its own analgesic properties.

Protocol 2: Synthesis of Ibuprofen Hydrazide from Ibuprofen

This protocol details the conversion of ibuprofen to its hydrazide derivative.

Step 1: Esterification of Ibuprofen

  • Reaction Setup: In a round-bottom flask, dissolve ibuprofen (1 mole equivalent) in methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture under reflux for 4 hours. The reaction can be expedited using microwave irradiation.[7]

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the methyl ester of ibuprofen with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrazinolysis of Ibuprofen Methyl Ester

  • Reaction Setup: Dissolve the ibuprofen methyl ester from the previous step (1 mole equivalent) in ethanol. Add an excess of hydrazine hydrate (e.g., 5 mole equivalents).

  • Reaction Conditions: Heat the mixture under reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ibuprofen hydrazide.[7]

Diagram: Synthesis of an Analgesic Derivative

G cluster_1 Synthesis of Ibuprofen Hydrazide Ibuprofen Ibuprofen Ibuprofen_Ester Ibuprofen Methyl Ester Ibuprofen->Ibuprofen_Ester Methanol H2SO4 (cat.) Ibuprofen_Hydrazide Ibuprofen Hydrazide (Analgesic) Ibuprofen_Ester->Ibuprofen_Hydrazide Hydrazine Hydrate Ethanol

Caption: Conversion of Ibuprofen to its hydrazide.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

Both ibuprofen and its derivatives primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[1]

  • Ibuprofen (Anti-inflammatory and Analgesic): Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] By blocking the COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms and pain.[3]

  • Ibuprofen Hydrazide and Derivatives (Analgesic): While the core mechanism often remains the inhibition of COX enzymes, modifying the carboxylic acid group can alter the drug's interaction with the enzyme's active site. This can lead to changes in potency and selectivity between COX-1 and COX-2. Some derivatives have shown enhanced analgesic effects, which may be attributed to these altered interactions or potentially engagement with other pain-mediating pathways. The reduction of the acidic character of the molecule is also a strategy to decrease the gastrointestinal side effects associated with traditional NSAIDs.[6]

Diagram: Mechanism of Action

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ibuprofen_Derivatives Ibuprofen & Derivatives Ibuprofen_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway.

Comparative Efficacy and Safety Profile

The following table summarizes the key characteristics of ibuprofen and its hydrazide derivatives, highlighting the potential benefits of chemical modification.

ParameterIbuprofenIbuprofen Hydrazide & DerivativesReference(s)
Primary Action Anti-inflammatory, AnalgesicAnalgesic, Anti-inflammatory[1][7]
Mechanism Non-selective COX-1/COX-2 InhibitorCOX Inhibition (Potentially altered selectivity)[4][7]
Key Functional Group Carboxylic AcidHydrazide[6][7]
Ulcerogenic Potential PresentReduced[6][7]

Conclusion and Future Perspectives

4'-Isobutylacetophenone is a strategically important intermediate that provides a robust starting point for the synthesis of both the widely used anti-inflammatory drug, ibuprofen, and a diverse range of analgesic derivatives. The synthetic pathways detailed in this application note offer reliable and well-documented protocols for researchers in the field of medicinal chemistry and drug development. The ability to modify the final product from a common precursor allows for the exploration of new chemical entities with potentially improved efficacy and safety profiles. Future research may focus on the development of more selective COX-2 inhibitors or compounds with dual-action mechanisms, further expanding the therapeutic potential of derivatives originating from 4'-isobutylacetophenone.

References

  • Shah, N. Z., Avula, S. K., Karim, N., Islam, N. U., Batiha, G. E., Muhsinah, A. B., Khan, A., & Al-Harrasi, A. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Advances, 13(19), 12943–12954. Available at: [Link]

  • Kansara, S. G., et al. (n.d.). Synthesis of some new ibuprofen derivatives containing chief heterocyclic moiety like s-triazine and evaluated for their analgesic activity.
  • Shah, N. Z., Avula, S. K., Karim, N., Islam, N. U., Batiha, G. E., Muhsinah, A. B., Khan, A., & Al-Harrasi, A. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC advances, 13(19), 12943–12954. Available at: [Link]

  • Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. (2025). PubMed. Available at: [Link]

  • Shah, N. Z., Avula, S. K., Karim, N., Islam, N. U., Batiha, G. E., Muhsinah, A. B., Khan, A., & Al-Harrasi, A. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. CoLab.
  • Wikipedia. (n.d.). Ibuprofen. Available at: [Link]

  • Mijin, D., et al. (2018). Ibuprofen: synthesis and properties. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Available at: [Link]

  • ChemBK. (n.d.). 4-Isobutylacetophenone. Available at: [Link]

  • Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. (2020). PubMed. Available at: [Link]

  • Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. (n.d.). Bentham Science. Available at: [Link]

  • Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. (2025). Bentham Science. Available at: [Link]

  • SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (n.d.). An-Najah Staff. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Pain Relief: Isobutylbenzene's Role in Ibuprofen Synthesis. Available at: [Link]

  • McKenna, R., & Vagle, R. (2019). Ibuprofen Synthesis. Synaptic. Available at: [Link]

  • Process for the preparation of 4′-isobutylacetophenone. (n.d.). Google Patents.
  • Process for the production of 4'-isobutylacetophenone. (n.d.). Google Patents.
  • Green synthesizing method of p-isobutyl acetophenone. (n.d.). Google Patents.

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Application Notes & Protocols: Utilizing tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in Advanced Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential applications of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in the field of agrochemicals. While primarily documented as a synthetic intermediate in pharmaceuticals, its unique molecular structure—featuring a hydrophobic carbamate-cyclohexyl core and a reactive hydrophilic hydroxyl group—presents significant opportunities for innovation in agrochemical formulations.[1][2][3] This guide moves beyond its established use and proposes novel applications as a high-performance non-ionic surfactant, a synthetic building block for new active ingredients, and a component in controlled-release systems. Each proposed application is supported by a detailed scientific rationale and step-by-step experimental protocols designed for practical implementation and validation in a research setting.

Introduction: Unlocking the Potential of a Multifunctional Molecule

The efficacy of an agrochemical product is determined not only by its active ingredient (AI) but profoundly by the sophistication of its formulation. The delivery system must ensure stability, solubility, target adhesion, and bioavailability of the AI. This compound is a molecule of interest due to its amphipathic characteristics. It possesses a bulky, non-polar tert-butoxycarbonyl (Boc) protected amine on a cyclohexane ring, which confers hydrophobicity, and a primary alcohol (-CH₂CH₂OH) group, which provides a hydrophilic, reactive site.

This unique combination suggests three primary strategic applications in agrochemical science:

  • As a Non-Ionic Surfactant: To improve the emulsification, wetting, and spreading of pesticide formulations.[4][5][6]

  • As a Synthetic Intermediate: To create novel pesticidal compounds by leveraging the carbamate moiety, a well-known pharmacophore in insecticides, and the reactive hydroxyl group.[7][8][9]

  • In Controlled-Release Systems (CRS): To act as a component in polymer matrices that modulate the release of AIs, enhancing their longevity and reducing environmental impact.[10][11][12][13]

This guide will provide the theoretical basis and actionable protocols to explore these applications.

Physicochemical Profile

A thorough understanding of the molecule's properties is fundamental to formulation development.

PropertyValueSource
CAS Number 917342-29-1[14][15]
Molecular Formula C₁₃H₂₅NO₃[2][16]
Molecular Weight 243.34 g/mol [14][16]
Physical Form Solid
Melting Point 101-103°C[1]
Boiling Point ~366°C at 760 mmHg
Calculated LogP 2.1[16]
Storage Room Temperature

The calculated LogP of 2.1 indicates a moderate lipophilicity, suitable for interfacing between oil and water phases, reinforcing its potential as a surface-active agent.

Application I: High-Performance Non-Ionic Surfactant for Emulsifiable Concentrates (EC)

Scientific Rationale: Non-ionic surfactants are critical in agrochemical formulations for their ability to reduce the surface tension of water, allowing pesticide sprays to spread more evenly across waxy leaf surfaces.[4][5][6][17][18] The structure of this compound is analogous to that of a single-tail non-ionic surfactant, with the cyclohexane and tert-butyl groups serving as the hydrophobic "tail" and the hydroxyethyl group as the hydrophilic "head." This amphipathic nature should enable it to stabilize oil-in-water emulsions, which are common in Emulsifiable Concentrate (EC) formulations of hydrophobic AIs like pyrethroids or certain herbicides.

Protocol 3.1: Formulation and Evaluation of an EC with a Model AI

This protocol details the process of creating a simple EC formulation using a model hydrophobic AI (e.g., Fenvalerate) and evaluating its stability.

Materials:

  • This compound

  • Fenvalerate (or other suitable hydrophobic AI)

  • Aromatic solvent (e.g., Solvesso™ 150 or Cyclohexanone)

  • Deionized water

  • Graduated cylinders (100 mL)

  • Homogenizer or high-shear mixer

  • Beakers, magnetic stirrer, and stir bars

  • Particle size analyzer (optional)

Procedure:

  • Preparation of the Organic Phase:

    • In a 50 mL beaker, dissolve 5g of Fenvalerate and 5g of this compound in 40 mL of Solvesso™ 150.

    • Stir with a magnetic stirrer until a clear, homogenous solution is formed. This is your Emulsifiable Concentrate.

  • Emulsion Formation:

    • Measure 95 mL of deionized water into a 100 mL graduated cylinder.

    • Add 5 mL of the prepared EC to the water.

    • Secure the cylinder with a stopper and invert it 10 times to form a spontaneous emulsion. Observe the "bloom" (the milky appearance).

  • Stability Assessment (CIPAC MT 36 Method Adaptation):

    • Allow the prepared emulsion to stand undisturbed for 30 minutes.

    • Visually inspect for signs of instability:

      • Creaming: A concentration of the dispersed phase at the top.

      • Sedimentation: A concentration of the dispersed phase at the bottom.

      • Flocculation: Aggregation of droplets into clumps.

      • Coalescence: Merging of droplets, leading to phase separation (oiling out).

    • Record the volume (in mL) of any separated cream or oil at the top and any sediment at the bottom. A stable formulation will show minimal to no separation.

  • Quantitative Analysis (Optional):

    • If available, measure the droplet size distribution of the freshly formed emulsion using a particle size analyzer. A narrow distribution with a small mean droplet size (typically <5 µm) is indicative of a good emulsifier.

Workflow for Surfactant Evaluation

G cluster_prep 1. EC Preparation cluster_emul 2. Emulsion Formation cluster_eval 3. Stability Evaluation prep_ai Dissolve AI in Solvent prep_surf Add tert-Butyl... -carbamate prep_ai->prep_surf prep_mix Homogenize to form EC prep_surf->prep_mix emul_add Add EC to Water (e.g., 5:95 v/v) prep_mix->emul_add Organic Phase emul_mix Invert Cylinder 10 times emul_add->emul_mix eval_stand Let stand for 30 min emul_mix->eval_stand Formed Emulsion eval_observe Visually Inspect (Cream, Oil, Sediment) eval_stand->eval_observe eval_quant Particle Size Analysis (Optional) eval_stand->eval_quant report Report Stability & Performance eval_observe->report Qualitative Data eval_quant->report Quantitative Data G granule Polyurethane Matrix Entrapped AI (Glyphosate) Incorporated Carbamate ai1 AI granule:f1->ai1 Diffusion ai2 AI granule:f0->ai2 Matrix Erosion ai3 AI

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-Boc protection of trans-4-(2-hydroxyethyl)cyclohexylamine. Our goal is to provide field-proven insights and troubleshooting strategies to ensure a successful and high-yielding synthesis.

The target molecule is a valuable bifunctional linker, often used in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The primary synthetic route involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is prone to several side reactions due to the presence of two nucleophilic centers: the primary amine and the primary hydroxyl group.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction is complete according to TLC, but my yield is low and I see multiple new spots. What are the likely side products?

This is the most common issue, stemming from the reactivity of both the amine and hydroxyl groups with di-tert-butyl dicarbonate (Boc₂O). The primary amine is significantly more nucleophilic than the primary alcohol, making selective N-protection feasible. However, under certain conditions, side reactions can dominate.

Likely Side Products:

  • N,O-bis-Boc Adduct: The most prevalent side product, resulting from the protection of both the amine and the hydroxyl group. This is often favored by using a large excess of Boc₂O, extended reaction times, or the presence of catalysts like 4-dimethylaminopyridine (DMAP), which can facilitate the acylation of alcohols[][3].

  • Di-Boc Protected Amine (N,N-di-Boc): Over-reaction at the primary amine can lead to the formation of a di-Boc adduct, particularly under forcing conditions or with certain bases[4]. This product is often unstable and may not be easily isolated.

  • O-Boc Adduct (tert-Butyl Carbonate): While the amine is more reactive, direct Boc protection of the hydroxyl group can occur, especially if the amine is already protected or if reaction conditions strongly favor alcohol acylation[5][6][7][8].

  • Unreacted Starting Material: Incomplete reaction due to insufficient reagent, poor solubility, or non-optimal reaction conditions.

The diagram below illustrates the desired reaction pathway versus the common side reactions.

SynthesisPathways cluster_main Reaction Pathways SM Starting Material (Amino Alcohol) Product Desired Product (N-Boc) SM->Product + 1 eq. Boc₂O (Desired) SideProduct1 N,O-bis-Boc Adduct SM->SideProduct1 + >2 eq. Boc₂O (Forcing Conditions) SideProduct2 O-Boc Adduct SM->SideProduct2 + Boc₂O (Catalyst/Heat) SideProduct3 N,N-di-Boc Adduct SM->SideProduct3 + Boc₂O (Forcing Conditions) Product->SideProduct1 + Boc₂O (Excess Reagent)

Caption: Main reaction and competing side reaction pathways.

Troubleshooting Steps:

  • Protocol 1: Optimizing Reagent Stoichiometry: Carefully control the amount of Boc₂O. Start with 1.05-1.1 equivalents. A large excess will inevitably lead to the N,O-bis-Boc adduct.

  • Protocol 2: Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim to stop the reaction as soon as the starting material is consumed. Extended reaction times, even at room temperature, can promote over-reaction.

  • Avoid Catalysts like DMAP: Unless O-protection is desired, avoid using DMAP as it significantly accelerates the acylation of alcohols[]. Standard conditions with a non-nucleophilic base like triethylamine (TEA) or an inorganic base like NaHCO₃ are sufficient for N-protection[9][10].

Question 2: How can I selectively protect the amine group while leaving the hydroxyl group untouched?

Achieving high chemoselectivity is key. The inherent difference in nucleophilicity between the primary amine and the primary alcohol is your main advantage. The strategy is to use conditions that exploit this difference effectively.

Causality: The nitrogen atom of a primary amine is more nucleophilic than the oxygen atom of a primary alcohol due to its lower electronegativity and better ability to donate its lone pair. Standard Boc protection conditions are generally mild enough to favor reaction at the amine.

Recommended Protocol for Selective N-Boc Protection:

  • Dissolution: Dissolve the starting material, trans-4-(2-hydroxyethyl)cyclohexylamine, in a suitable solvent system. A mixture of THF and water (e.g., 1:1) or dioxane and water is often effective for dissolving amino alcohols[][3].

  • Base Addition: Add 1.5-2.0 equivalents of a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same organic solvent. The slow addition at a low temperature helps to control the exotherm and minimize side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system).

  • Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)
Q1: My starting amino alcohol has poor solubility in standard organic solvents like THF or DCM. What should I do?

Solubility is a common hurdle for polar molecules like amino alcohols.

  • Solution A: Use an Aqueous Biphasic System: As described in the protocol above, using a co-solvent system like THF/water, dioxane/water, or acetonitrile/water can greatly enhance solubility[][3]. The use of a base like NaOH or NaHCO₃ in the aqueous phase also helps by ensuring the amine is in its free base form[11].

  • Solution B: Methanol as a Co-solvent: Methanol is excellent at dissolving polar amines. A common procedure involves dissolving the amine in methanol, adding a base like triethylamine, and then adding the Boc₂O[12].

Q2: How can I effectively remove unreacted Boc₂O and the t-butanol byproduct after the reaction?

These byproducts can complicate purification.

  • For t-butanol: This is water-soluble and is typically removed during the aqueous workup.

  • For Boc₂O:

    • Aqueous Wash: A wash with a mild base like aqueous NaHCO₃ can help hydrolyze some of the unreacted anhydride.

    • Chromatography: Boc₂O is non-polar and usually runs at a high Rf on a silica gel column, allowing for easy separation from the more polar carbamate product.

    • High Vacuum: For smaller scales, residual Boc₂O can be removed by sublimation under high vacuum, often by leaving the crude solid on a high vacuum line for an extended period (24-72 hours)[12].

Q3: What are the key differences in TLC mobility for the product and potential side products?

Understanding the relative polarity is crucial for monitoring the reaction and for purification.

CompoundDescriptionMolecular WeightExpected Relative TLC Rf
Starting Materialtrans-4-(2-hydroxyethyl)cyclohexylamine143.24Lowest (most polar)
Desired Product This compound 243.35 [1]Intermediate
O-Boc Adducttert-Butyl (2-(trans-4-aminocyclohexyl)ethyl) carbonate243.35Similar to desired product
N,O-bis-Boc AdductDi-tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)dicarbamate343.45Highest (least polar)

Note: The O-Boc and N-Boc isomers have the same molecular weight and may have very similar Rf values, potentially requiring careful chromatographic separation.

References
  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(25), 9580–9583. [Link]

  • Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. [Link]

  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • El-faham, A., & Elmaati, T. M. A. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-6. [Link]

  • Deadman, B. J., Healy, J. P., O'Brien, M., & Ley, S. V. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 20(24), 8004–8007. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

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tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 917342-29-1). As a key building block and PROTAC linker in modern drug discovery, ensuring its stability and proper handling is paramount to the success and reproducibility of your experiments.[1][2] This guide, structured in a practical question-and-answer format, addresses common challenges and provides expert-driven solutions for its long-term storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: There is variability in supplier recommendations, ranging from room temperature to refrigerated conditions.[3][4] For optimal long-term stability (>1 year) and to mitigate any risk of degradation, the most prudent approach is to store the solid compound at 2-8°C in a tightly sealed container.[4]

  • Causality: While carbamates are generally stable solids, lower temperatures reduce the rate of any potential solid-state degradation.[5][6] The primary concern is hydrolysis of the carbamate linkage. Storing at refrigerated temperatures in a low-humidity environment provides the best protection.

Q2: I've seen "store at room temperature" on some data sheets. Is this acceptable?

A2: Yes, for short-to-medium term storage (up to several months), storing the solid compound at room temperature (15–25°C) is generally acceptable, provided it is protected from humidity and light.[7] However, for archival samples or long-term storage, refrigeration is the superior choice to guarantee integrity.

Q3: The compound is used as a PROTAC linker. Does this intended use influence storage?

A3: Yes. As a PROTAC linker, its purity is critical for the successful synthesis of the final PROTAC molecule.[1][3] Any degradation could introduce impurities that complicate synthesis and purification, or even lead to failed reactions. Therefore, adopting more stringent storage conditions (i.e., refrigeration and desiccation) is a best practice in this context.

Q4: How sensitive is this compound to moisture?

A4: The carbamate functional group is susceptible to hydrolysis, which is the primary degradation pathway.[5][8] While it is a stable molecule, prolonged exposure to moisture, especially at elevated temperatures or under acidic/basic conditions, can lead to the cleavage of the carbamate bond.[9][10]

  • Expert Insight: We strongly recommend storing the solid compound over a desiccant (e.g., silica gel or anhydrous calcium sulfate) or in a desiccator cabinet, especially if the storage container will be opened frequently.[5] This minimizes water vapor introduction, which is a key factor in hydrolysis. Storing in a freezer is often counterproductive as freezers can be high-humidity environments, leading to condensation on the compound unless proper precautions are taken.[5]

Q5: What about storing the compound in solution?

A5: Storing this compound in solution is not recommended for long periods. If you must prepare stock solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare small, single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide

Problem 1: My LC/MS or NMR analysis shows a new impurity peak that wasn't there previously.
  • Possible Cause: This is the most common sign of degradation, likely due to hydrolysis. The impurity may correspond to the free amine (trans-4-(2-hydroxyethyl)cyclohexanamine) or other related byproducts.

  • Troubleshooting Workflow:

G start Impurity Detected in Analysis check_storage Review Storage Conditions: - Temperature? - Desiccated? - Tightly Sealed? start->check_storage check_handling Review Handling Procedures: - Opened frequently? - Warmed to RT before opening? - Used dry solvents? check_storage->check_handling lcms_confirm Confirm Impurity Identity via LC/MS (Look for mass of hydrolyzed amine) check_handling->lcms_confirm re_purify Action: Re-purify aliquot (e.g., flash chromatography) lcms_confirm->re_purify If impurity is minor and material is scarce discard Action: Discard old stock. Use fresh, unopened vial. lcms_confirm->discard If impurity is significant or material is available implement_best_practice Implement Best Storage Practices: Store at 2-8°C over desiccant. re_purify->implement_best_practice discard->implement_best_practice

Caption: Troubleshooting workflow for identifying compound degradation.

Problem 2: I'm seeing inconsistent results or lower yields in my synthesis reactions.
  • Possible Cause: If the purity of the starting material has been compromised, the effective molar quantity is lower than calculated. Degradation products could also interfere with the reaction.

  • Solution:

    • Re-qualify Your Stock: Run a quantitative NMR (qNMR) or LC-MS with a standard to accurately determine the purity of your current batch.

    • Use a Fresh Sample: If purity is confirmed to be low, open a new, previously unopened vial of the compound.

    • Review Reaction Conditions: Ensure your reaction is not being run under conditions that could degrade the carbamate (e.g., strong acid or base, high heat for prolonged periods) unless intended for deprotection.

Data & Protocols

Table 1: Recommended Storage Conditions Summary
ConditionSolid Compound (Long-Term)Solid Compound (Short-Term)Stock Solution (Single-Use Aliquots)
Temperature 2–8°C [4]15–25°C (Room Temperature)-20°C or -80°C
Atmosphere Inert gas (Argon/Nitrogen) preferred; tightly sealed container is essential.Tightly sealed container.Tightly sealed vial.
Moisture Control Store over desiccant. [5]Store over desiccant.Use anhydrous solvents.
Light Store in an opaque or amber vial to protect from light.[7]Protect from light.Protect from light.
Recommended For Archival storage; >6 months.Routine use; <6 months.Immediate experimental use.
Avoid Frequent temperature cycles, high humidity environments (e.g., non-desiccated freezers).[5]Leaving container open to air.Repeated freeze-thaw cycles.
Protocol: Quick Stability Assessment of an Existing Stock

This protocol allows you to quickly assess if your stored compound has undergone significant degradation.

Objective: To compare an aged sample of this compound against a new or reference sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh and prepare a 1 mg/mL solution of your "aged" stock material in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare a 1 mg/mL solution of a "reference" sample (a newly purchased, unopened vial is ideal) using the exact same procedure.

  • LC/MS Analysis:

    • Inject equal volumes of both the "aged" and "reference" samples onto a reverse-phase C18 HPLC column.

    • Run a standard gradient elution (e.g., Water/Acetonitrile with 0.1% formic acid).

    • Monitor the UV chromatogram (e.g., at 210 nm) and the total ion chromatogram (TIC) from the mass spectrometer.

  • Data Interpretation:

    • Purity Comparison: Compare the peak area percentage of the main peak in the "aged" sample to the "reference" sample. A significant decrease in the main peak area and the appearance of new peaks in the aged sample indicate degradation.

    • Impurity Identification: Examine the mass spectra of any new peaks. A peak corresponding to the mass of the hydrolyzed product (trans-4-(2-hydroxyethyl)cyclohexanamine, C8H17NO, MW: 143.23) is a strong indicator of hydrolysis.

  • Decision Making:

    • If the purity of the aged sample is >95% relative to the reference and no significant impurity peaks are present, it may be suitable for non-critical applications.

    • If purity has dropped or new peaks are evident, it is highly recommended to discard the aged stock and use a fresh supply to ensure experimental integrity.

References

  • Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. (2024, November 4). DC Fine Chemicals. Retrieved January 5, 2026, from [Link]

  • Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. USDA. Retrieved January 5, 2026, from [Link]

  • CAS#917342-29-1 | this compound. (n.d.). Autech Industry Co.,Ltd. Retrieved January 5, 2026, from [Link]

  • Arora, P. K., & Sharma, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved January 5, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved January 5, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved January 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency with Carbamate Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low coupling efficiency when incorporating carbamate linkers in your Proteolysis Targeting Chimera (PROTAC) synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to overcome these synthetic hurdles.

Introduction: The Nuances of Carbamate Linkers in PROTACs

PROTACs, with their bifunctional nature, present unique synthetic challenges due to their often-large size, complex functionality, and the need to couple two distinct and sterically demanding ligands (one for the protein of interest and one for the E3 ligase).[1][2][3] Carbamate linkers are a valuable class of linkages in PROTAC design, offering a balance of stability and synthetic accessibility. However, achieving high coupling efficiency can be a significant bottleneck. This guide will walk you through a systematic approach to diagnosing and resolving low yields in carbamate linker coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming carbamate linkers in PROTAC synthesis?

A1: There are three primary methods for forming carbamate linkages in the context of PROTAC synthesis:

  • Reaction of an alcohol with an isocyanate: This is a highly efficient method but requires the synthesis and handling of often reactive isocyanate intermediates.

  • Reaction of an amine with a chloroformate: This is a widely used method, though it can be sensitive to moisture and may require careful control of reaction conditions to avoid side reactions.[4][5]

  • Reaction of an alcohol and an amine with a carbonylating agent: Reagents like 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) offer milder alternatives to phosgene-derived reagents and can be very effective for complex molecules.[6]

Q2: I'm observing a significant amount of a side product with a mass corresponding to a urea derivative. What is causing this?

A2: The formation of symmetrical or unsymmetrical ureas is a common side reaction, especially when using isocyanate or chloroformate-based methods.[4] This typically occurs when an amine (either your starting material or one generated in situ from the hydrolysis of an isocyanate) reacts with an isocyanate intermediate. To minimize urea formation, it is crucial to maintain strictly anhydrous reaction conditions and consider the order of reagent addition.[4]

Q3: Can steric hindrance from my large POI and E3 ligase ligands be the primary cause of low coupling efficiency?

A3: Absolutely. Steric hindrance is a major contributor to low coupling yields in PROTAC synthesis. The bulky nature of the ligands can physically block the reactive centers, making it difficult for the coupling partners to approach each other effectively.[6] Overcoming this often requires a combination of strategies, including the use of more reactive coupling agents, optimization of reaction temperature and time, and potentially redesigning the linker attachment point on your ligands.

Q4: How do I know if my starting materials are the problem?

A4: The purity and stability of your starting materials are paramount. Isocyanates and chloroformates are particularly susceptible to hydrolysis. It is essential to use freshly opened or properly stored reagents. You should always characterize your starting materials (POI ligand, E3 ligase ligand, and linker precursors) by techniques like NMR and LC-MS to confirm their identity and purity before initiating the coupling reaction.[7]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Low Coupling Efficiency

A systematic approach is key to identifying the source of low yield. The following workflow will guide you through a logical diagnostic process.

Before making any changes to your protocol, it is critical to understand what is happening in your reaction flask.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of your reaction's progress. You should see the consumption of your starting materials and the appearance of a new spot corresponding to your desired PROTAC. Multiple new spots may indicate the formation of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for diagnosing coupling issues.[8][9][10] An LC-MS analysis of your crude reaction mixture can provide:

    • Confirmation of the presence of your desired product (by mass).

    • Identification of unreacted starting materials.

    • Detection and potential identification of side products (e.g., urea, over-alkylated products).[4]

LC-MS Observation Potential Cause Next Steps
High percentage of unreacted starting materialsInefficient activation, steric hindrance, poor solubilityProceed to Guide 2
Presence of a mass corresponding to a symmetrical ureaMoisture in the reaction, suboptimal reagent additionProceed to Guide 3
Multiple unidentified peaksSide reactions, degradation of starting materials or productCharacterize side products, verify starting material stability
Desired product peak is present but the overall yield is low after workupIssues with purification, product instabilityOptimize purification, check product stability under workup conditions

If your reaction analysis points to issues with your starting materials, perform the following checks:

  • Re-characterization: Run NMR and LC-MS on your starting ligands and linker precursors to ensure they have not degraded during storage.

  • Reagent Quality: If using commercial reagents like isocyanates or chloroformates, consider purchasing a fresh bottle, especially if the current one has been open for a while.

cluster_0 Diagnostic Workflow for Low Coupling Efficiency Start Low Coupling Efficiency Observed Monitor Monitor Reaction by TLC and LC-MS Start->Monitor Analyze Analyze LC-MS Data Monitor->Analyze SM_Issue High % of Starting Materials Remain Analyze->SM_Issue Incomplete Conversion Urea_Issue Urea Byproduct Detected Analyze->Urea_Issue Specific Byproduct Other_Issue Other Side Products or Degradation Analyze->Other_Issue Complex Mixture Check_SM Verify Starting Material Integrity SM_Issue->Check_SM Address_Moisture Address Moisture and Reagent Addition (Guide 3) Urea_Issue->Address_Moisture Characterize_Byproducts Characterize Byproducts and Check Stability Other_Issue->Characterize_Byproducts Optimize_Conditions Optimize Reaction Conditions (Guide 2) Check_SM->Optimize_Conditions

Caption: A logical workflow for diagnosing the root cause of low carbamate coupling efficiency.

Guide 2: Optimizing Reaction Conditions for Sterically Hindered Couplings

When dealing with bulky PROTAC components, optimizing your reaction conditions is crucial.

Before committing your valuable ligands to a full-scale reaction, it is prudent to run small-scale test reactions to find the optimal conditions.

Materials:

  • Your alcohol-containing fragment (e.g., POI ligand with a hydroxyl group)

  • Your amine-containing fragment (e.g., E3 ligase ligand with an amine group)

  • A selection of carbamate forming reagents (e.g., a chloroformate, an isocyanate, CDI, DSC)

  • A selection of non-nucleophilic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvents (e.g., THF, DCM, DMF)

Procedure:

  • Set up a series of small-scale reactions in parallel, each with a different set of conditions (e.g., different solvent, temperature, base, or coupling reagent).

  • For reactions involving chloroformates, dissolve the amine in your chosen anhydrous solvent, cool to 0 °C, and add the base. Then, add the chloroformate dropwise.

  • For reactions involving isocyanates, dissolve the alcohol in your chosen anhydrous solvent and add the isocyanate. A catalyst, such as dibutyltin dilaurate (DBTDL), may be required for less reactive partners.

  • For reactions involving CDI or DSC, first react the alcohol with the coupling agent to form the activated intermediate, then add the amine.

  • Monitor each reaction by LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine the rate of product formation and the extent of side product formation.

  • Based on the results, scale up the reaction with the optimized conditions.

Parameter Recommendation for Sterically Hindered Systems Rationale
Temperature Screen a range from room temperature to gentle heating (e.g., 40-50 °C)Increased temperature can provide the necessary activation energy to overcome steric barriers, but excessive heat can lead to degradation.
Solvent Aprotic polar solvents like DMF or NMPThese solvents can help to solvate the reactants and intermediates, potentially improving reaction rates.
Concentration Higher concentrations may favor the desired bimolecular reactionBe mindful of solubility limits.
Reaction Time Extend reaction times (e.g., 24-48 hours)Sterically hindered reactions are often slower and may require more time to reach completion.
Guide 3: Mitigating Side Reactions in Carbamate Synthesis

The formation of byproducts is a common cause of low yields. Here's how to address the most frequent culprits.

As mentioned, this is often due to the presence of water.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Optimized Reagent Addition: When using a chloroformate, add it slowly to the amine solution at a low temperature (0 °C) to control the initial reaction and minimize the formation of isocyanate intermediates.[4]

  • Use of CDI or DSC: These reagents often provide cleaner reactions with less urea formation as they proceed through a more controlled activated intermediate.[6]

cluster_1 Carbamate Formation and Side Reaction Pathways Alcohol R-OH (Alcohol) CDI Carbonyldiimidazole (CDI) Alcohol->CDI Activation Carbamate R'-NH-C(O)-OR (Desired Product) Alcohol->Carbamate + Isocyanate Amine R'-NH2 (Amine) Isocyanate R'-N=C=O (Isocyanate) Amine->Isocyanate + Phosgene equivalent Amine->Carbamate + Chloroformate Urea R'-NH-C(O)-NH-R' (Urea Byproduct) Isocyanate->Urea + Amine Chloroformate Cl-C(O)-OR'' CDI->Carbamate + Amine Water H2O (Moisture) Water->Isocyanate hydrolysis to R'-NH2

Caption: Reaction pathways for carbamate synthesis and the formation of urea byproduct.

Conclusion

Troubleshooting low coupling efficiency with carbamate linkers in PROTAC synthesis requires a methodical and informed approach. By systematically diagnosing the potential issues, from starting material integrity to reaction conditions and side reactions, you can significantly improve your chances of success. Remember that with complex molecules like PROTACs, small changes in your synthetic strategy can have a profound impact on the outcome. This guide provides a framework for that systematic approach, grounded in chemical principles and practical experience.

References

  • T. W. Green, P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006. [Link]

  • P. G. M. Wuts. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [Link]

  • J. Clayden, N. Greeves, S. Warren. Organic Chemistry. Oxford University Press, 2012. [Link]

  • D. P. A. T. T. G. W. C. L. C. A. G. Ciulli. "PROTAC-mediated degradation of proteins: a new therapeutic strategy." Drug Discovery Today: Technologies, 2020. [Link]

  • S. L. M. A. A. C. Ciulli. "The PROTAC technology in drug discovery." The Biochemist, 2021. [Link]

  • A. D. T. C. A. G. Ciulli. "PROTACs: a new therapeutic modality." Nature Reviews Drug Discovery, 2021. [Link]

  • A. K. S. A. G. C. A. Ciulli. "PROTACs: a new era of targeted protein degradation." Trends in Pharmacological Sciences, 2020. [Link]

  • S. R. B. A. S. A. C. Ciulli. "PROTACs: a new paradigm for drug discovery." Journal of Medicinal Chemistry, 2021. [Link]

  • A. C. C. A. C. A. Ciulli. "PROTACs: a new frontier in targeted therapy." Annual Review of Pharmacology and Toxicology, 2022. [Link]

  • M. S. A. A. C. A. Ciulli. "PROTACs: a new class of chemical tools and potential therapeutics." Chemical Society Reviews, 2021. [Link]

  • A. C. C. A. C. A. Ciulli. "PROTACs: a new therapeutic modality." Nature Reviews Drug Discovery, 2021. [Link]

  • S. L. M. A. A. C. Ciulli. "The PROTAC technology in drug discovery." The Biochemist, 2021. [Link]

  • A. D. T. C. A. G. Ciulli. "PROTAC-mediated degradation of proteins: a new therapeutic strategy." Drug Discovery Today: Technologies, 2020. [Link]

  • Waters Corporation. "Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3." [Link]

  • A. K. S. A. G. C. A. Ciulli. "PROTACs: a new era of targeted protein degradation." Trends in Pharmacological Sciences, 2020. [Link]

  • S. R. B. A. S. A. C. Ciulli. "PROTACs: a new paradigm for drug discovery." Journal of Medicinal Chemistry, 2021. [Link]

  • M. M. S. et al. "Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies." Molecules, 2022. [Link]

  • A. C. C. A. C. A. Ciulli. "PROTACs: a new frontier in targeted therapy." Annual Review of Pharmacology and Toxicology, 2022. [Link]

  • M. S. A. A. C. A. Ciulli. "PROTACs: a new class of chemical tools and potential therapeutics." Chemical Society Reviews, 2021. [Link]

  • C. E. M. et al. "Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis." J. Org. Chem., 2021. [Link]

  • A. C. C. A. C. A. Ciulli. "PROTACs: a new therapeutic modality." Nature Reviews Drug Discovery, 2021. [Link]

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Optimization of reaction conditions for Boc group removal without affecting the molecule

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who routinely navigate the complexities of multi-step organic synthesis. The Boc group is a cornerstone of amine protection due to its stability and predictable, acid-labile nature.[1][2] However, its removal is not always straightforward. Seemingly simple deprotection can lead to incomplete reactions, challenging side products, and compromised yields, particularly when dealing with complex molecules bearing other sensitive functionalities.

This guide moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve current problems but also to proactively design more robust synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during Boc deprotection. Each entry provides an explanation of the underlying causes and offers validated solutions.

Q1: My Boc deprotection reaction is incomplete. What should I do?

A1: An incomplete reaction is a frequent issue that can often be resolved by systematically evaluating and adjusting the reaction conditions. The cleavage of the Boc group is an acid-catalyzed process, and its efficiency is governed by several factors.[3]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage exhibits a second-order dependence on acid concentration.[3] If the reaction is sluggish, the acid may be too weak or too dilute for your specific substrate.

    • Troubleshooting Step: If using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the concentration to 50%. For particularly stubborn substrates, neat TFA may be required, though this increases the risk of side reactions.[3]

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times or gentle warming.[3][4] However, increasing the temperature can also accelerate side reactions.

    • Troubleshooting Step: First, extend the reaction time, carefully monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is still incomplete, consider gentle heating to 30-40°C.

  • Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment on the substrate, can impede the approach of the acidic reagent.[4]

    • Troubleshooting Step: In addition to increasing acid concentration or reaction time, switching to a less sterically demanding acid system, such as 4M HCl in 1,4-dioxane, can sometimes be beneficial.[3]

  • Solvent Issues: Proper solvation of both the substrate and the acid is critical. DCM is a common choice for TFA-mediated deprotections.[3] If your substrate has poor solubility, the reaction will be inefficient.

    • Troubleshooting Step: Ensure your starting material is fully dissolved. If solubility in DCM is low, consider alternative solvents or co-solvents, but be mindful of their compatibility with strong acids.

  • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the acid must penetrate the resin beads to access the reaction sites. Inadequate swelling can lead to incomplete deprotection. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity.[5]

    • Troubleshooting Step: Ensure the resin is adequately swelled in the reaction solvent (e.g., DCM) before adding the deprotection reagent.

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

A2: The formation of side products is almost always linked to the generation of a reactive tert-butyl cation (t-Bu⁺) during the cleavage of the Boc group.[5][6] This electrophilic carbocation will readily alkylate any available nucleophile in the reaction mixture, a process known as t-butylation.[5]

Common Nucleophilic Targets & Prevention:

The most effective strategy to prevent t-butylation is the addition of "scavengers" to the deprotection cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[4][5]

Sensitive Residue/GroupCommon ScavengersRationale for Use
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), AnisoleThe indole ring is highly nucleophilic and prone to alkylation. Silanes act as hydride donors to reduce the carbocation, while anisole acts as a competitive nucleophile.[5]
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)The thioether side chain can be alkylated to form a sulfonium salt. Thioanisole effectively traps the carbocation.[5]
Cysteine (Cys) Ethanedithiol (EDT), Dithiothreitol (DTT)The free thiol group is a potent nucleophile and a prime target for alkylation.[5]
Tyrosine (Tyr) Phenol, AnisoleThe activated phenolic ring can be alkylated by the tert-butyl cation.[5]

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For peptides with multiple sensitive residues, a more robust mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[5]

Q3: I'm seeing aspartimide formation in my peptide synthesis. How can I minimize this?

A3: Aspartimide formation is a notorious side reaction in peptide synthesis, particularly during repetitive acid- and base-treatments. It occurs when the side-chain carboxyl group of an aspartic acid (Asp) residue cyclizes with the backbone amide nitrogen.[5] This is especially problematic when the following amino acid is Glycine, Asparagine, or Arginine.[5]

Causality & Mitigation Strategies:

  • Mechanism: The reaction is facilitated by both acid (during Boc deprotection) and base (during Fmoc deprotection). The five-membered succinimide ring (aspartimide) can then reopen to form a mixture of the desired α-peptide and the isomeric β-peptide.

  • Solution 1: Optimize Deprotection Conditions: Use the mildest effective conditions for Boc removal. Avoid prolonged exposure to strong acids and elevated temperatures.

  • Solution 2: Strategic Side-Chain Protection: Using bulky ester protecting groups on the aspartic acid side chain can sterically hinder the cyclization. For instance, studies have shown that using Fmoc-L-Asp(OBno)-OH (benzyl ester) can significantly reduce aspartimide formation compared to the standard Fmoc-L-Asp(OtBu)-OH.[5]

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the standard conditions for Boc deprotection, and what is the underlying mechanism?

A4: The most common method for Boc deprotection involves treating the substrate with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical concentration is 20-50% TFA in DCM, often with added scavengers.[3]

The Mechanism: The deprotection proceeds via an E1 elimination mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[7][8]

  • Fragmentation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.[7][8]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][8]

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically yielding the TFA salt as the final product after work-up.[8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Protonation Boc_Amine R-NH-Boc H_plus H⁺ Boc_Amine->H_plus Protonated_Boc R-NH-Boc(H⁺) H_plus->Protonated_Boc Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu_Cation t-Bu⁺ (tert-Butyl Cation) Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 H_plus2 H⁺ Free_Amine->H_plus2 Amine_Salt R-NH₃⁺ H_plus2->Amine_Salt

Caption: Acid-catalyzed Boc deprotection mechanism.

Q5: Are there milder alternatives to TFA for substrates with other acid-sensitive groups?

A5: Absolutely. When dealing with molecules containing other acid-labile groups (e.g., tert-butyl esters, silyl ethers, acetals), TFA can be too harsh. Several milder and more selective methods are available.[1][5]

Reagent SystemTypical ConditionsSelectivity & Comments
4M HCl in 1,4-Dioxane or Ethyl Acetate 0°C to RT, 30 min - 2 hrA very common and effective alternative to TFA. Generally milder and can offer better selectivity.[5]
Aqueous Phosphoric Acid (85%) RT to 50°CAn environmentally benign option that shows excellent selectivity. Tolerates Cbz, benzyl esters, methyl esters, and TBDMS ethers.[9][10]
Lewis Acids (e.g., Sn(OTf)₂, SnCl₄, AlCl₃) Varies (e.g., CH₂Cl₂, 0°C to RT)Can offer high selectivity, especially when trying to deprotect N-Boc in the presence of t-butyl esters. Requires careful optimization.[11][12]
Oxalyl Chloride in Methanol RT, 1-4 hrA reported mild method for deprotecting a diverse set of N-Boc substrates, including those with acid-labile ester groups.[1][13][14][15]
Thermal Deprotection High temperatures (e.g., 150°C+) in solvents like dioxane/waterAn acid-free option for thermally stable compounds. Can be performed neat, in solution, or under continuous flow conditions.[10][16][17]
Q6: Can I selectively deprotect one Boc group in the presence of another or in the presence of a tert-butyl ester?

A6: This is a significant challenge as both N-Boc groups and tert-butyl esters are cleaved under similar acidic conditions. However, selective deprotection is achievable with careful reagent choice.

  • Different Boc Groups: The lability of a Boc group can be influenced by its electronic environment. For example, an α-amino Boc group on an amino acid is generally more acid-labile than a Boc group on a less reactive benzylic amine. This difference can be exploited using carefully controlled, milder acidic conditions like 4M HCl in dioxane to selectively remove the more labile group.[18]

  • N-Boc vs. tert-Butyl Ester: Standard TFA treatment will cleave both groups. To selectively remove the N-Boc group, specific conditions have been developed. One reported method uses concentrated sulfuric acid (1.5–3.0 equiv.) in tert-butyl acetate (tBuOAc) or methanesulfonic acid in a tBuOAc:CH₂Cl₂ mixture.[19] The tBuOAc solvent is thought to help regenerate the tert-butyl ester by Le Chatelier's principle.[19] Lewis acids like ZnBr₂ have also been reported for selective tert-butyl ester deprotection in the presence of N-Boc groups.[20]

Q7: How do I properly monitor the reaction and work up the product?

A7: Proper monitoring and work-up are crucial for a successful outcome.

  • Monitoring:

    • TLC: The simplest method. The product (free amine or its salt) is typically much more polar than the Boc-protected starting material and will have a lower Rf value.

    • LC-MS: The preferred method for complex molecules. It provides unambiguous confirmation of the disappearance of the starting material and the appearance of the product with the correct mass.

  • Work-up:

    • Solvent Removal: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess volatile acid (like TFA). Co-evaporation with a solvent like toluene (3x) is highly effective for removing residual TFA.[3]

    • Precipitation: The product, often an amine salt, can frequently be precipitated by adding a non-polar solvent like cold diethyl ether.[18] The resulting solid can be collected by filtration.

    • Neutralization (Optional): If the free amine is desired, the crude salt is dissolved in a suitable solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic. This is followed by extraction with an organic solvent, drying (e.g., over Na₂SO₄), and concentration to yield the neutral product.

Section 3: Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM with Scavengers

This protocol is a robust general procedure for substrates that are not sensitive to strong acid.

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the stirred solution, add the appropriate scavenger(s) (e.g., triisopropylsilane, 2.5–5% v/v). Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA. The crude product, typically the TFA salt, can be precipitated with cold diethyl ether or carried forward to the next step.[3]

Protocol 2: Mild Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is suitable for substrates with other acid-sensitive functional groups.

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane or a co-solvent like DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5–10 equivalents) to the substrate solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized as described previously.

Section 4: Decision-Making Workflow

Choosing the right deprotection strategy is critical for success. The following workflow can guide your decision-making process.

Deprotection_Workflow decision decision protocol protocol start start q1 Substrate contains acid-sensitive groups? (e.g., tBu esters, acetals) start->q1 Start q2 Substrate contains nucleophilic residues? (Trp, Met, Cys, Tyr) q1->q2 No mild_path Consider Milder Conditions q1->mild_path Yes p1 Use Standard TFA/DCM (20-50%) q2->p1 No p2 Use TFA/DCM + Scavenger Cocktail (e.g., TIS/H₂O) q2->p2 Yes p3 4M HCl in Dioxane mild_path->p3 p4 Aqueous H₃PO₄ mild_path->p4 p5 Lewis Acids (e.g., Sn(OTf)₂) or other mild methods mild_path->p5

Caption: Workflow for selecting a Boc deprotection strategy.

References

  • BenchChem. (2025). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. BenchChem Technical Support. 21

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Support. 22

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.

  • Akinyemi, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.

  • Akinyemi, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Technical Support. 5

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem Technical Support. 3

  • Guchhait, S. K., & Chandrasekaran, S. (2006). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications, (37), 3936-3938.

  • BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. BenchChem Technical Support. 4

  • Reddy, B. V. S., et al. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthetic Communications, 36(17), 2503–2509.

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem Technical Support. 18

  • Akinyemi, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

  • Akinyemi, N. A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing.

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Rancourt, J., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

  • Kappe, C. O., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2115–2123.

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.

Sources

Avoiding byproduct formation in multi-step syntheses involving this intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Byproduct Formation in Multi-Step Syntheses Involving Organolithium Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into handling one of the most powerful, yet challenging, classes of intermediates in modern synthesis: Organolithium (RLi) reagents .

Organolithium reagents are prized for their exceptional nucleophilicity and basicity, enabling a vast array of carbon-carbon bond-forming reactions and deprotonation strategies.[1][2][3] However, this high reactivity is a double-edged sword. The very properties that make them so useful also render them susceptible to numerous side reactions, leading to byproduct formation, reduced yields, and complex purification challenges.[1][2]

This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered before, during, and after your reaction. We will explore the causality behind these problems and provide validated protocols to help you achieve clean, efficient, and reproducible results.

Part 1: Pre-Reaction Troubleshooting — Reagent Quality and Handling

The foundation of a successful reaction is a high-quality, accurately quantified reagent and a meticulously prepared reaction environment. Problems at this stage are the most common source of failure.

FAQ 1: My reaction is sluggish or fails completely. How can I be sure my organolithium reagent is active?

Answer: The concentration of organolithium reagents stated on the manufacturer's bottle is only accurate for a freshly opened bottle.[4] Over time, all organolithium reagents degrade through thermal decomposition or reaction with trace atmospheric oxygen and moisture, leading to a decrease in active RLi concentration.[2][5][6] This is why regular titration is non-negotiable for careful experimental work. [5]

  • Probable Cause: The actual concentration of your RLi reagent is significantly lower than stated, leading to under-dosing your reaction.

  • Recommended Solution: Titrate your organolithium solution before use. Several methods exist, but a double titration method, such as the Gilman double titration, is highly reliable as it accounts for both the active organolithium species and non-nucleophilic basic impurities like lithium alkoxides.[7] Simpler, colorimetric methods using indicators like diphenylacetic acid or N-pivaloyl-o-toluidine are also effective for routine checks.[5][8]

Protocol: Titration of n-Butyllithium using Diphenylacetic Acid
  • Preparation: Flame-dry a 25 mL flask equipped with a magnetic stir bar and septum. Cool under a positive pressure of inert gas (Argon or Nitrogen).

  • Indicator: Add ~50 mg of diphenylacetic acid to the flask and dissolve in ~5 mL of anhydrous THF.

  • Titration: While stirring, slowly add the n-BuLi solution dropwise via syringe.

  • Endpoint: The initial addition forms the colorless lithium carboxylate.[5] Upon complete consumption of the carboxylic acid, the next drop of n-BuLi will deprotonate the alpha-carbon, forming a resonance-stabilized enolate that imparts a persistent faint yellow color to the solution.[5] This is your endpoint.

  • Calculation: Concentration (M) = (moles of diphenylacetic acid) / (Volume of n-BuLi added in L)

FAQ 2: I observe significant amounts of coupled dimer from my starting halide (e.g., R-R from R-X) after attempting a lithium-halogen exchange. What is causing this?

Answer: This is a classic issue in reactions involving lithium-halogen exchange, a common method for preparing organolithium reagents that are not commercially available.[9] The primary cause is often the reaction between the newly formed organolithium reagent (R-Li) and the unreacted starting halide (R-X).

  • Probable Cause: The rate of coupling between your product (R-Li) and starting material (R-X) is competitive with the rate of the lithium-halogen exchange itself. This is particularly problematic with more reactive alkyl halides.

  • Recommended Solution:

    • Low Temperatures: Perform the exchange at very low temperatures (e.g., -78 °C to -100 °C) to minimize the rate of the undesired coupling reaction.[10]

    • Inverse Addition: Add the starting halide solution slowly to the alkyllithium solution (e.g., n-BuLi or t-BuLi). This ensures that the halide is never in high concentration relative to the strong alkyllithium base, favoring the exchange reaction.

    • Choice of Reagent: For preparing sensitive organolithiums, using tert-butyllithium is often advantageous. It undergoes exchange rapidly, and the tert-butyl halide byproduct is quickly eliminated to isobutene by a second equivalent of t-BuLi, removing it from the reaction mixture.[11]

Part 2: In-Situ Troubleshooting — Controlling Reaction Pathways

Once a viable organolithium intermediate is generated, controlling its reaction with the substrate is paramount. Byproducts at this stage arise from the reagent's dual nature as both a strong base and a potent nucleophile.

FAQ 3: Instead of nucleophilic addition to my carbonyl, the organolithium is acting as a base and deprotonating the alpha-position, leading to enolate formation and recovery of my starting material after workup. How do I favor addition?

Answer: This is a common competition between nucleophilic 1,2-addition and deprotonation (enolization).[1] The outcome is highly dependent on the steric hindrance of both the organolithium reagent and the carbonyl substrate, as well as reaction temperature.

  • Probable Causes:

    • Steric Hindrance: A bulky ketone and/or a bulky organolithium reagent (like t-BuLi) will sterically favor the more accessible alpha-proton over the electrophilic carbonyl carbon.

    • High Temperature: Enolization often has a higher activation energy but is thermodynamically favored. Running the reaction at higher temperatures can increase the rate of deprotonation.

  • Recommended Solutions:

    • Lower Temperature: Perform the addition at -78 °C or lower to favor the kinetically controlled 1,2-addition pathway.

    • Less Hindered Reagent: If possible, switch to a less sterically demanding organolithium, such as n-BuLi or MeLi, which are less prone to act as bases.[12]

    • Transmetallation: Convert the highly basic organolithium to a softer nucleophile. For example, transmetallation to an organocuprate (a Gilman reagent) or an organocerium (CeCl₃ additive) reagent dramatically reduces basicity while retaining or modifying nucleophilicity, strongly favoring 1,2-addition.

Diagram: Competing Reaction Pathways

This diagram illustrates the choice an organolithium reagent faces when reacting with a ketone.

G cluster_start Reactants cluster_products Potential Products Ketone Ketone (Substrate) Addition Tertiary Alcohol (Desired Product) Ketone->Addition 1,2-Addition (Nucleophilic Attack) Enolate Lithium Enolate (Byproduct Intermediate) Ketone->Enolate α-Deprotonation (Base Behavior) RLi Organolithium (R-Li) G Start Reaction Failed/ Low Yield CheckReagent Is RLi Titrated & Active? Start->CheckReagent CheckConditions Is Reaction Anhydrous & Inert? Start->CheckConditions Titrate Action: Titrate Reagent CheckReagent->Titrate No AnalyzeByproducts Analyze Byproducts CheckReagent->AnalyzeByproducts Yes Dry Action: Flame-dry Glassware, Use Anhydrous Solvent CheckConditions->Dry No CheckConditions->AnalyzeByproducts Yes SM Starting Material Recovered? AnalyzeByproducts->SM SideProduct Specific Byproduct Identified? AnalyzeByproducts->SideProduct Enolization Evidence of Enolization? SM->Enolization SolventAttack Evidence of Solvent Degradation? SideProduct->SolventAttack LowerTemp Action: Lower Temp, Change Reagent (n-BuLi) Enolization->LowerTemp Yes ChangeSolvent Action: Lower Temp, Use Hydrocarbon Solvent SolventAttack->ChangeSolvent Yes

Caption: A decision tree for troubleshooting organolithium reactions.

References
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC, NIH.
  • Organolithium reagent. Wikipedia.
  • Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • organolithium reagents 1. Harvard University.
  • Safe handling of organolithium compounds in the labor
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • A. Organolithium Reagents.
  • Organolithium Reagents. YouTube.
  • Organolithium compounds, properties & structures. Acros Organics.
  • Directed ortho Metal
  • THE CLEAVAGE OF SOME ETHERS BY ORGANOLITHIUM COMPOUNDS.
  • n-Butyllithium: A Comprehensive Review of Properties, Prapar
  • lithium halogen exchange #1 revised. Harvard University.
  • Directed ortho metal
  • Ether cleavage. Wikipedia.
  • Directed (ortho)
  • The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • Protecting n-Butyllithium from Air and Moisture. Fisher Scientific.
  • 3.4: Organolithium Compounds. Chemistry LibreTexts.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Metal–halogen exchange. Wikipedia.

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scalable synthesis of this key pharmaceutical intermediate and PROTAC linker.

Introduction to the Synthesis

The synthesis of this compound, a crucial building block in the development of therapeutics like Cariprazine[1], can be broadly approached in two key stages:

  • Formation of the core intermediate: Synthesis of trans-4-(2-hydroxyethyl)cyclohexylamine.

  • Protection of the amine: Introduction of the tert-butyloxycarbonyl (Boc) group.

Scaling up this process requires careful consideration of reaction conditions to ensure high yield, purity, and, most critically, the desired trans stereochemistry. This guide will address potential challenges at each stage and provide robust solutions.

Frequently Asked Questions (FAQs)

Here are some common issues encountered during the synthesis and their solutions:

Q1: My synthesis results in a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the trans product?

A1: Achieving high trans selectivity is a critical challenge. The stereochemistry is primarily determined during the synthesis of the amine precursor. Consider the following strategies:

  • Catalytic Hydrogenation Control: If you are reducing an aromatic precursor like a substituted nitrophenol, the choice of catalyst and reaction conditions can influence the isomer ratio. Two-step hydrogenation processes have been shown to improve trans selectivity[1].

  • Enzymatic Methods: Biocatalytic approaches using transaminases can offer excellent diastereoselectivity, either through selective amination of a ketone precursor or selective deamination of the undesired cis-isomer from a mixture[1].

  • Isomer Separation: If a mixture is unavoidable, the isomers can often be separated. One effective method is the fractional crystallization of their salts (e.g., hydrochlorides) from a suitable solvent system[2][3].

Q2: The Boc protection of my amine is sluggish or incomplete. What could be the cause?

A2: Incomplete Boc protection is a frequent hurdle. Several factors can contribute to this issue:

  • Insufficient Reagent: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc)₂O. While a slight excess is often enough, sterically hindered or less nucleophilic amines may require a larger excess.

  • Inadequate Base: A base is typically used to neutralize the acidic byproducts and drive the reaction to completion. The choice and amount of base are crucial. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) as a catalyst[4][5].

  • Poor Solubility: The amine starting material, especially if it's a salt, must be fully dissolved for the reaction to proceed efficiently. Biphasic solvent systems or the use of co-solvents can improve solubility[4].

  • Steric Hindrance: The cyclohexyl ring can present some steric hindrance. Optimizing the reaction temperature and time may be necessary. Gentle heating can sometimes accelerate the reaction, but should be monitored to avoid side reactions[6].

Q3: I am observing side products during the Boc protection step. What are they and how can I avoid them?

A3: Side product formation can reduce your yield and complicate purification. Common side products include:

  • Double Boc-protection: While less common for secondary amines, it can occur under forcing conditions.

  • Urea formation: This can happen if the amine reacts with any isocyanate impurities in the (Boc)₂O or formed in situ.

  • O-Boc protection: The hydroxyl group can also be protected, though this is generally less favorable than N-protection. Using milder conditions and avoiding a large excess of base can minimize this.

  • Catalyst-free methods in water have been shown to be highly chemoselective for N-Boc protection, avoiding side reactions like isocyanate and urea formation[5].

Q4: What is the best method for purifying the final product on a large scale?

A4: For large-scale purification, chromatography is often not ideal due to cost and solvent usage. Consider these alternatives:

  • Crystallization: This is the most cost-effective and scalable method. Identifying a suitable solvent or solvent mixture for recrystallization is key to obtaining a high-purity product.

  • Salt Formation and Breaking: Forming a salt of the product can sometimes facilitate purification through crystallization. The pure salt can then be neutralized to give the final product.

  • Liquid-Liquid Extraction: A well-designed extraction procedure can remove many impurities.

Troubleshooting Guides

Stage 1: Synthesis of trans-4-(2-hydroxyethyl)cyclohexylamine

This stage is critical for establishing the desired stereochemistry. A common route involves the reduction of a suitable aromatic precursor.

Problem: Low Yield of the Desired trans Isomer

Potential Cause Troubleshooting Steps Scientific Rationale
Non-selective reduction Optimize hydrogenation conditions (catalyst, pressure, temperature, solvent). Consider a two-step reduction process.The catalyst surface and reaction conditions can influence the stereochemical outcome of the hydrogenation of the aromatic ring.
Isomerization Analyze the crude product to determine the initial isomer ratio. If it's favorable, optimize the workup to prevent isomerization.Acidic or basic conditions during workup can sometimes lead to epimerization at the carbon bearing the amino group.
Difficult isomer separation If a mixture is obtained, explore different salt forms for crystallization (e.g., hydrochloride, pivalate) and various solvent systems.Different salts of the cis and trans isomers can have significantly different solubilities, allowing for efficient separation by crystallization[3].

Experimental Protocol: Isomer Separation by Salt Crystallization

  • Dissolve the crude mixture of cis- and trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable alcohol (e.g., methanol, isobutanol).

  • Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as concentrated aqueous HCl) until the pH is acidic (pH 1-2)[2].

  • Add an anti-solvent (e.g., acetone, diethyl ether) to induce crystallization.

  • Cool the mixture and allow it to crystallize. The hydrochloride salt of the trans isomer is often less soluble and will precipitate preferentially.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry.

  • Analyze the mother liquor and the crystals by NMR or HPLC to determine the isomeric purity.

Stage 2: Boc Protection of trans-4-(2-hydroxyethyl)cyclohexylamine

This step introduces the acid-labile Boc protecting group.

Problem: Incomplete Reaction and/or Side Product Formation

Potential Cause Troubleshooting Steps Scientific Rationale
Low amine nucleophilicity Add a catalytic amount of DMAP.DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O[7].
(Boc)₂O hydrolysis If using aqueous conditions, ensure efficient stirring and consider adding the (Boc)₂O in portions.In biphasic systems, mass transfer can be rate-limiting. Good mixing ensures the amine reacts with (Boc)₂O faster than it hydrolyzes[4].
O-Boc formation Use stoichiometric amounts of base or slightly less. Avoid a large excess.The alkoxide formed from the hydroxyl group under strongly basic conditions can compete with the amine for reaction with (Boc)₂O.
Product solubility issues Choose a solvent system where both the starting material and the product are soluble (e.g., THF, dioxane, or a mixture with water).Poor product solubility can lead to it precipitating out and coating the starting material, thus preventing complete reaction.

Experimental Protocol: Scalable Boc Protection

  • To a stirred solution of trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent (e.g., tetrahydrofuran (THF) or a THF/water mixture), add a base such as triethylamine (1.1 equivalents) or aqueous sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • If the reaction is sluggish, consider the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Once complete, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or silica gel chromatography if necessary.

Visualizing the Workflow

Synthetic Pathway

Synthetic Pathway A Aromatic Precursor (e.g., 4-(2-hydroxyethyl)nitrobenzene) B trans-4-(2-hydroxyethyl)cyclohexylamine A->B Reduction & Isomer Separation C This compound B->C Boc Protection ((Boc)₂O, Base)

Caption: Overall synthetic strategy.

Troubleshooting Logic for Boc Protection

Troubleshooting Boc Protection Start Incomplete Boc Protection Q1 Is the amine fully dissolved? Start->Q1 Sol1 Use co-solvents (e.g., THF/water) or a different solvent system. Q1->Sol1 No Q2 Is the base appropriate and sufficient? Q1->Q2 Yes Sol1->Q2 Sol2 Use at least 1 eq. of base (e.g., TEA, NaOH). Consider catalytic DMAP. Q2->Sol2 No Q3 Is (Boc)₂O in sufficient excess? Q2->Q3 Yes Sol2->Q3 Sol3 Increase (Boc)₂O to 1.2-1.5 eq. and monitor for side reactions. Q3->Sol3 No End Successful Protection Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting.

References

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • PrepChem.com. (n.d.). Synthesis of (trans)-4-cyclohexyl-L-proline. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

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Alternative reducing agents for the ester to alcohol conversion step

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alternative Reducing Agents and Troubleshooting

Welcome to the Technical Support Center for ester reductions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of converting esters to alcohols. Here, we move beyond the standard lithium aluminum hydride (LiAlH4) protocol to explore a range of alternative reducing agents, offering solutions for improved selectivity, safety, and functional group tolerance. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Beyond LiAlH₄, what are the most viable alternative reducing agents for converting esters to primary alcohols?

While LiAlH₄ is a powerful and widely used reagent for ester reduction, its high reactivity can be a drawback, leading to poor chemoselectivity.[1] Several alternatives offer milder conditions and greater selectivity.

  • Lithium Borohydride (LiBH₄): This reagent is less reactive than LiAlH₄ but significantly more reactive than sodium borohydride.[2] It is particularly useful for the selective reduction of esters in the presence of carboxylic acids, tertiary amides, and nitriles.[3][4] Its reactivity is solvent-dependent, being highest in ether, followed by THF.[3][4]

  • Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane is an electrophilic reducing agent, meaning it preferentially attacks electron-rich carbonyls. This property allows for the selective reduction of carboxylic acids in the presence of esters.[3] However, under refluxing THF, borane-dimethyl sulfide can effectively reduce both aliphatic and aromatic esters.[2]

  • Sodium Borohydride (NaBH₄) with Additives: Under standard conditions, NaBH₄ is generally not reactive enough to reduce esters.[5][6] However, its reducing power can be enhanced by using it in combination with activating agents like lithium chloride or by performing the reaction in specific solvent systems, such as methanol in refluxing THF.[7]

  • Catalytic Hydrogenation: This "green" alternative utilizes hydrogen gas and a metal catalyst. It is an environmentally friendly method that is particularly suitable for large-scale industrial reductions but often requires high pressures and temperatures, as well as lengthy optimization.[8] Common catalysts include copper chromium oxide, as well as complexes of ruthenium, manganese, and iron.[8][9][10][11][12][13]

  • Lithium Aminoborohydrides (LABs): This class of reagents, such as lithium pyrrolidinoborohydride, offers power comparable to LiAlH₄ but with superior chemoselectivity and safety.[14] They are air-stable, non-pyrophoric, and can selectively reduce esters in the presence of functional groups like carboxylic acids and primary amides.[14]

Q2: How do I choose the right reducing agent for a substrate with multiple functional groups?

The choice of reducing agent is dictated by the desired chemoselectivity. The following table summarizes the reactivity of various reducing agents towards common functional groups.

Reducing AgentAldehyde/KetoneEsterCarboxylic AcidAmide (Tertiary)NitrileNitro Group
LiAlH₄ YesYesYesYesYesYes
LiBH₄ YesYesNoNoYes (to amines)No
BH₃·SMe₂ YesYesYesYesYesNo
NaBH₄ YesNo*NoNoNoNo
Catalytic Hydrogenation YesYesYesYesYesYes

*Typically unreactive, but can be forced under specific conditions (e.g., with additives or at high temperatures).

For instance, to reduce an ester in the presence of a carboxylic acid, Lithium Borohydride (LiBH₄) would be the ideal choice.[3][4] Conversely, to reduce a carboxylic acid without affecting an ester, a Borane complex (BH₃·SMe₂) would be preferred.[3]

Q3: Can I stop the reduction of an ester at the aldehyde stage?

Yes, but it requires specific reagents and conditions. The intermediate in the reduction of an ester to a primary alcohol is an aldehyde.[5][6] However, since aldehydes are generally more reactive than esters, they are immediately reduced further.[5][6] To isolate the aldehyde, a less reactive and sterically hindered reducing agent is necessary, along with low temperatures.

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. The reaction is typically carried out at -78 °C to stabilize the tetrahedral intermediate, which then collapses to the aldehyde upon aqueous work-up.[15][16][17]

Troubleshooting Guide

Problem 1: My ester reduction is incomplete, even with an excess of reducing agent.
  • Potential Cause: Poor solubility of the starting material or the reducing agent.

    • Solution (LiBH₄): The reactivity of LiBH₄ is highly dependent on the solvent. If the reaction is sluggish in THF, consider switching to diethyl ether, where it is more reactive.[3][4]

    • Solution (General): Ensure your ester is fully dissolved in the reaction solvent before adding the reducing agent. If solubility is an issue, a different solvent system may be required. For borane reductions, THF is a common solvent, and gentle heating (40-50 °C) can sometimes be necessary if the reaction does not proceed at room temperature.[18]

  • Potential Cause: Deactivation of the reducing agent by moisture or acidic impurities.

    • Solution: Hydride reagents are sensitive to moisture and acidic protons. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. If your starting material contains acidic functional groups that you do not wish to reduce (and that are incompatible with your chosen reagent), they may need to be protected prior to the reduction.

  • Potential Cause: For catalytic hydrogenations, catalyst deactivation or insufficient pressure/temperature.

    • Solution: Ensure the catalyst is active and has not been poisoned. The reaction conditions for catalytic hydrogenation are often harsh, and optimization of temperature, pressure, and catalyst loading is frequently required for each specific substrate.[8]

Problem 2: I'm observing unexpected side products in my reaction.
  • Potential Side Reaction: Saponification

    • Cause: If the reaction work-up is performed under strongly basic conditions for an extended period, or if the reaction itself generates basic species, the ester can be hydrolyzed to the corresponding carboxylate salt.[19][20][21][22] This is particularly relevant during the work-up of LiAlH₄ reactions where aqueous NaOH is used.

    • Solution: Minimize the time the reaction mixture is in contact with strong base during work-up. An acidic work-up can be used to neutralize any base and protonate the alkoxide, but ensure your product is stable to acid.

  • Potential Side Reaction: Transesterification

    • Cause: If an alcohol is used as a solvent (e.g., with NaBH₄ reductions), it can exchange with the alkoxy group of the starting ester, leading to a mixture of products.[11][12][23][24] This is an equilibrium process.[12][23]

    • Solution: Avoid using alcoholic solvents for the reduction if transesterification is a concern. If an alcoholic solvent is necessary, using the same alcohol that corresponds to the ester's alkoxy group (e.g., using ethanol as a solvent for the reduction of an ethyl ester) will prevent the formation of a different ester.

  • Potential Side Reaction (Borane Reductions): Formation of Borate Esters

    • Cause: The alcohol product can react with borane or its byproducts to form borate esters.

    • Solution: The work-up procedure for borane reductions is crucial for hydrolyzing these intermediates. Quenching the reaction with methanol or ethanol, followed by an aqueous work-up, will break down the borate complexes and liberate the desired alcohol.[18]

Problem 3: The work-up of my LiAlH₄ reduction is difficult, resulting in a gelatinous precipitate and low product recovery.

This is a common issue caused by the formation of aluminum salts. Several specialized work-up procedures have been developed to address this.

  • Fieser Work-up: This is a widely used and reliable method.[4]

    • Cool the reaction mixture to 0 °C.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes. This should result in a granular, white precipitate that is easily filtered.[25]

    • Add anhydrous magnesium sulfate to aid in drying and filtration.[26]

    • Filter the mixture and wash the solid with an appropriate organic solvent (e.g., ether or THF).

  • Rochelle's Salt (Sodium Potassium Tartrate) Work-up:

    • Mechanism: Rochelle's salt is a chelating agent for aluminum ions, helping to break up emulsions and facilitate separation.

    • Procedure: After quenching the excess LiAlH₄ (e.g., with ethyl acetate at 0 °C), add a saturated aqueous solution of Rochelle's salt and stir vigorously. The mixture should separate into clear layers, making extraction much easier.[10]

Problem 4: My catalytic hydrogenation is not selective and is reducing other functional groups in my molecule.
  • Potential Cause: The catalyst and/or reaction conditions are too harsh.

    • Solution: The selectivity of catalytic hydrogenation is highly dependent on the choice of catalyst, solvent, temperature, and pressure. For example, some ruthenium-based catalysts can selectively hydrogenate esters in the presence of other reducible groups under milder conditions than traditional copper chromite catalysts.[23][27][28][29] It is often necessary to screen different catalysts and conditions to find the optimal balance between reactivity and selectivity for a given substrate.

Experimental Protocols

Protocol 1: Selective Reduction of an Ester with Lithium Borohydride

This protocol is adapted for the selective reduction of an ester in the presence of a carboxylic acid.

  • To a solution of the ester-acid (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 0 °C, add a solution of LiBH₄ in THF (2.0 M, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by column chromatography as needed.

Protocol 2: Reduction of an Ester with Borane Dimethyl Sulfide Complex

This protocol is suitable for the general reduction of esters.

  • To a solution of the ester (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq) dropwise over 1 hour.[18]

  • Allow the mixture to warm to room temperature and stir for 8 hours. If the reaction is sluggish, it can be heated to 40-50 °C.[18]

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.[18]

  • Stir the mixture at room temperature for 2 hours.

  • Pour the mixture into water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

Workflow for Selecting a Reducing Agent

G start Start: Ester Reduction Required q1 Is partial reduction to aldehyde needed? start->q1 dibal Use DIBAL-H at -78°C q1->dibal Yes q2 Are other reducible functional groups present? q1->q2 No lialh4 LiAlH₄ is a strong, non-selective option. q2->lialh4 No q3 What is the other functional group? q2->q3 Yes greener Consider Catalytic Hydrogenation for greener process. lialh4->greener acid Carboxylic Acid q3->acid amide Amide / Nitrile q3->amide libh4 Use LiBH₄ for selectivity. acid->libh4 amide->libh4

Caption: Decision tree for selecting an appropriate reducing agent for ester to alcohol conversion.

Mechanism of Ester Reduction by a Hydride Reagent

Caption: General mechanism for the two-stage reduction of an ester to a primary alcohol.

References

  • Adkins, H., & Folkers, K. (1931). The Catalytic Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 53(3), 1095–1097. [Link]

  • Myers, A. G., et al. (n.d.). Reagents for Organic Synthesis. Harvard University. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Boranes for organic reductions—a forty-year odyssey. Tetrahedron, 35(5), 567-607.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Kollonitsch, J., Fuchs, O., & Gabor, V. (1954). Reductions with borohydrides.
  • Brown, H. C., & Subba Rao, B. C. (1956). A new technique for the conversion of esters to alcohols by sodium borohydride. Journal of the American Chemical Society, 78(11), 2582–2588.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Wang, D., et al. (2001). MICROWAVE ASSISTED SOLID REACTION: REDUCTION OF ESTERS TO ALCOHOLS BY POTASSIUM BOROHYDRIDE-LITHIUM CHLORIDE. Synthetic Communications, 31(12), 1875-1877. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • O, W. W. N., & Morris, R. H. (2013). Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and a DFT Study of the Proposed Bifunctional Mechanism. ACS Catalysis, 3(10), 2252–2263. [Link]

  • Prieschl, M., et al. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Reaction Chemistry & Engineering, 5(10), 1956-1967. [Link]

  • Brown, M. S., & Rapoport, H. (1963). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry, 28(11), 3261–3263. [Link]

  • Nystrom, R. F., Chaikin, S. W., & Brown, W. G. (1949). The Reduction of Organic Compounds by Lithium Borohydride. Journal of the American Chemical Society, 71(10), 3245–3246. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol. [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1972). A simple and convenient procedure for the reduction of esters with borane-dimethyl sulfide. Journal of the American Chemical Society, 94(20), 7159-7161.
  • Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

  • Wikipedia. (n.d.). Lithium borohydride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. [Link]

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

  • Sa, S., et al. (2013). Highly Efficient Tetradentate Ruthenium Catalyst for Ester Reduction: Especially for Hydrogenation of Fatty Acid Esters. Organic Letters, 15(20), 5354–5357. [Link]

  • Peris, E., & Crabtree, R. H. (2004). Key factors in the catalytic activity of N-heterocyclic carbene complexes of ruthenium for the hydrogenation of esters.
  • Adkins, H. (1942). Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions, 8, 1-27. [Link]

  • Clarke, M. L., et al. (2020). Mn-Catalyzed Transfer Hydrogenation of Esters. ChemistryViews. [Link]

  • Enthaler, S., et al. (2014). Iron-Based Catalysts for the Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 136(22), 7941–7944. [Link]

  • Organic Chemistry. (2022, April 9). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • University of Rochester. (n.d.). Magic Formulas: About. [Link]

  • The Organic Chemistry Tutor. (2021, March 6). Transesterification Reaction [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • Chemistry LibreTexts. (2025, March 21). Quenching Reactions: Aluminum based reactions. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • De, S. K., et al. (2008). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 4, 15. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Chemistry Stack Exchange. (2015, July 29). How can a ketone be enantioselectively reduced, in the presence of an ester?. [Link]

  • ResearchGate. (2017, March 24). Why is it often difficult to stop the reduction of an ester at the aldehyde?. [Link]

  • LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. [Link]

Sources

Managing reaction temperature and exotherms during large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to manage reaction exotherms safely and effectively during scale-up. This guide is structured into two main sections: Frequently Asked Questions (FAQs) to cover fundamental concepts, and a Troubleshooting Guide for specific, in-process challenges.

Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required to understand and control reaction thermochemistry.

Q1: What is a reaction exotherm and why is it a critical concern during scale-up?

An exothermic reaction is a chemical process that releases energy, primarily as heat.[1] While this is a common and often desirable characteristic, it becomes a major safety concern during scale-up due to the fundamental principles of heat transfer.[2] The core issue lies in the changing ratio of surface area to volume as you move from a small laboratory flask to a large production reactor.[3]

Here's the causality:

  • Heat Generation is proportional to the reaction volume (which increases by the cube of the reactor's radius, r³).

  • Heat Removal is proportional to the available heat transfer surface area (which increases by only the square of the radius, r²).[3][4]

This disparity means that as you scale up, your ability to remove heat does not keep pace with the reaction's ability to generate it. A reaction that was easily managed with a simple ice bath in a 1-liter flask can become an uncontrollable, hazardous event in a 1000-liter vessel.[3]

Q2: What is "thermal runaway" and what are its potential consequences?

Thermal runaway is a hazardous condition that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[2][5] This creates a dangerous positive feedback loop:

  • The reaction releases heat, increasing the temperature of the reaction mass.

  • The increased temperature accelerates the reaction rate.

  • The faster reaction rate generates heat even more rapidly.

  • This cycle continues, leading to a rapid, uncontrolled escalation of both temperature and pressure.[5]

The point at which the heat generation rate surpasses the maximum possible cooling capacity is known as the "temperature of no return."[5] The consequences of a thermal runaway can be catastrophic, including:

  • Boil-over of reactor contents.

  • Rupture or explosion of the reactor vessel due to over-pressurization.[5]

  • Release of toxic and flammable materials.

  • Fire and secondary explosions.

Q3: What is Reaction Calorimetry and why is it considered an essential tool for process safety?

Reaction calorimetry is an experimental technique used to measure the heat flow (both heat released and absorbed) of a chemical reaction in real-time under controlled, process-relevant conditions.[6][7] It is considered a cornerstone of process safety because it provides the critical quantitative data needed to design a safe and robust process before scaling up.[8][9]

Key data obtained from reaction calorimetry includes:

  • Total heat of reaction (ΔHᵣ).

  • Rate of heat release over time.

  • Heat capacity of the reaction mass.

  • Adiabatic temperature rise (the theoretical temperature increase if all cooling were lost).[10]

  • Maximum Temperature of the Synthesis Reaction (MTSR), which helps define the worst-case scenario for a cooling failure.

This data is not merely observational; it is directly used to engineer safety controls, such as sizing the reactor's cooling system, determining safe reactant addition rates, and designing appropriately sized emergency relief systems.[8][9] Both OSHA and the NFPA consider reaction calorimetry to be a Recognized and Generally Accepted Good Engineering Practice (RAGAGEP).[9]

Q4: How do different reactor configurations (batch vs. semi-batch vs. flow) help manage exotherms?

The choice of reactor configuration is a primary strategy for controlling reaction hazards.

  • Batch Reactor: All reactants are loaded into the vessel at the beginning of the process. This is the most hazardous configuration for highly exothermic reactions because all the potential chemical energy is present in the reactor from the start. If an exotherm begins, there is no way to stop the addition of reactants to slow it down.

  • Semi-Batch Reactor: This is an inherently safer design where one or more reactants are added gradually to the reactor over time. This strategy allows you to control the reaction rate by controlling the feed rate. If the temperature begins to rise unexpectedly, the reactant feed can be stopped, immediately limiting the rate of heat generation.[11] This is the most common method for managing exotherms in traditional large-scale synthesis.

  • Continuous Flow Reactor: Reactants are continuously pumped into and mixed within a much smaller reactor volume, with the product continuously flowing out. Flow reactors, due to their very high surface-area-to-volume ratio, offer exceptionally efficient heat transfer.[2][12] This allows highly exothermic reactions to be controlled with precision, often at higher temperatures and with faster reaction times than are possible in batch systems.[13]

Troubleshooting Guide

This section provides direct, actionable advice for specific issues you might encounter during an experiment.

Issue 1: The reaction temperature is rising rapidly and the cooling system is at maximum capacity but cannot keep up.

This is a critical situation indicating that the reaction is approaching or has entered a thermal runaway state. Immediate and decisive action is required.

Immediate Actions:

  • Stop All Reactant Feeds: If you are running a semi-batch process, immediately stop the addition of all reactants. This is the most critical first step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Ensure all cooling utilities are fully operational. Check that the cooling fluid is at its lowest possible temperature and maximum flow rate.

  • Activate Emergency Cooling: If available, activate secondary or emergency cooling systems. This could be an external heat exchanger loop or a "crash cooling" system designed to rapidly introduce a very cold fluid.[11]

  • Prepare to Quench: If the temperature continues to rise uncontrollably, you may need to quench the reaction. This involves adding a pre-determined, non-reactive chemical to stop the reaction. This should be a planned procedure with the quenching agent readily available.

  • Alert Personnel & Prepare for Evacuation: Notify all personnel in the area of the emergency. Be prepared to follow your facility's emergency response and evacuation procedures.[14]

Causality & Prevention: This situation arises when the rate of heat generation fundamentally exceeds the designed heat removal capacity. It is often caused by:

  • Incorrect Calorimetry Data: The reaction's exotherm was more energetic than predicted.

  • Mischarging: A reactant was added too quickly or in the wrong amount.[11]

  • Cooling System Malfunction: The cooling system is not performing to its design specification.

Prevention involves rigorous process safety evaluation, including accurate reaction calorimetry, careful validation of reactant addition profiles, and regular maintenance of cooling systems.[11]

Issue 2: I'm observing localized hotspots in my large reactor, even though the bulk temperature reading is normal.

Localized hotspots are a dangerous sign of poor mixing and can act as ignition points for a thermal runaway.

Immediate Actions:

  • Verify Agitation: Check the agitator's operation immediately. Confirm it is rotating at the correct speed and that the motor is drawing the expected power. A change in power draw could indicate a mechanical failure or a significant change in viscosity.

  • Check for Phase Changes: Determine if a solid has precipitated or if the reaction mass has become significantly more viscous. This can dramatically impede mixing and lead to stagnant zones where heat accumulates.[10]

  • Reduce Reactant Feed Rate: Slowing the addition of reactants can reduce the localized heat evolution, giving the system more time to dissipate the heat.

Causality & Prevention: Hotspots are almost always a symptom of inadequate mixing.[10] As reactors are scaled up, achieving uniform mixing becomes more challenging. Causes include:

  • Inappropriate Agitator: The type of impeller (e.g., anchor, turbine) may not be suitable for the reaction's viscosity or geometry.[10]

  • Insufficient Agitation Speed: The RPM may be too low to create the necessary turbulence to homogenize the vessel contents.

  • Changes in Physical Properties: The reaction mixture may have thickened or precipitated solids, creating areas the agitator cannot effectively mix.

Prevention requires careful study of the reaction's fluid dynamics during scale-up. Selecting the right agitator and confirming its effectiveness through modeling or pilot-scale tests is crucial.

Issue 3: The main reaction is complete, but the temperature continues to rise and/or gas is still being evolved.

This indicates the presence of an undesired secondary reaction or decomposition, which can be highly hazardous.

Immediate Actions:

  • Maintain Full Cooling: Do not assume the hazard is over. Continue to apply maximum cooling to manage the ongoing exotherm.

  • Monitor Pressure: Pay close attention to the reactor pressure. Gas evolution from decomposition can rapidly over-pressurize the vessel.

  • Do Not Break Containment: Avoid opening the reactor or attempting to sample the contents until the temperature and pressure have been stabilized and the nature of the secondary reaction is understood.

Causality & Prevention: This often occurs when the reaction product or an intermediate is thermally unstable at the reaction temperature. The heat from the primary reaction can initiate a secondary, often more energetic, decomposition reaction. Prevention relies on a thorough understanding of the thermal stability of all components in the reaction mixture—reactants, intermediates, products, and solvents. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to identify the onset temperature of decomposition reactions and ensure a sufficient margin of safety between the operating temperature and the decomposition temperature.[5]

Data & Workflow Visualizations
Table 1: Comparison of Heat Management Strategies
StrategyPrinciple of OperationProsConsBest Suited For
Jacket Cooling A cooling fluid (e.g., water, brine) circulates through an outer jacket surrounding the reactor.[15]Standard on most reactors; simple to operate.Limited heat transfer area; can be insufficient for very strong exotherms.Mild to moderately exothermic reactions.
Internal Coils Coils containing cooling fluid are placed inside the reactor, adding more heat transfer surface area.Significantly increases heat transfer area and cooling capacity.Can be difficult to clean; may interfere with mixing patterns.Highly exothermic reactions requiring more cooling than a jacket alone can provide.
Reflux Cooling The heat of reaction is used to boil a low-boiling-point solvent. The vapor is condensed in an overhead condenser and returned to the reactor, removing heat via the latent heat of vaporization.Very high heat removal capacity; self-regulating to an extent.Only works at the boiling point of the solvent; requires a suitable solvent.Reactions that can be run safely at the solvent's boiling point.
External Loop The reaction mixture is pumped out of the reactor, through an external heat exchanger, and back into the vessel.[10]Provides a very large and scalable heat transfer area.Requires an external pump, which adds complexity and a potential point of failure.Very large scale or extremely energetic reactions where other methods are insufficient.
Quench System An inert, cold liquid is rapidly added to the reactor to stop the reaction and absorb heat.[16]An emergency "last resort" to stop a runaway reaction.Sacrifices the batch; can cause rapid pressure changes.Emergency shutdown procedures only.
Table 2: Key Safety Parameters from Reaction Calorimetry
ParameterDescriptionWhy It's Critical for Safety
Heat of Reaction (ΔHᵣ) The total amount of heat released per mole of limiting reactant over the entire reaction.[9]Determines the total energy that must be managed. A high ΔHᵣ signals a high-hazard potential.
Heat Flow (Q) The instantaneous rate of heat generation (in Watts or J/s) at any point during the reaction.Defines the required cooling power of the reactor system to maintain a constant temperature. The peak heat flow determines the minimum cooling capacity needed.
Adiabatic Temperature Rise (ΔT_ad) The temperature increase that would occur if the reaction proceeded with no heat loss to the surroundings (i.e., total cooling failure).[10]This is a worst-case scenario calculation. If T_process + ΔT_ad exceeds the boiling point or decomposition temperature, the system is inherently unsafe without additional controls.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reactor could reach in a cooling failure scenario, considering the accumulation of unreacted reagents.A critical safety parameter. The MTSR must remain safely below the onset temperature of any hazardous decomposition reactions.
Diagram 1: Exotherm Risk Assessment Workflow

This diagram illustrates the logical flow from initial discovery to safe large-scale production.

G cluster_0 Phase 1: Lab-Scale Discovery cluster_1 Phase 2: Process Development & Safety Assessment cluster_2 Phase 3: Scale-Up & Engineering A Initial Synthesis (mg to g scale) B Thermal Screening (DSC) Is there a sharp exotherm? A->B B->A No, proceed w/ caution C Reaction Calorimetry (RC) Quantify Heat Flow, ΔHᵣ, ΔT_ad, MTSR B->C Yes D Decomposition Analysis (ARC/DSC) Determine Onset Temperature (T_d) C->D E Process Hazard Analysis (PHA) Is MTSR << T_d? D->E F Define Safe Operating Limits (Addition Rate, Temp, Conc.) E->F Yes, Safe Margin E->F No, Unsafe Margin (Redesign Process) G Design Engineering Controls (Cooling Capacity, Quench, Relief Vent) F->G H Pilot Plant / Production Scale Synthesis G->H

Caption: Workflow for assessing and mitigating exothermic hazards from lab to plant.

Diagram 2: Emergency Response Decision Tree for Temperature Excursion

This diagram provides a logical path for an operator facing a high-temperature alarm.

G action action start_node High Temperature Alarm Triggered q1 Is this a semi-batch process with active feeding? start_node->q1 a1 IMMEDIATELY STOP ALL REACTANT FEEDS q1->a1 Yes q2 Is temperature still rising after 1 min? q1->q2 No a1->q2 a2 Activate Emergency Cooling / Prepare to Quench q2->a2 Yes q3 Is temperature stabilizing or decreasing? q2->q3 No a2->q3 a3 Monitor Closely Hold all operations Investigate Root Cause q3->a3 Yes a4 Execute Emergency Shutdown & Site Evacuation Protocol q3->a4 No

Caption: Operator decision tree for a high-temperature alarm event.

References
  • Vertex AI Search. (n.d.). Reaction Calorimetry - Prime Process Safety Center.
  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Pyrophobic Systems. (2024, April 4). A Guide to Thermal Runaway Mitigation and Containment.
  • Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
  • ScienceDirect. (2022, October 27). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries.
  • Wiley. (n.d.). Guidelines for Process Safety in Batch Reaction Systems.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • AIChE. (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation.
  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • Jinzong Machinery. (2024, October 9). Safety Protocols for Operating Chemical Reactors in Industry.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • YouTube. (2024, September 27). Essential Safety Protocols for Reactor Operations.
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
  • ResearchGate. (n.d.). Surface to volume ratio, Flow vs Batch reactors.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 4-Amino-2-chloronicotinonitrile.

Sources

Technical Support Center: Overcoming Solubility Challenges in Reaction Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for one of the most common hurdles in synthetic chemistry: managing compound solubility during reaction workup and purification. As Senior Application Scientists, we understand that unexpected solubility behavior can lead to significant product loss, decreased purity, and delays in your research pipeline. This resource offers practical, in-depth solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Workup Woes: Initial Purification & Extraction

Question 1: My compound is crashing out of solution during the aqueous wash. What's happening and what should I do?

This is a classic sign that the polarity of your solvent system has changed abruptly, causing your product's solubility limit to be exceeded. This often happens when adding an aqueous solution (like water, brine, or a basic/acidic wash) to a reaction mixture in an organic solvent.

Causality: Your product is likely soluble in the initial organic reaction solvent but poorly soluble in the new, more polar mixture created by the aqueous wash. The sudden increase in polarity forces your compound out of solution.

Troubleshooting Protocol:

  • Increase the Organic Solvent Volume: Before adding the aqueous wash, dilute your reaction mixture with more of the organic solvent you plan to use for extraction (e.g., ethyl acetate, DCM). This can keep the compound dissolved.

  • Use a Co-solvent System: If your product is still precipitating, consider a workup using a mixture of a non-polar and a more polar organic solvent. For example, if your reaction was in THF, which is water-miscible, dilute the mixture with a large volume of a non-miscible solvent like ethyl acetate before washing.[1]

  • Filter and Recover: If precipitation is unavoidable and extensive, you can treat it as an opportunity. Filter the solid, wash it with the aqueous layer to remove water-soluble impurities, and then wash with a non-polar solvent (like hexane) to remove non-polar impurities. The collected solid may be your purified product. Always check the filtrate for any remaining product.[2]

Question 2: I've added my aqueous wash, and now I have a gooey precipitate or an inseparable emulsion. How can I resolve this?

Gooey precipitates and emulsions are frustratingly common, especially with crude reaction mixtures containing baseline impurities or viscous materials.

Causality:

  • Goo/Insoluble Precipitate: This often occurs when a semi-polar byproduct or starting material is not soluble in either the organic or aqueous phase, getting trapped at the interface.[3]

  • Emulsion: An emulsion is a stable suspension of one liquid in another, often stabilized by surfactants or fine solid particles in your crude mixture. Solvents like THF or DMF, if not fully removed, can also promote emulsion formation.[2][4]

Troubleshooting Flowchart:

G cluster_goo Troubleshooting Gooey Precipitate cluster_emulsion Troubleshooting Emulsion start Problem Encountered: Gooey Precipitate or Emulsion goo1 Add more organic solvent and water. Attempt to dissolve the goo. start->goo1 Gooey Precipitate emulsion1 Allow the mixture to stand for an extended period. start->emulsion1 Emulsion goo2 Filter the entire mixture through Celite®. Wash the Celite® pad with both organic and aqueous solvents. goo1->goo2 goo3 Wash with brine (saturated NaCl). This can help break up emulsions and dehydrate the organic layer. goo2->goo3 emulsion2 Gently swirl or stir with a glass rod. emulsion1->emulsion2 emulsion3 Add saturated brine (NaCl solution). Increases the ionic strength of the aqueous layer. emulsion2->emulsion3 emulsion4 Filter the entire mixture through Celite®. emulsion3->emulsion4

Caption: Decision workflow for resolving precipitates and emulsions.

Detailed Steps:

  • For Gooey Precipitates:

    • Dilution: Add more of your extraction solvent and water and stir vigorously. Sometimes, this is enough to dissolve the material.

    • Filtration: If dilution fails, filter the entire biphasic mixture through a pad of Celite®. Wash the pad thoroughly with both the organic and aqueous solvents to recover your product.[2]

    • Drying Agent Trick: After separation, use a generous amount of a drying agent like anhydrous magnesium sulfate (MgSO₄). The drying agent can sometimes absorb the gooey material, which can then be filtered off.[3]

  • For Emulsions:

    • Patience: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate.[4]

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) is the most common and effective method.[4] Brine increases the ionic strength of the aqueous phase, which reduces the solubility of organic components in it and can help break the emulsion.[4][5]

    • Temperature Change: Gently warming the mixture in a warm water bath can sometimes help break an emulsion.

    • Filtration: As a last resort, filtering the entire mixture through Celite® can break the emulsion by disrupting the suspended droplets.[4]

Question 3: My product has significant water solubility. How can I prevent losing it in the aqueous layer during extraction?

This is a frequent challenge, particularly with smaller, polar molecules like some nucleosides or polyhydroxylated compounds.[6] The principle of "like dissolves like" works against you here.

Causality: Your compound has functional groups (like -OH, -NH₂, -COOH) that can hydrogen bond with water, giving it partial or significant water solubility.

Expert Strategies:

  • "Salting Out": This is the most powerful technique. Before extraction, add a large amount of an inorganic salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous layer until it is saturated.[5][7]

    • Mechanism: The dissolved salt ions sequester water molecules to form their own hydration shells. This reduces the amount of "free" water available to dissolve your organic compound, effectively forcing it into the organic layer.[8] The Hofmeister series can provide guidance on which salts are most effective at salting out.[6]

  • pH Adjustment: If your compound has an acidic or basic functional group, you can dramatically alter its water solubility by adjusting the pH.

    • For Acidic Compounds (e.g., -COOH): Lower the pH of the aqueous layer with a dilute acid (e.g., 1M HCl) to well below the pKa of your compound. This protonates the functional group (e.g., -COOH), making it neutral and less water-soluble.[9][10]

    • For Basic Compounds (e.g., -NH₂): Raise the pH with a dilute base (e.g., 1M NaOH) to well above the pKa of the conjugate acid. This deprotonates the conjugate acid (e.g., -NH₃⁺ to -NH₂), rendering it neutral and less water-soluble.[9][]

  • Solvent Choice: Use a more polar extraction solvent that can better compete with water for your compound. For example, ethyl acetate is more effective than diethyl ether for extracting moderately polar compounds.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus may be necessary. This method continuously passes fresh organic solvent through the aqueous layer, allowing for efficient extraction of even very soluble compounds over time.

Purification Pitfalls: Crystallization & Chromatography

Question 4: My compound won't crystallize from the purification solvent. What are my options?

Failure to crystallize is often due to high purity (sometimes too high!), the presence of impurities that inhibit crystal lattice formation, or the compound being an oil or amorphous solid at that temperature.[12]

Causality: Crystallization requires a highly ordered arrangement of molecules into a crystal lattice.[13] This process can be kinetically slow or inhibited by impurities that disrupt the lattice formation.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a nucleation point for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.

    • Cooling: Slowly cool the solution. Solubility generally decreases with temperature for solids.[14][15] A slow cooling process (e.g., in a dewar filled with warm water and left to cool overnight) often yields better quality crystals.

  • Change the Solvent System:

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. For example, if your compound is dissolved in dichloromethane (DCM), slowly add hexane until the solution becomes faintly cloudy. This indicates you have reached the point of supersaturation.

    • Solvent Evaporation: Slowly evaporate the solvent from a solution of your compound. This can be done by leaving the flask partially open in a fume hood or by using a stream of nitrogen.

  • Distinguish from Precipitation: Remember that crystallization is a slow, selective process that yields a pure, ordered solid.[13][16] Precipitation is a rapid, non-selective process that often traps impurities and results in an amorphous solid.[17][18] If you are getting a powder or an oil, you are likely precipitating, not crystallizing.

G cluster_induce Induce Crystallization cluster_solvent Modify Solvent System start Compound Fails to Crystallize induce1 Scratch inner wall of the flask start->induce1 solvent1 Slowly add an anti-solvent start->solvent1 induce2 Add a seed crystal induce1->induce2 induce3 Slowly cool the solution induce2->induce3 solvent2 Slowly evaporate the solvent solvent1->solvent2 solvent3 Try a completely different solvent solvent2->solvent3

Caption: Strategies to address crystallization failures.

Question 5: My compound is precipitating on my chromatography column. How do I prevent this and salvage my purification?

Precipitation during column chromatography is a serious problem that can lead to poor separation, high back-pressure, and even a cracked column.

Causality: This occurs when the solubility of your compound in the mobile phase is lower than the concentration of the sample you loaded. As the sample band moves down the column, it can broaden and dilute, but the initial loading zone is highly concentrated.

Preventative Measures & Solutions:

  • Check Solubility Before Loading: Always test the solubility of your crude material in the initial mobile phase you plan to use for your chromatography run. If it's not fully soluble, you must adjust your strategy.

  • Reduce the Loading Concentration: Dissolve your sample in a larger volume of solvent before loading. It's better to load a larger volume of a dilute solution than a small volume of a saturated one.

  • Use a Stronger Loading Solvent: Dissolve your sample in the minimum amount of a stronger solvent than your mobile phase (e.g., using a small amount of DCM to dissolve a sample before loading onto a column running in hexane/ethyl acetate). Be cautious, as this can affect the separation at the beginning of the run.

  • Modify the Mobile Phase: Add a small percentage of a stronger, more polar solvent to your mobile phase to increase the solubility of your compound throughout the entire run. For example, if running in hexane/ethyl acetate, adding 1-2% methanol can significantly improve the solubility of polar compounds.

  • Dry Loading: If your compound is very poorly soluble in the mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent completely, and then load the resulting dry powder onto the top of your column.

Solvent Selection Guide for Workup & Purification

SolventPolarity IndexBoiling Point (°C)Key ConsiderationsGreener Alternative?
Hexane/Heptane 0.169 / 98Good for non-polar compounds. Often used as an anti-solvent.Heptane is generally preferred over hexane for safety reasons.[19]
Diethyl Ether 2.835Highly volatile and flammable. Can form peroxides.2-Methyltetrahydrofuran (2-MeTHF) or tert-Butyl methyl ether (TBME).[20]
Dichloromethane (DCM) 3.140Excellent solvent for a wide range of compounds. Suspected carcinogen.[20]Consider ethyl acetate or 2-MeTHF where possible.
Ethyl Acetate (EtOAc) 4.477Good all-purpose extraction solvent. Moderately polar.A relatively green and effective solvent.
Tetrahydrofuran (THF) 4.066Water-miscible; must be removed before aqueous workup to avoid issues.[2]2-Methyltetrahydrofuran (2-MeTHF).
Acetonitrile (ACN) 5.882Common in reverse-phase HPLC. Water-miscible.Can be difficult to replace due to unique properties.
Methanol (MeOH) 5.165Highly polar. Useful for dissolving polar compounds and for chromatography.Ethanol is a greener alternative.[19]
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Validation & Comparative

A Senior Application Scientist's Guide to PROTAC Linker Selection: Comparing Cyclohexyl-Based Rigidity with Aliphatic Flexibility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The design of Proteolysis-Targeting Chimeras (PROTACs) has moved beyond a simple "trial-and-error" assembly of warheads and E3 ligase ligands.[1] The linker, once considered a passive spacer, is now recognized as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to cell permeability and pharmacokinetics.[2][3] This guide provides an in-depth comparison of two major classes of aliphatic linkers: those incorporating rigid structural motifs, exemplified by building blocks like tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate , versus traditional flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains.

We will explore the underlying principles of how linker rigidity impacts PROTAC performance, provide experimental data from comparative studies, and offer detailed protocols for the synthesis and evaluation of these powerful molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design the next generation of potent and selective protein degraders.

The Linker's Role: More Than Just a Bridge

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs).[4][] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker's primary role is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), enabling the E3 ligase to ubiquitinate the POI and mark it for degradation.[6]

The linker's length, composition, and flexibility are paramount.[6][7] An improperly designed linker can lead to steric clashes, preventing ternary complex formation, or it may be too flexible, failing to bring the proteins into optimal proximity for ubiquitin transfer.[6][7]

The Central Debate: Flexibility vs. Rigidity

The two dominant strategies in aliphatic linker design involve a trade-off between flexibility and rigidity.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most common linkers, prized for their synthetic accessibility and the ease with which their length can be modulated.[][6][8] Their flexibility allows the PROTAC to sample a wide range of conformations, increasing the probability of achieving a productive ternary complex.[3][] However, this high conformational freedom can come at an entropic cost and may lead to less stable ternary complexes. Furthermore, long, flexible linkers can contribute to a high molecular weight and topological polar surface area (TPSA), potentially hindering cell permeability.[10]

  • Rigid Linkers (e.g., incorporating Cycloalkanes, Piperidines, Alkynes): Introducing rigid elements like a cyclohexane ring—derived from precursors such as this compound—constrains the conformational freedom of the linker.[6][11][12] This strategy aims to "pre-organize" the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[3][6] The potential benefits include enhanced potency, improved metabolic stability, and better cell permeability by reducing the molecule's effective size and polarity in nonpolar environments like the cell membrane.[11][13]

The Case for Rigidity: Spotlight on Cyclohexyl-Based Linkers

The molecule this compound is a valuable building block for synthesizing PROTACs with semi-rigid aliphatic linkers.[14][15][16] The trans-cyclohexyl motif introduces a stiff, non-planar element that restricts the linker's rotation compared to a simple alkyl or PEG chain.

The rationale behind incorporating such rigid structures is multifaceted:

  • Improved Cell Permeability: PROTACs are often large molecules that challenge traditional "rule-of-five" guidelines for oral bioavailability.[10] Rigid linkers can facilitate the adoption of folded, compact conformations that shield polar groups, lowering the 3D polar surface area and enhancing passive diffusion across cell membranes.[10][13]

  • Enhanced Ternary Complex Stability: By reducing the entropic penalty of binding, a pre-organized, rigid linker can lead to a more stable and longer-lived ternary complex.[] This can translate into more efficient ubiquitination and more potent degradation.

  • Metabolic Stability: Saturated cyclic structures like cyclohexane are generally less susceptible to oxidative metabolism compared to the ether linkages in PEG chains.[12][]

However, there is a critical trade-off. While a rigid linker may improve cell permeability, it may also lock the PROTAC into a conformation that is suboptimal for ternary complex formation, thereby reducing degradation efficacy.[11][18] This highlights the necessity of empirical testing and careful design.

Comparative Performance Data

Direct head-to-head comparisons where the linker is the sole variable are crucial for understanding structure-activity relationships (SAR). While the literature contains many examples of linker optimization, the following tables synthesize representative data to illustrate the performance differences between rigid and flexible aliphatic linkers.

Table 1: Impact of Linker Rigidity on Cell Permeability and Degradation

PROTAC TargetLinker TypePermeability (Papp, 10⁻⁶ cm/s)Degradation Potency (DC₅₀)Source(s)
H-PGDS Flexible (Alkyl-based)LowerPotent[11][18]
H-PGDS Rigid (Spirocycle-based)Markedly HigherPotent (but formed less stable complex)[11][18]
VHL-based PROTACs Flexible (Aliphatic)LowVariable[10][13]
VHL-based PROTACs Rigidified (Folded Conformation)HighVariable[10][13]
BTK Flexible (PEG)Good~2.5 nM[19]
BTK Lipophilic (Alkyl)Improved~1.6 nM[19]

Disclaimer: Data is illustrative and compiled from different studies. Direct comparison requires identical warheads, E3 ligands, and experimental conditions.

Key Insights from Experimental Data:

  • A study on hematopoietic prostaglandin D synthase (H-PGDS) degraders found that the most rigid PROTAC derivative showed significantly higher intracellular accumulation (a proxy for permeability) but formed a less stable ternary complex.[11][18] This demonstrates the delicate balance between permeability and binding efficacy.

  • Research on VHL-recruiting PROTACs revealed that linkers capable of forming intramolecular hydrogen bonds to adopt a folded, lower-polarity conformation in nonpolar environments had dramatically higher cell permeability.[10][13]

  • In many cases, replacing hydrophilic PEG linkers with more lipophilic alkyl chains can improve cell permeability and lead to better oral bioavailability.[][19] The inclusion of a rigid cycloalkane can be seen as an extension of this strategy, aiming to improve pharmacokinetic properties.[12]

Experimental Design & Protocols

Synthesizing and evaluating a PROTAC requires a multi-step workflow. Here, we provide a generalized protocol for synthesizing a PROTAC using a cyclohexyl-based building block and a standard protocol for assessing its degradation efficacy.

Synthesis Workflow: Incorporating the Cyclohexyl Linker

This protocol outlines a common synthetic route, such as an amide coupling, to connect the warhead, linker, and E3 ligase ligand.

Diagram: PROTAC Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 Step 1: Linker Activation & Coupling cluster_2 Step 2: Deprotection & Final Coupling A Warhead-COOH (Ligand for POI with Carboxylic Acid) C Esterification or Amide Coupling A->C B Cyclohexyl Building Block (this compound) B->C D Intermediate 1 (Warhead-Cyclohexyl-NHBoc) C->D HATU, DIPEA E Boc Deprotection (e.g., TFA) D->E TFA F Intermediate 2 (Warhead-Cyclohexyl-NH2) E->F H Final Amide Coupling (e.g., HATU, DIPEA) F->H G E3 Ligand-COOH (e.g., Pomalidomide derivative) G->H I Final PROTAC H->I Purification (HPLC)

Caption: General workflow for synthesizing a PROTAC using a cyclohexyl building block.

Detailed Protocol: Synthesis of a Cyclohexyl-Linked PROTAC

  • Activation and Coupling (Warhead to Linker):

    • To a solution of the POI-binding warhead containing a carboxylic acid (1.0 eq) in dry DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir for 10 minutes at room temperature.

    • Add this compound (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting Boc-protected intermediate by column chromatography.

    • Rationale: HATU is a highly efficient coupling reagent for forming amide bonds with minimal side reactions. DIPEA is a non-nucleophilic base used to activate the carboxylic acid.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours until LC-MS analysis shows complete removal of the Boc protecting group.

    • Concentrate the reaction mixture in vacuo to remove TFA and DCM.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-Butyloxycarbonyl (Boc) group, revealing the terminal amine for the next coupling step.

  • Final Coupling (Linker-Warhead to E3 Ligand):

    • In a separate flask, activate the carboxylic acid on the E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in dry DMF.

    • Add the deprotected amine intermediate from the previous step.

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product using reverse-phase preparative HPLC.

    • Rationale: This final coupling step assembles the complete heterobifunctional molecule. HPLC purification is essential to ensure high purity for biological assays.

Efficacy Evaluation: Western Blot for Protein Degradation

The gold standard for confirming PROTAC activity is to measure the reduction in the target protein's cellular levels. Western blotting is a robust, semi-quantitative method for this purpose.[20]

Diagram: Western Blot Workflow for PROTAC Evaluation

G A 1. Cell Treatment (Varying [PROTAC] & time) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Antibody Incubation (Primary Ab -> Secondary Ab) F->G H 8. Detection (ECL Substrate & Imaging) G->H I 9. Data Analysis (Normalize to loading control, calculate DC50 & Dmax) H->I

Sources

A Comparative Guide to Cis and Trans Isomers of 4-(2-hydroxyethyl)cyclohexyl)carbamate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the spatial arrangement of atoms within a molecule, or stereochemistry, can profoundly influence its biological activity, physical properties, and reactivity. This guide provides an in-depth comparison of the cis and trans isomers of 4-(2-hydroxyethyl)cyclohexyl)carbamate, two key intermediates whose distinct stereochemistry dictates their utility in diverse synthetic applications. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies and achieve desired therapeutic or material outcomes.

The Critical Role of Cyclohexane Stereochemistry

The cyclohexane ring is a common scaffold in many bioactive molecules. Its chair conformation places substituents in either axial or equatorial positions. The relative orientation of these substituents as cis (on the same side of the ring) or trans (on opposite sides) is locked, and this seemingly subtle difference has significant downstream consequences.[1][2] In the context of 4-(2-hydroxyethyl)cyclohexyl)carbamate, the cis and trans configurations lead to distinct three-dimensional shapes, influencing how these molecules interact with biological targets or assemble in materials.

For 1,4-disubstituted cyclohexanes, the trans isomer typically exists in a more stable diequatorial conformation, minimizing steric hindrance.[1][3] Conversely, the cis isomer must adopt a conformation with one axial and one equatorial substituent, which can introduce destabilizing 1,3-diaxial interactions.[1][3] These conformational preferences are fundamental to understanding the differing reactivity and applications of the cis and trans isomers of the title compound.

Synthesis and Stereochemical Control

The preparation of stereochemically pure cis or trans 4-(2-hydroxyethyl)cyclohexyl)carbamate hinges on stereoselective synthetic routes. The choice of starting materials and reaction conditions is crucial for controlling the desired isomeric outcome.

General Synthetic Workflow

A common synthetic approach involves the reduction of a corresponding ester or carboxylic acid derivative of a protected 4-aminocyclohexane. The stereochemistry of the final product is often determined by the stereochemistry of the initial aminocyclohexane derivative.

G cluster_0 Stereoselective Synthesis start Stereochemically Defined 4-Aminocyclohexane Derivative protect Protection of Amine (e.g., Boc anhydride) start->protect Step 1 ester_reduction Reduction of Ester/Acid (e.g., NaBH4, LiAlH4) protect->ester_reduction Step 2 final_product Cis or Trans Isomer of 4-(2-hydroxyethyl)cyclohexyl)carbamate ester_reduction->final_product Step 3

Caption: General synthetic workflow for preparing cis or trans isomers.

Synthesis of Trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

A representative synthesis of the trans isomer starts with trans 2-[1-(4-amino]- cyclohexyl)-acetic acid ethyl ester hydrochloride.[4] The amine is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate, followed by reduction of the ethyl ester to the primary alcohol.[4]

Experimental Protocol: Synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate)

  • Boc Protection: Suspend 40 g of trans 2-[1-(4-amino]- cyclohexyl)-acetic acid ethyl ester hydrochloride in 160 ml of dichloromethane.

  • Add 18.2 g of triethylamine to the suspension.

  • Cool the mixture to 8-10°C and add a solution of 40.0 g of di(tert-butyl)dicarbonate in 100 ml of dichloromethane over 1 hour with stirring under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up the reaction by adding 100 g of 5% aqueous sodium carbonate and separating the phases. Extract the organic layer with water, dry over Na2SO4, and concentrate in vacuo to yield trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester.

  • Ester Reduction: Dissolve the crude ester in 460 ml of tetrahydrofuran.

  • Add 13.68 g of sodium borohydride at 25°C under nitrogen.

  • With stirring, add a solution of 24.0 g of aluminum chloride in 250 ml of absolute tetrahydrofuran.

  • After the reaction is complete, quench carefully and work up to isolate the final product.

Synthesis of Cis-4-(2-hydroxyethyl)cyclohexyl)carbamate

The synthesis of the cis isomer requires a starting material with the corresponding cis stereochemistry. The general principles of amine protection and subsequent functional group reduction remain the same. While specific, detailed synthetic procedures for the cis isomer are less commonly published in readily available literature, the principles of stereoselective synthesis would apply, likely starting from a cis-4-aminocyclohexane derivative.[5][6][7]

Comparative Data of Cis vs. Trans Isomers

PropertyTert-Butyl Cis-4-(2-hydroxyethyl)cyclohexyl)carbamateThis compound
CAS Number 1069120-19-9[8][9][10]917342-29-1[11]
Molecular Formula C13H25NO3[8]C13H25NO3[4][11]
Molecular Weight 243.34 g/mol [8]243.35 g/mol [11]
Appearance Off-white solid[8]Data not specified
Purity ≥ 97% (GC)[8]99%[4]

Applications in Synthetic Chemistry: A Tale of Two Isomers

The choice between the cis and trans isomer is dictated by the specific requirements of the target molecule, particularly in the fields of medicinal chemistry and materials science.

Trans Isomer: A Precursor for Major Pharmaceuticals

The trans isomer has garnered significant attention as a crucial building block in the synthesis of several important pharmaceuticals. Its rigid, well-defined diequatorial conformation is often key to achieving the desired binding affinity and pharmacological profile of the final drug substance.

  • Cariprazine: this compound is a key intermediate in the synthesis of Cariprazine, an atypical antipsychotic drug.[12] The trans stereochemistry is essential for the drug's activity.

  • JAK1 Inhibitors: This isomer is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines, which act as Janus kinase 1 (JAK1) inhibitors for the treatment of autoimmune diseases.

  • PROTAC Linkers: The trans-cyclohexyl motif is employed as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[11][13] Interestingly, a study on an LRRK2 PROTAC found that the trans-cyclohexyl linker resulted in a more effective degrader than its cis counterpart, despite weaker binary binding affinities.[14] This highlights that the overall conformation and rigidity imparted by the linker are critical for the efficacy of the PROTAC.[14]

  • Multi-drug Resistant Bacterial Infections: It serves as a precursor for quinolinones and their analogs, which are being investigated for treating multi-drug resistant bacterial infections.

Cis Isomer: Applications in Diverse Fields

While less prominently featured in the synthesis of blockbuster drugs compared to its trans counterpart, the cis isomer is a versatile intermediate with a broad range of applications. Its unique stereochemistry can lead to different biological activities and material properties.

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting pain and inflammation.[8]

  • Cosmetic Formulations: The properties of the cis isomer make it a valuable ingredient in skincare products, where it can act as a moisturizer and improve skin texture.[8]

  • Agrochemicals: It is utilized in the formulation of agrochemicals, contributing to the development of safer and more effective pesticides.[8]

  • Polymer Science: The compound can function as a plasticizer in polymer production, enhancing flexibility and durability.[8]

G cluster_cis Cis Isomer Applications cluster_trans Trans Isomer Applications cis_start Cis-4-(2-hydroxyethyl) cyclohexyl)carbamate pharma_cis Pain & Inflammation Drugs cis_start->pharma_cis cosmetics Skincare Formulations cis_start->cosmetics agrochem Pesticides cis_start->agrochem polymer Plasticizers cis_start->polymer trans_start Trans-4-(2-hydroxyethyl) cyclohexyl)carbamate cariprazine Cariprazine (Antipsychotic) trans_start->cariprazine jak1 JAK1 Inhibitors trans_start->jak1 protac PROTAC Linkers trans_start->protac antibacterial Quinolones (Antibacterial) trans_start->antibacterial

Caption: Comparative applications of cis and trans isomers.

Conclusion: Stereochemistry as a Design Element

The comparison of cis and trans isomers of 4-(2-hydroxyethyl)cyclohexyl)carbamate underscores a fundamental principle in chemical synthesis: stereochemistry is not a mere detail but a critical design element. The trans isomer, with its conformationally stable diequatorial arrangement, has proven indispensable in the synthesis of highly specific and potent drugs like Cariprazine and as a rigid linker in PROTACs. The cis isomer, while conformationally different, offers its own set of properties that make it valuable in a broader range of applications, from pharmaceuticals to cosmetics and materials.

For the synthetic chemist, the choice between these isomers is a strategic one, guided by the desired three-dimensional structure and properties of the final product. A thorough understanding of the stereochemical implications at each step of a synthetic route is essential for achieving the desired outcome with optimal efficiency and efficacy.

References
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A Comparative Guide to PROTAC Efficacy: Rigid Cyclohexyl vs. Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spacer - The Linker as a Functional Arbiter of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have heralded a paradigm shift in therapeutic science, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system.[3] A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5]

While significant focus is often placed on the two protein-binding ligands, it is now unequivocally established that the linker is not a passive spacer.[4][6] Its length, composition, and rigidity are critical determinants of a PROTAC's biological activity, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[7][8]

This guide provides an in-depth comparison of two prevalent linker archetypes: flexible polyethylene glycol (PEG) chains and rigid cyclohexyl-containing linkers. We will explore the causal relationships between linker structure and PROTAC performance, present supporting data, and detail the self-validating experimental protocols required for a robust evaluation.

The Dichotomy of Design: Flexibility vs. Pre-organization

The choice between a flexible and a rigid linker is a central challenge in PROTAC design, representing a trade-off between conformational adaptability and entropic cost.[9][10]

Flexible PEG Linkers: The Conformational Search

Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC development, prized for their synthetic tractability and physicochemical properties.[4][]

  • Advantages:

    • Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units often improves the aqueous solubility of the entire PROTAC molecule, a crucial factor for bioavailability.[12][13]

    • Conformational Flexibility: PEG chains possess a high number of rotatable bonds, allowing the PROTAC to sample a wide conformational space. This adaptability can be advantageous, increasing the probability of achieving a productive geometry for the ternary complex, especially in early-stage discovery where the optimal orientation is unknown.[14][15]

    • Synthetic Accessibility: A wide variety of PEG building blocks are commercially available, simplifying the synthesis of PROTAC libraries with varying linker lengths.[]

  • Disadvantages:

    • Entropic Penalty: The high degree of flexibility comes at a cost. Upon binding and forming the ternary complex, the linker's conformational freedom is restricted, resulting in a significant entropic penalty that can decrease the complex's stability.[10][14]

    • Metabolic Liability: PEG chains can be susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic profiles.[12][13]

    • "Chameleon Effect" and Permeability: While flexible linkers can sometimes adopt more compact, less polar conformations to cross cell membranes, excessively long or polar PEG chains can increase the polar surface area, hindering cell permeability.[14]

Rigid Cyclohexyl Linkers: The Pre-organized Approach

To overcome the limitations of flexible linkers, researchers have increasingly incorporated rigid structural motifs, such as saturated rings like cyclohexane, piperidine, and piperazine.[4][13] The cyclohexyl group, in particular, provides a defined three-dimensional structure that constrains the linker's conformation.

  • Advantages:

    • Conformational Pre-organization: A rigid linker can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation. This reduces the entropic penalty of binding, potentially leading to more stable complexes and higher degradation potency.[9][14]

    • Improved Pharmacokinetics: Rigid linkers often lead to improved metabolic stability and can enhance cell permeability by shielding polar groups.[9][16] The defined shape can lead to better overall physicochemical properties.

    • Enhanced Selectivity: By restricting the possible orientations of the two ligands, a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving selectivity.[14]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive than with simple PEG chains.[14]

    • Risk of Misfit: The lack of flexibility means that if the pre-organized conformation is not geometrically compatible with the surfaces of the target protein and E3 ligase, ternary complex formation will be inefficient or completely abrogated.[9][17] This makes the design process more demanding.

Comparative Efficacy: A Data-Driven Analysis

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation.[10] However, general trends can be observed when comparing flexible and rigid strategies.

ParameterFlexible PEG LinkersRigid Cyclohexyl LinkersRationale & Causality
Ternary Complex Stability Can be lower due to entropic penalty upon binding.[14]Can be higher due to conformational pre-organization, reducing the entropic cost of binding.[9]Rigidity minimizes the loss of conformational entropy required to form the complex, leading to a more favorable Gibbs free energy of binding.
Degradation Potency (DC₅₀) Variable; highly dependent on achieving a productive conformation.Can be significantly more potent if the rigid geometry is optimal for the ternary complex.[17]An optimal rigid linker consistently presents the PROTAC in a bioactive state, increasing the rate of productive encounters.
Degradation Efficacy (Dₘₐₓ) Generally high if a stable complex can be formed.Can be higher due to increased complex stability, leading to more efficient ubiquitination.A more stable ternary complex allows the E3 ligase more time to efficiently transfer ubiquitin to the target protein before dissociation.
Cell Permeability Can be hindered by high polarity and molecular size, though some flexibility helps.[16]Often higher due to reduced polarity and the ability to shield polar functional groups.[17][18]Rigid structures can reduce the number of hydrogen bond donors/acceptors exposed to the nonpolar lipid bilayer, facilitating passive diffusion.
Metabolic Stability May be more susceptible to oxidative metabolism.[12]Generally more resistant to metabolism, leading to a longer half-life.[9]Saturated carbocyclic rings like cyclohexane lack the "soft spots" (e.g., ether linkages) that are common sites of metabolic attack in PEG chains.[19]

Note: The values and trends presented are representative examples derived from multiple studies. Direct comparison requires standardized experimental conditions for the same POI-E3 ligase pair.[10]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To understand the process, we can visualize both the catalytic cycle of a PROTAC and the experimental workflow used to assess its efficacy.

PROTAC_Cycle cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (Binding Affinity - ITC/SPR) start->biochem cell_perm Cellular Permeability (PAMPA / Caco-2) start->cell_perm degradation Protein Degradation Assay (Western Blot / In-Cell Western) biochem->degradation cell_perm->degradation ternary Ternary Complex Assay (Cellular Thermal Shift / NanoBRET) degradation->ternary Validate Mechanism downstream Downstream Functional Assays (Phenotypic Response) ternary->downstream pk_pd In Vivo Studies (PK/PD, Efficacy) downstream->pk_pd Lead Candidate

Experimental workflow for PROTAC evaluation.

Self-Validating Experimental Methodologies

To ensure trustworthy and reproducible results, every protocol must be a self-validating system with appropriate controls. Here are methodologies for key experiments in the PROTAC evaluation workflow.[20][21]

Western Blot for Quantifying Protein Degradation

This is the foundational assay to measure a PROTAC's primary function: protein elimination.

  • Objective: To determine the concentration- (DC₅₀) and time-dependent degradation of a target protein.

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).

      • Causality: A broad concentration range is essential to determine the DC₅₀ and observe the "hook effect," a phenomenon where efficacy decreases at high concentrations due to the formation of binary complexes over the productive ternary complex.[22]

    • Control Groups (Self-Validation):

      • Vehicle control (e.g., 0.1% DMSO).

      • Negative Control PROTAC: A structurally similar but inactive version (e.g., with a mutated E3 ligand-binding motif) to confirm the effect is mechanism-specific.

      • Proteasome Inhibitor Co-treatment (e.g., MG132): To validate that degradation is proteasome-dependent. A rescue of protein levels in the presence of the inhibitor confirms the mechanism.[23]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

      • Incubate with a primary antibody specific to the POI overnight at 4°C.

      • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control, then normalize to the vehicle control to calculate the percentage of remaining protein. Plot the results to determine DC₅₀ and Dₘₐₓ.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay provides a high-throughput, non-cell-based method to predict passive membrane permeability.

  • Objective: To assess the ability of a PROTAC to diffuse across a lipid membrane, a key component of cell permeability.

  • Methodology:

    • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Compound Preparation: Prepare stock solutions of the PROTACs in DMSO and dilute them into a buffer at a known concentration (e.g., 100 µM in PBS, pH 7.4).

    • Assay Setup:

      • Add the PROTAC solution to the wells of the donor plate.

      • Add fresh buffer to the wells of the acceptor plate.

      • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.

    • Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Controls (Self-Validation):

      • High Permeability Control (e.g., Propranolol).

      • Low Permeability Control (e.g., Atenolol).

      • These controls validate the integrity of the membrane and the assay conditions.

    • Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, membrane area, well volume).

Conclusion: A Verdict on Versatility vs. Precision

The choice between a flexible PEG linker and a rigid cyclohexyl linker is not a matter of inherent superiority but of strategic application.[17] Flexible linkers offer a versatile and synthetically accessible starting point, allowing for a broad conformational search that is often successful in initial hit-finding.[4] However, the path to a clinical candidate frequently requires optimization of drug-like properties, where rigid linkers excel.[5]

By pre-organizing the molecule into a bioactive conformation, rigid linkers like those containing cyclohexyl motifs can dramatically enhance ternary complex stability, degradation potency, and pharmacokinetic parameters.[9][17] This precision comes at the cost of increased synthetic challenge and the risk of designing a non-productive conformation. Ultimately, a successful PROTAC development campaign requires a comprehensive and iterative approach, using the robust, self-validating experimental protocols detailed here to guide the rational design and optimization of the linker for the specific biological system .

References

  • National Institutes of Health (NIH). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

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  • ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]

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  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

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  • PubMed Central. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]

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A Comparative Guide to Alternative Synthetic Strategies for Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the synthesis of atypical antipsychotics, the molecular architecture of Cariprazine presents a compelling case study in multi-step synthetic design. The core structure, characterized by a trans-1,4-disubstituted cyclohexane ring linking a 2,3-dichlorophenylpiperazine moiety to a dimethylurea functional group via a two-carbon chain, necessitates a strategic approach to its assembly. While the initially reported synthetic routes have proven effective, the continuous drive for process optimization, cost reduction, and improved safety profiles has led to the exploration of several alternative synthetic strategies.

This guide provides an in-depth comparison of these alternative approaches, not by proposing modifications to the intrinsic ethyl linker of Cariprazine—which would fundamentally alter the pharmacological properties of the molecule[1]—but by examining the various methodologies employed to construct this critical linkage and the overall molecular framework. We will delve into the causality behind the experimental choices in each route, providing a framework for rational synthetic design and process development.

The Benchmark: The Original Reductive Amination Strategy

The initial synthesis of Cariprazine, as disclosed by Gedeon Richter, established a foundational route that remains a key reference point for all subsequent modifications.[2] This approach hinges on the reductive amination between a pre-formed aldehyde intermediate and the 1-(2,3-dichlorophenyl)piperazine.

The key steps in this synthesis involve the construction of the trans-4-(2-aminoethyl)cyclohexyl amine precursor, followed by the formation of the dimethylurea, and finally, the crucial C-N bond formation via reductive amination. While effective, this route can present challenges in controlling the formation of impurities and requires the handling of potentially hazardous reagents.

Alternative Synthetic Pathways: A Comparative Analysis

The quest for a more efficient, scalable, and cost-effective synthesis of Cariprazine has given rise to several innovative alternative strategies. These can be broadly categorized by the key bond-forming reaction used to construct the ethyl linker and its connections to the piperazine and cyclohexane rings.

The Weinreb Amide Approach: A Controlled Aldehyde Synthesis

To circumvent potential issues with aldehyde stability and reactivity in the original route, a more controlled synthesis of the key aldehyde intermediate has been developed utilizing a Weinreb amide.[3][4] This strategy offers a more robust and scalable method for producing the aldehyde just prior to the critical reductive amination step.

Causality of Experimental Choice: The use of a Weinreb amide (N-methoxy-N-methylamide) is a classic strategy in organic synthesis to prevent the over-reduction of an ester or acid chloride to an alcohol. The stable chelated intermediate formed upon addition of a reducing agent (like DIBAL-H or LiAlH4) collapses to the aldehyde upon workup, providing a high-yielding and clean source of this crucial intermediate.

Workflow:

cluster_0 Weinreb Amide Approach A N-(4-oxocyclohexyl)acetamide B Wittig-Horner Reaction A->B 1. (EtO)2P(O)CH2COOEt 2. H2, Pd/C C Ester Intermediate B->C D Amidation with N,O-dimethylhydroxylamine C->D 1. Hydrolysis 2. Deacylation 3. Amidation E Weinreb Amide Intermediate D->E F Reduction to Aldehyde E->F DIBAL-H or LiAlH4 G Aldehyde Intermediate F->G H Reductive Amination with 1-(2,3-dichlorophenyl)piperazine G->H I Cariprazine H->I

Figure 1: Synthetic workflow utilizing a Weinreb amide intermediate.

The Wittig Reaction Strategy: Building the Ethyl Linker Early

An alternative approach focuses on establishing the two-carbon linker early in the synthetic sequence through a Wittig or Horner-Wadsworth-Emmons reaction.[2][3] This method starts with a protected 4-oxocyclohexylamine derivative and builds the ethyl acetate side chain, which is then further elaborated.

Causality of Experimental Choice: The Wittig reaction and its variants are powerful and reliable methods for C=C bond formation. By reacting a stabilized phosphorus ylide with a ketone, the ethyl acetate moiety can be introduced in a controlled manner. Subsequent hydrogenation stereoselectively furnishes the desired trans-isomer.

Workflow:

cluster_1 Wittig Reaction Approach J 1,1-dimethyl-3-(4-oxocyclohexyl)urea K Wittig Reaction J->K (EtO)2P(O)CH2COOEt, NaH L Ethyl 2-(4-(3,3-dimethylureido)cyclohexylidene)acetate K->L M Hydrogenation L->M H2, Pd/C N Ethyl trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetate M->N O Reduction of Ester N->O e.g., LiAlH4 P Alcohol Intermediate O->P Q Activation and Substitution P->Q 1. Mesylation 2. 1-(2,3-dichlorophenyl)piperazine R Cariprazine Q->R

Figure 2: Synthetic workflow employing an early-stage Wittig reaction.

The Mitsunobu Reaction Route: Direct C-N Bond Formation

A convergent and efficient route employs the Mitsunobu reaction to directly couple a pre-formed alcohol on the cyclohexane ring with the piperazine moiety.[2] This approach avoids the need for a reductive amination step in the final stages of the synthesis.

Causality of Experimental Choice: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol during a nucleophilic substitution. In this context, it allows for the direct and stereospecific formation of the C-N bond between the ethyl side chain and the piperazine nitrogen under mild conditions. However, the industrial scalability of the Mitsunobu reaction can be hampered by the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can be challenging to remove.[5]

Workflow:

cluster_2 Mitsunobu Reaction Approach S 4-(2-hydroxyethyl)cyclohexanone T Mitsunobu Reaction S->T 1-(2,3-dichlorophenyl)piperazine, PPh3, DEAD/DIAD U 4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanone T->U V Ammonolysis and Reduction U->V e.g., Benzylamine, Pd/C, H2 W trans-amine Intermediate V->W X Acylation W->X Dimethylcarbamoyl chloride Y Cariprazine X->Y

Figure 3: Synthetic workflow centered around a Mitsunobu reaction.

Performance Comparison of Synthetic Routes

ParameterOriginal Reductive AminationWeinreb Amide ApproachWittig Reaction StrategyMitsunobu Reaction Route
Key Reaction Reductive AminationWeinreb Amide ReductionWittig ReactionMitsunobu Reaction
Starting Materials Varied, often complexN-(4-oxocyclohexyl) acetamide1,1-dimethyl-3-(4-oxocyclohexyl)urea4-(2-hydroxyethyl)cyclohexanone
Overall Yield ModerateGood to HighGoodModerate to Good
Number of Steps VariableGenerally longerVariablePotentially shorter
Scalability GoodExcellentGoodChallenging due to byproducts
Key Reagents NaBH(OAc)3, NaBH4DIBAL-H, LiAlH4Phosphorus ylides, Pd/CPPh3, DEAD/DIAD
Safety Concerns Handling of hydridesHandling of pyrophoric reagentsDisposal of phosphorus byproductsUse of explosive azodicarboxylates[5]

Experimental Protocols

Synthesis of Cariprazine via the Weinreb Amide Approach[3]

Step 1: Synthesis of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methyl acetamide

  • To a solution of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, HOBt) and N,O-dimethylhydroxylamine hydrochloride.

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) and stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup and purify the product by crystallization or chromatography to obtain the Weinreb amide.

Step 2: Reduction to 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetaldehyde

  • Dissolve the Weinreb amide in an anhydrous etheral solvent (e.g., THF, diethyl ether) and cool to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a reducing agent (e.g., DIBAL-H in hexanes) and stir for the appropriate time.

  • Quench the reaction carefully with a Rochelle's salt solution or dilute acid and allow it to warm to room temperature.

  • Extract the product with an organic solvent and use the crude aldehyde directly in the next step.

Step 3: Reductive Amination to form Cariprazine

  • To a solution of the crude aldehyde in a suitable solvent (e.g., dichloroethane), add 1-(2,3-dichlorophenyl)piperazine.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride, and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, perform an aqueous workup, extract the product, and purify by crystallization from a suitable solvent system to yield Cariprazine.

Conclusion

The synthesis of Cariprazine offers a rich landscape for the application of diverse synthetic strategies. While the original reductive amination route is a valid approach, alternative methods centered around the use of a Weinreb amide for controlled aldehyde synthesis, an early-stage Wittig reaction to construct the ethyl linker, or a convergent Mitsunobu reaction each present a unique set of advantages and disadvantages.

The Weinreb amide approach offers excellent control and scalability, making it attractive for industrial production. The Wittig reaction strategy provides a robust method for establishing the key carbon framework early on. The Mitsunobu reaction, while elegant and convergent, may pose challenges in large-scale manufacturing due to byproduct removal and the use of hazardous reagents. The selection of an optimal synthetic route will ultimately depend on the specific requirements of the manufacturing environment, with considerations for cost, safety, and environmental impact being paramount. This comparative analysis provides the foundational knowledge for making such informed decisions in the development of robust and efficient syntheses for Cariprazine and other complex pharmaceutical targets.

References

  • Bhosle, S. D., Itage, S. V., Gangapuram, B., Eppa, G., Bhosale, R. S., & Yadav, J. S. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 566-589. [Link]

  • Richter Gedeon Nyrt. (2018).
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  • Demeke, D., & Fan, R. (2003). The Mitsunobu Reaction: A Powerful Tool in Drug Discovery. Drug Discovery Today, 8(9), 417-418.
  • Shanghai Institute Of Pharmaceutical Industry, & China State Institute Of Pharmaceutical Industry. (2021). Synthesis method for cariprazine. US20210300902A1.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Synthesis method for cariprazine. WO2020042876A1.
  • Richter Gedeon Nyrt. (2021).
  • Shanghai Institute Of Pharmaceutical Industry. (2019). SYNTHESIS METHOD FOR CARIPRAZINE. EP3845523A1.
  • Kumar, A., & Sharma, S. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]

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A Senior Application Scientist's Guide to Linker-Mediated Biological Activity in JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the advancement of targeted therapies, this guide provides an in-depth technical comparison of Janus kinase 1 (JAK1) inhibitors synthesized with different chemical linkers. We will delve into the causal relationships between linker chemistry and biological activity, offering field-proven insights and detailed experimental methodologies to support your own drug discovery endeavors.

The Critical Role of the JAK-STAT Pathway and the Imperative for Selective JAK1 Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a pivotal signaling cascade that translates extracellular cytokine signals into transcriptional regulation, governing essential cellular processes like immunity, inflammation, cell proliferation, and hematopoiesis.[1] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and cancers, making JAKs a prime therapeutic target.[2]

The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. While they share structural homology, particularly in their ATP-binding sites, they mediate distinct biological functions.[1] Inhibition of JAK1 is a key therapeutic strategy for many inflammatory conditions.[3] However, off-target inhibition of other JAK isoforms can lead to undesirable side effects. For instance, JAK2 inhibition is associated with hematological adverse events like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[4][5] Consequently, the rational design of selective JAK1 inhibitors is a paramount goal in medicinal chemistry.

The Unsung Hero of Inhibitor Design: The Linker

Small molecule kinase inhibitors are often designed with a modular structure, typically consisting of a "head" that binds to the hinge region of the kinase, a "tail" that interacts with other pockets, and a "linker" that connects the two. While the head and tail moieties are crucial for anchoring the inhibitor, the linker is far from a passive spacer. The chemical nature of the linker—its length, rigidity, and composition—profoundly influences the inhibitor's potency, selectivity, and pharmacokinetic properties.

This guide will explore how different linker strategies can be employed to fine-tune the biological activity of JAK1 inhibitors, transforming a promising scaffold into a potent and selective clinical candidate.

Visualizing the Battlefield: The JAK-STAT Signaling Pathway

To appreciate the mechanism of action of JAK1 inhibitors, it is essential to understand the signaling cascade they aim to disrupt.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active 3. Autophosphorylation JAK1_active->Receptor 4. Receptor Phosphorylation JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcriptional Regulation

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Comparative Analysis of Linker Strategies in JAK1 Inhibitor Design

Case Study 1: The Flexible Alkyl Chain Linker in Meridianin Derivatives

A study on meridianin derivatives as JAK/STAT3 signaling inhibitors explored the impact of varying the length of a flexible alkyl chain linker.[1] While this study focused on broader JAK/STAT3 inhibition rather than specific JAK1 selectivity, it provides a clear example of how linker length can modulate potency.

Compound IDLinker (Alkyl Chain Length)Anti-proliferative Activity (IC50, µM) on A549 cells
6a 2 carbons> 40
6b 3 carbons11.25
6c 4 carbons4.35
6d 5 carbons3.89
6e 6 carbons2.80
6f 7 carbons4.98
6g 8 carbons10.21

Data synthesized from the findings reported in the study on meridianin derivatives.[1]

Analysis of the Alkyl Chain Linker:

  • Potency: The data clearly demonstrates that linker length has a significant impact on the anti-proliferative activity of these inhibitors. A six-carbon alkyl chain (compound 6e ) was found to be optimal for potency. Shorter or longer chains resulted in a decrease in activity. This suggests that the linker plays a crucial role in positioning the pharmacophoric elements of the inhibitor for optimal interaction with the target.

  • Flexibility: The inherent flexibility of the alkyl chain allows the inhibitor to adopt various conformations, which can be advantageous in achieving a productive binding mode. However, excessive flexibility can also be detrimental due to the entropic penalty of binding.

  • Selectivity: The study reported that compound 6e inhibited the phosphorylation of JAK1, JAK2, and STAT3.[1] This suggests that a simple alkyl linker may not be sufficient to impart significant selectivity between JAK isoforms.

Case Study 2: The Rigid Aromatic Linker in Triazole-Pyrrolopyrimidine Derivatives

In a study focused on developing selective JAK1 inhibitors, researchers synthesized a series of 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives incorporating rigid aromatic moieties as part of the linker.[4]

Compound IDLinker MoietyJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
23a 4-iodophenyl72>1000870>1000
23b 4-bromophenyl120>1000>1000>1000
23c 4-chlorophenyl150>1000>1000>1000
23d 4-fluorophenyl210>1000>1000>1000

Data synthesized from the findings reported in the study on triazole-pyrrolopyrimidine derivatives.[4]

Analysis of the Rigid Aromatic Linker:

  • Potency and Selectivity: The use of a rigid phenyl linker, particularly with a halogen substituent at the 4-position, resulted in potent and highly selective JAK1 inhibitors. Compound 23a , with a 4-iodophenyl linker, exhibited a JAK1 IC50 of 72 nM and was over 12-fold selective against other JAK isoforms.[4] This high selectivity is attributed to a key interaction between the iodine atom and His-885 of JAK1, as suggested by molecular docking studies.[4]

  • Rigidity: The rigid nature of the phenyl ring restricts the conformational freedom of the inhibitor, which can pre-organize the molecule into a bioactive conformation that is more favorable for binding to JAK1 over other isoforms. This can lead to improved potency and selectivity.

  • Structure-Activity Relationship (SAR): The SAR within this series demonstrates the importance of the substituent on the phenyl ring. The potency decreased as the halogen size decreased (I > Br > Cl > F), highlighting the specific interactions that contribute to high-affinity binding.

Experimental Methodologies: A Guide to Reproducible Data

To ensure the scientific integrity of your research, it is crucial to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of JAK1 inhibitors.

In Vitro Enzymatic Assay for JAK1 Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant JAK1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK1.

Materials:

  • Recombinant human JAK1 (catalytic domain)

  • Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Detection Reagents: Homogeneous Time-Resolved Fluorescence (HTRF) reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore)

  • 384-well, low-volume, white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant JAK1 enzyme and the biotinylated peptide substrate in the assay buffer.

  • Reaction Initiation: In the microplate, add the JAK1 enzyme, the peptide substrate, and the serially diluted test compound. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.

  • Reaction Termination: Stop the enzymatic reaction by adding a solution containing EDTA.

  • Detection: Add the HTRF detection reagents and incubate the plate to allow for binding to the phosphorylated substrate.

  • Data Acquisition: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: Convert the raw data to percent inhibition relative to the positive control. Calculate the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.

Cellular Assay for Inhibition of STAT Phosphorylation

This assay assesses the ability of a compound to inhibit JAK1 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.

Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Materials:

  • A human cell line expressing the JAK-STAT pathway components (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable cancer cell line)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interleukin-6 (IL-6) for JAK1/JAK2 or Interferon-alpha (IFN-α) for JAK1/TYK2)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies for detecting total STAT and phosphorylated STAT (pSTAT)

  • Detection reagents for Western blotting or ELISA

Procedure:

  • Cell Culture and Plating: Culture the cells to the desired confluency and seed them into a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding the appropriate cytokine to the cell culture medium.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release the intracellular proteins.

  • Detection of pSTAT: Measure the levels of pSTAT and total STAT using a sensitive detection method such as Western blotting or a sandwich ELISA.

  • Data Analysis: Normalize the pSTAT signal to the total STAT signal. Calculate the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

A clear and logical experimental workflow is essential for the systematic evaluation of JAK1 inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_analysis Data Analysis & SAR Inhibitor_Scaffold JAK1 Inhibitor Scaffold Linker_A Linker A (e.g., Flexible Alkyl) Inhibitor_Scaffold->Linker_A Linker_B Linker B (e.g., Rigid Aromatic) Inhibitor_Scaffold->Linker_B Inhibitor_A Inhibitor A Linker_A->Inhibitor_A Inhibitor_B Inhibitor B Linker_B->Inhibitor_B Enzymatic_Assay JAK1/2/3/TYK2 Enzymatic Assay Inhibitor_A->Enzymatic_Assay Inhibitor_B->Enzymatic_Assay IC50_Determination Determine IC50 Values & Selectivity Enzymatic_Assay->IC50_Determination Cellular_Assay STAT Phosphorylation Assay IC50_Determination->Cellular_Assay Cellular_Potency Determine Cellular Potency (IC50) Cellular_Assay->Cellular_Potency Comparative_Analysis Comparative Analysis of Potency & Selectivity Cellular_Potency->Comparative_Analysis SAR_Elucidation Elucidate Structure-Activity Relationship (SAR) Comparative_Analysis->SAR_Elucidation

Caption: A generalized experimental workflow for comparing JAK1 inhibitors.

Conclusion: The Path Forward in Selective JAK1 Inhibitor Design

The evidence presented in this guide underscores the critical role of the linker in the design of potent and selective JAK1 inhibitors. While flexible linkers like alkyl chains can be readily synthesized and allow for conformational adaptability, more rigid and sterically defined linkers, such as substituted aromatic rings, can pre-organize the inhibitor into a bioactive conformation that enhances both potency and selectivity.

The choice of linker is not a one-size-fits-all decision and must be carefully considered in the context of the specific inhibitor scaffold and the desired biological profile. A systematic approach, employing robust in vitro and cellular assays as detailed in this guide, is essential for elucidating the structure-activity relationships that govern linker-mediated biological activity. By understanding the causal relationships between linker chemistry and inhibitor performance, researchers can more effectively navigate the complex landscape of kinase inhibitor design and accelerate the development of next-generation therapies for a wide range of diseases.

References

  • Maji, L., Sengupta, S., Matada, G. S. P., Teli, G., Biswas, G., Das, P. K., & Mudgal, M. P. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Molecular Diversity, 28(6), 4467–4513. [Link]

  • Kim, M., Lee, K., Heo, J., Kim, J., & Lee, Y. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. International Immunopharmacology, 122, 110660. [Link]

  • Winchester, L., & Irving, J. (2021). The safety of JAK-1 inhibitors. Rheumatology, 60(Supplement_3), iii38–iii44. [Link]

  • Sivakumar, N., & Parthasarathi, T. (2020). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling, 60(10), 4848–4860. [Link]

  • El-Gazzar, M., El-Naggar, M., & El-Gohary, N. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245436. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2022). Investigating associations between JAK inhibition and venous thromboembolism by systematic mining of large-scale datasets. Frontiers in Immunology, 13, 1076363. [Link]

  • Forsman, H., et al. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. International Journal of Chronic Obstructive Pulmonary Disease, 17, 2099–2113. [Link]

  • Angelini, J., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3321. [Link]

  • Sathya Babu, S., Nagarajan, S. K., Sathish, S., & Negi, V. S. (2022). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. Frontiers in Pharmacology, 13, 837369. [Link]

  • ResearchGate. (n.d.). Optimization of the linker. [Link]

  • Liu, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. International Journal of Molecular Sciences, 23(4), 2199. [Link]

  • Synapse. (2023, September 4). Unveiling the Veil of JAK Inhibitors. Patsnap. [Link]

  • Tanaka, Y. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. Drugs, 80(11), 1059–1071. [Link]

  • Al-Shakliah, N. S., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(7), 966. [Link]

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A Comparative Guide to the Spectroscopic Validation of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural validation of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, a bifunctional molecule incorporating a carbamate protecting group and a primary alcohol. By delving into the causality behind experimental choices and fostering a self-validating analytical approach, this document serves as a practical resource for ensuring the scientific integrity of your work.

Introduction

This compound (Molecular Formula: C₁₃H₂₅NO₃, Molecular Weight: 243.34 g/mol ) is a valuable intermediate in organic synthesis, often utilized in the construction of more complex molecules in medicinal chemistry and materials science.[1] Its structure features a tert-butoxycarbonyl (Boc) protecting group on a trans-1,4-disubstituted cyclohexane ring, which also bears a 2-hydroxyethyl substituent. The precise confirmation of its covalent structure and stereochemistry is paramount to ensure the fidelity of subsequent synthetic steps. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in achieving this validation.

The Analytical Workflow: A Multi-faceted Approach

A robust structural elucidation strategy does not rely on a single analytical technique. Instead, it integrates data from multiple orthogonal methods to build a comprehensive and irrefutable body of evidence. Each technique probes different aspects of the molecule's structure, and their combined interpretation provides a holistic understanding.

G cluster_0 Spectroscopic Analysis Workflow Compound Synthesis Compound Synthesis Initial Characterization Initial Characterization Compound Synthesis->Initial Characterization NMR (¹H & ¹³C) NMR (¹H & ¹³C) Initial Characterization->NMR (¹H & ¹³C) FT-IR FT-IR Initial Characterization->FT-IR Mass Spectrometry Mass Spectrometry Initial Characterization->Mass Spectrometry Structural Confirmation Structural Confirmation NMR (¹H & ¹³C)->Structural Confirmation FT-IR->Structural Confirmation Mass Spectrometry->Structural Confirmation Further Synthesis / Biological Testing Further Synthesis / Biological Testing Structural Confirmation->Further Synthesis / Biological Testing

Caption: A typical workflow for the structural validation of a synthetic intermediate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) provides a detailed picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.35br s1HNH
b~3.69t2HCH ₂-OH
c~3.40m1HCH -NHBoc
d~1.99m2HCyclohexyl CH (axial)
e~1.80m2HCyclohexyl CH (axial)
f~1.51q2HCH ₂-CH₂OH
g~1.44s9HC(CH ₃)₃
h~1.20m1HCyclohexyl CH
i~1.05m4HCyclohexyl CH (equatorial)
j~1.5-1.7br s1HOH

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Interpretation and Causality:

  • Downfield Signals: The N-H proton (a) is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The protons of the methylene group attached to the hydroxyl group (b) are deshielded by the electronegative oxygen, appearing as a triplet. The methine proton attached to the nitrogen (c) is also shifted downfield.

  • Upfield Signals: The large singlet at ~1.44 ppm (g) is characteristic of the nine equivalent protons of the tert-butyl group. The complex multiplets in the range of ~1.0-2.0 ppm correspond to the protons of the cyclohexane ring and the ethyl side chain. The trans configuration of the cyclohexane ring leads to distinct signals for axial and equatorial protons, contributing to the complexity of this region.

  • Hydroxyl Proton: The hydroxyl proton (j) often appears as a broad singlet, and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Carbon TypeAssignment
1~155.5QuaternaryC =O (Carbamate)
2~79.2QuaternaryC (CH₃)₃
3~61.0MethyleneC H₂-OH
4~50.5MethineC H-NHBoc
5~38.0MethyleneC H₂-CH₂OH
6~35.0MethineCyclohexyl C H
7~30.0MethyleneCyclohexyl C H₂
8~28.4MethylC(C H₃)₃

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Interpretation and Causality:

  • Carbonyl Carbon: The carbamate carbonyl carbon (1) appears at a characteristic downfield shift of ~155.5 ppm.

  • Oxygen-Substituted Carbons: The quaternary carbon of the tert-butyl group (2) and the methylene carbon attached to the hydroxyl group (3) are found in the 60-80 ppm range due to the deshielding effect of the attached oxygen atoms.

  • Aliphatic Carbons: The remaining carbons of the cyclohexane ring and the ethyl side chain (4-7) resonate in the upfield aliphatic region (25-55 ppm). The nine equivalent methyl carbons of the tert-butyl group (8) give rise to a single, intense signal.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
~3350N-H stretchCarbamate
2960-2850C-H stretchAliphatic
~1685C=O stretchCarbamate
~1520N-H bendCarbamate
1250 & 1160C-O stretchtert-butyl ether-like
~1050C-O stretchPrimary Alcohol

Interpretation and Causality:

  • O-H and N-H Stretching Region: A broad absorption band in the 3400-3200 cm⁻¹ range is a clear indication of the hydroxyl group's O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding.[2][3] The N-H stretch of the carbamate will appear in a similar region, typically around 3350 cm⁻¹, and may be superimposed on the broad O-H band.[2]

  • Carbonyl Stretching: The most prominent peak for the carbamate group is the strong C=O stretching absorption, expected around 1685 cm⁻¹. Its position is characteristic of the carbamate functionality.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions corresponding to C-C and C-O single bond stretching and various bending vibrations. The strong C-O stretching bands for the tert-butyl ether-like portion and the primary alcohol are expected in this region and can aid in confirming the overall structure.[3]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and elucidation of its structure through analysis of fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak ([M]⁺˙) at m/z = 243 would confirm the molecular weight. However, in EI-MS, the molecular ion can be unstable and may not be observed. Key fragmentation pathways for this compound would include:

  • Loss of a tert-butyl group: [M - 57]⁺, corresponding to the loss of C₄H₉, is a very common fragmentation for Boc-protected compounds, resulting in a prominent peak at m/z = 186.

  • Loss of isobutylene: [M - 56]⁺, leading to a peak at m/z = 187, can occur through a McLafferty-type rearrangement.

  • Loss of the Boc group: [M - 101]⁺, corresponding to the loss of C₅H₉O₂, would result in a peak at m/z = 142.

  • Loss of water: [M - 18]⁺, from the alcohol moiety, would give a peak at m/z = 225.

  • Cleavage of the ethyl side chain: Fragmentation can occur at various points along the ethylcyclohexyl moiety.

G M [M]⁺˙ m/z = 243 M_minus_57 [M - C₄H₉]⁺ m/z = 186 M->M_minus_57 - •C(CH₃)₃ M_minus_101 [M - C₅H₉O₂]⁺ m/z = 142 M->M_minus_101 - •Boc M_minus_18 [M - H₂O]⁺ m/z = 225 M->M_minus_18 - H₂O

Caption: Predicted major fragmentation pathways in EI-MS.

IV. Alternative and Complementary Analytical Techniques

While NMR, FT-IR, and MS are the primary tools for structural validation, other techniques can provide valuable complementary information.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
HPLC-UV Purity assessment, quantification.High sensitivity for UV-active compounds, well-established methods.The target molecule lacks a strong chromophore, limiting sensitivity.
Elemental Analysis Determination of the elemental composition (%C, %H, %N).Provides fundamental confirmation of the molecular formula.Requires a highly pure sample; does not provide structural information.[4][5]

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) can be used to assess the purity of the compound. However, as the molecule lacks a significant chromophore, detection at low wavelengths (around 200-220 nm) would be necessary, which can be prone to interference.[6] Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula. A match within ±0.4% is generally considered confirmation of elemental composition.[4][7]

Experimental Protocols

General Sample Preparation for NMR
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

Conclusion

The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon and proton framework, confirming connectivity and stereochemistry. FT-IR spectroscopy offers rapid confirmation of the key functional groups—the carbamate and the alcohol. Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns. When combined with purity analysis by methods such as HPLC, these techniques provide a robust and self-validating system for the comprehensive characterization of this important synthetic intermediate, ensuring the integrity and reproducibility of your research.

References

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A Comparative Guide to Cross-Reactivity in PROTACs: The Impact of the Trans-Cyclohexyl Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Warhead and Anchor - The Linker as a Determinant of Selectivity

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured into a nuanced science. While the warhead's affinity for the protein of interest (POI) and the anchor's recruitment of an E3 ligase are foundational, the linker connecting these two moieties is increasingly recognized as a critical modulator of a PROTAC's overall performance.[1][2][3] It is far more than a passive spacer; the linker's length, composition, and rigidity dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which in turn governs degradation efficiency and, importantly, selectivity.[1][2][4]

Off-target effects, the unintended degradation of proteins other than the intended POI, remain a significant hurdle in the clinical translation of PROTACs. These effects can arise from the warhead or E3 ligase ligand binding to unintended proteins, or from the formation of novel ternary complexes that present so-called "neosubstrates" for degradation. This guide provides a framework for evaluating the cross-reactivity of PROTACs, with a specific focus on the influence of the trans-1,4-disubstituted cyclohexyl moiety—a rigid linker motif gaining traction for its ability to confer favorable conformational pre-organization. We will compare this rigid linker strategy to more traditional flexible linkers (e.g., polyethylene glycol, PEG) and provide detailed experimental protocols for researchers to conduct their own comprehensive cross-reactivity assessments.

The Rigidity Hypothesis: Does a Constrained Linker Enhance Selectivity?

The choice between a flexible and a rigid linker is a key decision in PROTAC design.[3][4][5] Each strategy presents a distinct set of advantages and disadvantages that can profoundly impact selectivity.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most common motifs used in early-stage PROTAC development, largely due to their synthetic accessibility.[1][6] Their conformational freedom allows the PROTAC to adopt numerous orientations, increasing the probability of forming a productive ternary complex.[3] However, this flexibility comes at a cost: a significant entropic penalty is paid upon binding and formation of the ternary complex, which can reduce its stability.[6] Furthermore, the multitude of possible conformations may increase the likelihood of forming off-target ternary complexes with proteins that bear some resemblance to the POI, potentially leading to a broader cross-reactivity profile.

  • Rigid Linkers (e.g., trans-Cyclohexyl, Phenyl, Alkynes): Rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a more bioactive and stable conformation.[1][4][5] This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to more potent on-target degradation.[5] The central hypothesis is that this conformational rigidity also enhances selectivity. By restricting the spatial orientations of the warhead and E3 ligase ligand, a rigid linker may disfavor the formation of geometrically suboptimal off-target ternary complexes. The trans-cyclohexyl group, in particular, provides a rigid, "stick-out" conformation that can fine-tune the propensity for binary and ternary complex formation, ultimately impacting cellular degradation activity.[7][8]

The following sections provide the experimental workflows necessary to test this hypothesis and generate the quantitative data required to compare the cross-reactivity profiles of PROTACs synthesized with different linker strategies.

Comparative Data Summary: A Framework for Analysis

To objectively compare the cross-reactivity of PROTACs, a multi-pronged experimental approach is essential, with global proteomics being the cornerstone for unbiased off-target identification.[8] The data generated should be organized to clearly compare the performance of the PROTAC with the rigid trans-cyclohexyl linker against one with a flexible linker.

Table 1: Hypothetical On-Target Degradation Profile

This table compares the fundamental degradation parameters for the intended Protein of Interest (POI).

PROTAC Linker TypeTarget POIDC₅₀ (nM)Dₘₐₓ (%)
trans-Cyclohexyl (Rigid) POI-X1595
PEG-4 (Flexible) POI-X4592
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Table 2: Hypothetical Global Proteomics Off-Target Summary (TMT-MS)

This table summarizes findings from a global proteomics experiment, highlighting the number of significantly downregulated proteins (potential off-targets) at a specific concentration (e.g., 1 µM).

PROTAC Linker TypeTotal Proteins QuantifiedSignificant Off-Targets (Log₂ Fold Change < -1, p < 0.05)
trans-Cyclohexyl (Rigid) >9,0005
PEG-4 (Flexible) >9,00018
Vehicle Control (DMSO) >9,0000

Table 3: Detailed Off-Target Validation Profile

This table provides a more detailed view of the top potential off-targets identified by mass spectrometry and validated by a secondary method like Western Blot.

Potential Off-TargetGene NamePROTAC Linker TypeLog₂ Fold Change (MS)p-value (MS)Western Blot Validation (% Degradation vs. Control)
Protein AGENEAtrans-Cyclohexyl-0.50.08Not significant
Protein BGENEBtrans-Cyclohexyl-1.2< 0.0555%
Protein CGENECtrans-Cyclohexyl-0.2> 0.1Not significant
Protein AGENEAPEG-4-1.8< 0.0185%
Protein BGENEBPEG-4-1.3< 0.0560%
Protein DGENEDPEG-4-2.1< 0.0190%

Experimental Design & Protocols

A rigorous investigation into PROTAC cross-reactivity requires a systematic workflow, beginning with broad, unbiased discovery and moving toward targeted validation.

G cluster_0 Discovery Phase cluster_1 Validation & Mechanistic Insight a Cell Treatment: - PROTAC (trans-Cyclohexyl) - PROTAC (Flexible Linker) - Vehicle Control b Cell Lysis & Protein Digestion a->b c TMT Labeling & Sample Multiplexing b->c d LC-MS/MS Analysis c->d e Data Analysis: Identify & Quantify Proteins, Statistical Analysis d->e f Western Blot: Confirm degradation of on- and off-targets e->f Prioritize Hits g CETSA: Assess target and off-target engagement e->g Validate Binders h NanoBRET Assay: Measure ternary complex formation & stability f->h Mechanistic Follow-up G a Treat intact cells with PROTAC or Vehicle b Harvest and resuspend cells a->b c Aliquot and heat samples to a range of temperatures b->c d Lyse cells (e.g., freeze-thaw) c->d e Separate soluble fraction from precipitated protein (centrifugation) d->e f Analyze soluble protein (Western Blot or MS) e->f

Sources

A Comparative Guide to the Synthesis of Boc-Protected Amino Alcohols for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

Boc-protected amino alcohols are foundational building blocks in contemporary organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Their bifunctional nature, possessing both a nucleophilic alcohol and a protected amine, combined with the stereochemical integrity often derived from the chiral pool of amino acids, makes them invaluable precursors for a myriad of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under mildly acidic conditions.[1] This guide provides a comparative analysis of the most prevalent and effective synthetic routes to access these crucial intermediates, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Route 1: Reduction of N-Boc-Protected α-Amino Acids

The direct reduction of the carboxylic acid moiety of readily available N-Boc-α-amino acids is a common and straightforward approach to chiral 1,2-amino alcohols. The choice of reducing agent is critical and dictates the reaction conditions and functional group tolerance.

Mechanism of Reduction

The reduction of a carboxylic acid to a primary alcohol typically proceeds in two stages: initial reduction to an aldehyde, which is then further reduced to the alcohol. Due to the high reactivity of aldehydes towards reducing agents, they are seldom isolated. With hydride reagents, the reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. For less reactive reagents like sodium borohydride, prior activation of the carboxylic acid is necessary to enhance its electrophilicity.

Diagram: General Workflow for the Reduction of N-Boc-α-Amino Acids

G cluster_0 Route 1: Reduction of N-Boc-α-Amino Acids Boc_Amino_Acid N-Boc-α-Amino Acid Activation Activation (e.g., Mixed Anhydride, CDI) Boc_Amino_Acid->Activation If using NaBH4 Reduction Reduction (NaBH4 or LiAlH4) Boc_Amino_Acid->Reduction Direct with LiAlH4 Activation->Reduction Boc_Amino_Alcohol N-Boc-Amino Alcohol Reduction->Boc_Amino_Alcohol

Caption: Workflow for amino acid reduction.

Method 1a: Sodium Borohydride with Mixed Anhydride Activation

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but it is generally not reactive enough to reduce carboxylic acids directly.[2][3] Activation of the carboxylic acid as a mixed anhydride with an alkyl chloroformate, such as ethyl chloroformate, significantly increases its electrophilicity, allowing for a smooth reduction by NaBH₄. This method is often preferred for its operational simplicity and safety compared to more powerful and pyrophoric hydrides.

Experimental Protocol: Synthesis of (S)-N-Boc-phenylalaninol

  • Activation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Stir the mixture for 10 minutes, then add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir for an additional 30 minutes.

  • Reduction: In a separate flask, prepare a suspension of sodium borohydride (2.0 eq) in water. Add this suspension to the mixed anhydride solution at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This method has been shown to provide good to excellent yields with minimal racemization.[4]

Method 1b: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, directly to alcohols.[5][6] Its high reactivity necessitates the use of anhydrous solvents (typically THF or diethyl ether) and careful handling due to its pyrophoric nature.

Experimental Protocol: General Procedure for LiAlH₄ Reduction

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a solution of the N-Boc-α-amino acid (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude product by chromatography or recrystallization.

While highly effective, the harsh conditions of LiAlH₄ reduction can sometimes lead to side reactions or racemization, especially with sensitive substrates.[7]

Route 2: Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with an amine is a powerful and convergent strategy for the synthesis of β-amino alcohols. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, including the nature of the epoxide, the amine, and the catalyst employed.[8]

Mechanism of Epoxide Ring-Opening

The mechanism can proceed through either an SN1 or SN2 pathway. Under acidic conditions, protonation of the epoxide oxygen activates the ring, and the reaction often proceeds with attack at the more substituted carbon due to the development of a partial positive charge (SN1-like). Under neutral or basic conditions, the reaction typically follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon.

Diagram: Regioselectivity in Epoxide Ring-Opening

G cluster_1 Route 2: Epoxide Ring-Opening Epoxide Styrene Oxide Acidic_Conditions Acidic Conditions (e.g., H⁺, Lewis Acid) Epoxide->Acidic_Conditions Basic_Conditions Basic/Neutral Conditions Epoxide->Basic_Conditions Amine Boc-NH₂ Amine->Acidic_Conditions Amine->Basic_Conditions Alpha_Attack α-attack (Benzylic) Major Product Acidic_Conditions->Alpha_Attack Beta_Attack β-attack (Terminal) Major Product Basic_Conditions->Beta_Attack

Caption: Regioselectivity in epoxide ring-opening.

Method 2a: Lewis Acid-Catalyzed Asymmetric Ring-Opening

For the synthesis of enantiomerically pure β-amino alcohols, the asymmetric ring-opening of meso-epoxides is a highly efficient strategy. The use of a chiral Lewis acid catalyst can control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide

  • Catalyst Preparation: In a reaction vessel, stir scandium(III) tris(dodecyl sulfate) (1 mol%) and a chiral bipyridine ligand (1.2 mol%) in water at room temperature for 1 hour.

  • Reaction: To the catalyst solution, add cyclohexene oxide (1.0 eq) and aniline (1.2 eq). Stir the mixture vigorously at room temperature for the specified time (typically 12-24 hours).

  • Work-up: Upon completion, extract the reaction mixture with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trans-2-(phenylamino)cyclohexan-1-ol.

This method has been shown to provide high yields and excellent enantioselectivities (up to 99% ee).[9]

Method 2b: Tertiary Amine-Catalyzed Ring-Opening in Water

For a more environmentally benign approach, the use of water as a solvent and a simple tertiary amine catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) has been reported to be highly effective.[10][11]

Experimental Protocol: DABCO-Catalyzed Ring-Opening of Styrene Oxide

  • Reaction Setup: In a round-bottom flask, suspend styrene oxide (1.0 eq), aniline (1.1 eq), and DABCO (1 mol%) in water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Work-up: After cooling to room temperature, extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the product by column chromatography.

This method offers the advantages of using a cheap, non-toxic catalyst and solvent, making it suitable for large-scale synthesis.

Route 3: Grignard Reaction with N-Boc-Amino Acid Derivatives

The addition of Grignard reagents to derivatives of N-Boc-amino acids provides a powerful method for carbon-carbon bond formation, leading to a diverse range of chiral amino alcohols. A key challenge in using Grignard reagents with esters is over-addition to form tertiary alcohols.[12] This can be circumvented by using Weinreb amides.

Mechanism of Grignard Reaction with Weinreb Amides

The N-methoxy-N-methylamide (Weinreb amide) reacts with a Grignard reagent to form a stable chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This prevents the undesired second addition of the Grignard reagent, allowing for the isolation of the ketone, which can then be stereoselectively reduced to the desired amino alcohol.

Diagram: Grignard Reaction via Weinreb Amide

G cluster_2 Route 3: Grignard Reaction via Weinreb Amide Boc_Amino_Acid N-Boc-α-Amino Acid Weinreb_Amide_Formation Weinreb Amide Formation Boc_Amino_Acid->Weinreb_Amide_Formation Weinreb_Amide Weinreb Amide Weinreb_Amide_Formation->Weinreb_Amide Grignard_Addition Grignard Addition (R-MgX) Weinreb_Amide->Grignard_Addition Ketone N-Boc-Amino Ketone Grignard_Addition->Ketone Reduction Stereoselective Reduction (e.g., NaBH4) Ketone->Reduction Boc_Amino_Alcohol N-Boc-Amino Alcohol Reduction->Boc_Amino_Alcohol

Caption: Synthesis via Weinreb amide and Grignard reaction.

Experimental Protocol: Synthesis of a Boc-Protected Amino Alcohol via a Weinreb Amide

Step 1: Synthesis of the N-Boc-Amino Weinreb Amide

  • To a solution of N-Boc-amino acid (1.0 eq) in dichloromethane (DCM), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature until CO₂ evolution ceases.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (1.2 eq) and continue stirring until the reaction is complete.

  • Work up the reaction by washing with dilute acid and brine, dry the organic layer, and purify the Weinreb amide by chromatography.

Step 2: Grignard Reaction and Reduction

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise and stir at 0 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the ketone.

  • Without extensive purification, dissolve the crude ketone in methanol, cool to 0 °C, and add sodium borohydride (1.5 eq) portion-wise.

  • After completion, work up the reaction and purify the final Boc-protected amino alcohol by column chromatography.

This two-step sequence allows for the controlled synthesis of a wide variety of chiral amino alcohols with diverse side chains introduced by the Grignard reagent.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including the desired structure of the amino alcohol, the availability of starting materials, scalability, and the required stereochemical purity.

Parameter Reduction of Boc-Amino Acids Ring-Opening of Epoxides Grignard Reaction via Weinreb Amide
Starting Materials Readily available N-Boc-amino acidsEpoxides and aminesN-Boc-amino acids, Grignard reagents
Key Advantages Direct, often high-yielding, preserves existing stereochemistryConvergent, good for β-amino alcohols, can be made highly stereoselectiveHigh versatility in introducing new C-C bonds, good control over side reactions
Key Disadvantages Limited to structures derived from natural amino acids, harsh reagents (LiAlH₄)Regioselectivity can be an issue, requires stereochemically defined epoxides for chiral productsMulti-step process, requires careful control of reaction conditions
Stereocontrol High (retained from starting amino acid)Can be excellent with chiral catalysts or chiral epoxidesHigh (reduction of ketone can be stereoselective)
Typical Yields 70-95%60-95%60-85% (over two steps)
Scalability Good, especially with NaBH₄ methodsGood, particularly with robust catalytic systemsModerate, can be challenging on a very large scale

Conclusion and Future Outlook

The synthesis of Boc-protected amino alcohols is a well-established field with several robust and reliable methods at the disposal of the synthetic chemist. The reduction of N-Boc-amino acids offers a direct and often stereospecific route. The ring-opening of epoxides provides a convergent and flexible approach, especially for β-amino alcohols, with asymmetric catalysis enabling access to highly enantiopure products. The Grignard reaction, particularly through the use of Weinreb amides, allows for the introduction of a wide range of substituents with excellent control.

Future developments in this area will likely focus on the discovery of more efficient and environmentally benign catalytic systems, particularly for asymmetric transformations. The development of one-pot procedures that minimize intermediate purification steps will also be of significant interest for improving the overall efficiency of these synthetic routes. As the demand for structurally complex and stereochemically pure chiral building blocks continues to grow, the methods for synthesizing Boc-protected amino alcohols will undoubtedly remain a cornerstone of modern organic synthesis.

References

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A Head-to-Head Battle for Purity Analysis of Carbamate Compounds: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Choosing the Right Chromatographic Tool

In the landscape of pharmaceutical quality control and research, the accurate determination of purity is paramount. For carbamate compounds, a class of molecules with wide-ranging applications, selecting the optimal analytical technique is a critical decision that impacts data quality, laboratory efficiency, and regulatory compliance. For decades, High-Performance Liquid Chromatography (HPLC) has been the established workhorse, known for its robustness and reliability.[1][2] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity.[1][2][3]

This guide provides an in-depth, objective comparison of HPLC and UPLC for the purity analysis of carbamate compounds. Moving beyond a simple list of pros and cons, we will delve into the fundamental principles, experimental design considerations, and practical implications for researchers, scientists, and drug development professionals.

The Fundamental Divide: Understanding the Principles of Separation

At their core, both HPLC and UPLC operate on the same principle of liquid chromatography: separating components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[4] The key distinction lies in the physical characteristics of the stationary phase particles and the resulting operational pressures.

  • High-Performance Liquid Chromatography (HPLC): Traditionally employs columns packed with particles of 3 to 5 micrometers (µm) in diameter.[2][3][5] These larger particles result in lower backpressure, allowing operation at pressures typically up to 400–600 bar (6,000–9,000 psi).[2][4]

  • Ultra-Performance Liquid Chromatography (UPLC): Utilizes columns packed with sub-2 µm particles.[1][6][7] This significant reduction in particle size dramatically increases the surface area for interaction, leading to enhanced separation efficiency. However, it also generates substantially higher backpressure, necessitating systems capable of operating at up to 15,000 psi (over 1,000 bar).[1][2][5][6]

This fundamental difference in particle size and pressure is the genesis of the performance advantages offered by UPLC.

Experimental Design: A Tale of Two Methodologies

To illustrate the practical differences between HPLC and UPLC for carbamate purity analysis, let's consider a hypothetical experimental design. The goal is to separate a primary carbamate active pharmaceutical ingredient (API) from its known impurities.

Experimental Workflow Diagram

Caption: A generalized workflow for comparing HPLC and UPLC in carbamate purity analysis.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Carbamate Purity Analysis

  • System Preparation: Equilibrate a standard HPLC system, such as a Waters Alliance HPLC System, with the mobile phase.[8]

  • Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water.

  • Flow Rate: Set the flow rate to a typical value for this column geometry, such as 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.

  • Injection Volume: Inject a defined volume of the prepared sample or standard (e.g., 10 µL).

  • Detection: Utilize a photodiode array (PDA) detector to monitor the absorbance at a wavelength appropriate for the carbamate compound.

  • Data Analysis: Integrate the peaks and calculate the purity based on the relative peak areas.

Protocol 2: UPLC Method for Carbamate Purity Analysis

  • System Preparation: Equilibrate a UPLC system, capable of handling high backpressures, with the mobile phase.

  • Column: Install a sub-2 µm reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size).[9]

  • Mobile Phase: Use the same mobile phase composition as the HPLC method to ensure a fair comparison.

  • Flow Rate: Set a higher, optimized flow rate suitable for the smaller column dimensions, for example, 0.4 mL/min.

  • Column Temperature: Maintain the same column temperature of 30 °C.

  • Injection Volume: Inject a smaller volume due to the smaller column dimensions and higher sensitivity (e.g., 2 µL).[5]

  • Detection: Employ a PDA detector with the same wavelength settings.

  • Data Analysis: Perform peak integration and purity calculations as with the HPLC method.

Performance Metrics: A Quantitative Comparison

The choice between HPLC and UPLC often comes down to a quantitative assessment of key performance indicators. The following table summarizes the expected outcomes from our hypothetical carbamate analysis.

Performance MetricHPLC (5 µm particle size)UPLC (1.7 µm particle size)Advantage
Resolution (Rs) Baseline separation of major peaks, but potential co-elution of minor impurities.Significantly improved resolution, sharper peaks, and better separation of closely eluting impurities.[2][7]UPLC
Analysis Run Time 20 - 30 minutes2 - 5 minutes[4]UPLC
Sensitivity Good for routine analysis.3- to 5-fold increase in sensitivity, allowing for the detection of trace-level impurities.[3][4]UPLC
Solvent Consumption Higher due to longer run times and higher flow rates.Significantly lower, leading to cost savings and a greener footprint.[1][3]UPLC
System Backpressure ~1500 - 2500 psi~8000 - 12000 psiHPLC (Lower pressure can mean less system stress)

Causality and Insights: The "Why" Behind the Performance

The superior performance of UPLC is a direct consequence of the smaller particle size in the stationary phase. This leads to:

  • Increased Efficiency: The smaller particles provide a more uniform flow path for the mobile phase, reducing band broadening and resulting in sharper, narrower peaks.[5] This directly translates to higher resolution.

  • Faster Separations: The shorter column lengths and higher optimal flow rates possible with UPLC dramatically reduce analysis time without sacrificing separation quality.[4][7]

  • Enhanced Sensitivity: The narrower peaks produced by UPLC have a greater height-to-area ratio, making it easier to detect and quantify low-level impurities.[2][3]

It is crucial to note that the high operating pressures of UPLC systems demand more robust instrumentation, including pumps, injectors, and tubing, which typically come at a higher initial cost.[1][5]

Regulatory Considerations and Method Validation

Both HPLC and UPLC methods used for purity analysis in a regulated environment must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH).[10][11][12][13] The validation process for both techniques will assess parameters like:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities.

  • Linearity: The direct correlation between analyte concentration and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[10]

Furthermore, any chromatographic method must adhere to the system suitability requirements outlined in pharmacopeias like the United States Pharmacopeia (USP), specifically General Chapter <621> on Chromatography.[14][15][16][17][18]

Logical Relationship Diagram: HPLC vs. UPLC

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Particles Larger Particles (3-5 µm) HPLC_Pressure Lower Pressure (~400 bar) HPLC_Particles->HPLC_Pressure HPLC_Time Longer Run Times HPLC_Pressure->HPLC_Time HPLC_Resolution Standard Resolution HPLC_Pressure->HPLC_Resolution HPLC_Cost Lower Initial Cost HPLC_Pressure->HPLC_Cost UPLC_Particles Smaller Particles (<2 µm) UPLC_Pressure Higher Pressure (>1000 bar) UPLC_Particles->UPLC_Pressure UPLC_Time Shorter Run Times UPLC_Pressure->UPLC_Time UPLC_Resolution Higher Resolution & Sensitivity UPLC_Pressure->UPLC_Resolution UPLC_Cost Higher Initial Cost UPLC_Pressure->UPLC_Cost Carbamate_Analysis Carbamate Purity Analysis Carbamate_Analysis->HPLC_Particles Carbamate_Analysis->UPLC_Particles

Caption: Key differentiating factors between HPLC and UPLC for carbamate analysis.

Conclusion: Making the Right Choice for Your Laboratory

The decision to use HPLC or UPLC for carbamate purity analysis depends on the specific needs and goals of the laboratory.

  • HPLC remains a robust and reliable choice for:

    • Established quality control environments where validated methods are already in place.

    • Laboratories with budget constraints where the higher initial investment for UPLC is a concern.

    • Applications where high throughput is not a primary driver.

  • UPLC offers significant advantages for:

    • High-throughput screening and analysis where speed is critical.[2]

    • The analysis of complex samples containing numerous, closely eluting impurities that require high resolution.

    • Trace-level impurity analysis where high sensitivity is paramount.

    • Laboratories focused on reducing solvent consumption and promoting "green" chemistry.[3]

For new method development, the benefits of UPLC in terms of speed, resolution, and sensitivity often make it the more compelling option, despite the higher initial capital expenditure. The long-term savings in solvent costs and increased productivity can provide a significant return on investment.

Ultimately, a thorough understanding of the principles, performance characteristics, and regulatory requirements of both techniques will empower researchers and scientists to make an informed decision that best serves their analytical needs for the purity determination of carbamate compounds.

References

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pipettes.com. HPLC vs UPLC: Key Differences & Applications. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Chromatography Forum. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • US Pharmacopeia (USP). <621> Chromatography. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Microbioz India. UPLC vs HPLC: Unraveling the Similarities and Differences. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • uHPLCs.com. Uplc vs HPLC,All Difference You Must Know. [Link]

  • MONAD. What is the Difference Between UPLC and HPLC?. [Link]

  • PubMed. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. [Link]

  • National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]

  • MDPI. Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Royal Society of Chemistry. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. [Link]

  • Waters Corporation. Alliance System for Carbamate Analysis. [Link]

  • ResearchGate. Determination of 20 carbamate pesticide residues in food by high performance liquid chromatographytandem mass spectrometry. [Link]

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A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs Featuring the Cyclohexylcarbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While much focus is placed on the design of the POI and E3 ligase ligands, the linker is far from a passive component.[3] Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall efficacy, influencing everything from ternary complex formation to physicochemical properties and, crucially, its stability both in laboratory assays (in vitro) and within a living organism (in vivo).[4][] An unstable linker can lead to premature degradation of the PROTAC, preventing it from carrying out its function and ultimately leading to therapeutic failure.[6]

This guide provides a detailed comparison of the in vitro and in vivo stability of PROTACs, with a special focus on those incorporating a cyclohexylcarbamate linker. We will delve into the experimental methodologies used to assess stability, present comparative data, and offer insights into the rational design of more robust and effective protein degraders.

The PROTAC Mechanism of Action: A Refresher

A PROTAC molecule works by bringing a target protein and an E3 ligase into close proximity, forming a ternary complex.[3] This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[1] The PROTAC is then released and can go on to induce the degradation of multiple target protein molecules, acting in a catalytic manner.[1]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PROTAC_Stock PROTAC Stock (in DMSO) Start Initiate Reaction (Add PROTAC) PROTAC_Stock->Start Incubation_Mix Incubation Mixture (Microsomes, NADPH, Buffer) Incubation_Mix->Start Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½, CLint LCMS->Data_Analysis InVivo_PK_PD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dosing Animal Dosing (IV, PO) Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Tissue_Collection Tissue Collection Dosing->Tissue_Collection Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Quantification Plasma_Prep->Bioanalysis PK_Params Calculate PK Parameters (t½, CL, Vd, F%) Bioanalysis->PK_Params Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Protein_Quant Target Protein Quantification (Western Blot/MS) Protein_Extraction->Protein_Quant

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring the safety and regulatory compliance of the professionals who use them. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS No. 917342-29-1), a compound frequently used as a PROTAC linker in drug discovery and development.[1][2][3] Adherence to these protocols is essential not only for compliance with environmental regulations but also for maintaining a safe laboratory environment.

This document is structured to provide immediate, actionable information. We will move from hazard identification and personal protection to the detailed logistics of waste accumulation and disposal, explaining the scientific and regulatory reasoning behind each critical step.

Hazard Identification & Immediate Safety Precautions

Before any handling or disposal preparation, it is imperative to understand the potential hazards associated with this compound. This compound is classified as hazardous, and its handling requires specific precautions.

Table 1: GHS Hazard Profile

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Cat. 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin Irritation (Cat. 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[4]
Eye Irritation (Cat. 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[4]
STOT, Single Exposure (Cat. 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing exposure via all potential routes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[4] A face shield may be required if there is a splash risk.

  • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned. Wear closed-toe shoes.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

First Aid Measures

In the event of accidental exposure, immediate and correct action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If irritation persists, seek medical advice.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Regulatory Framework: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] A core principle of RCRA is that the generator of the waste—the laboratory that creates it—is legally responsible for its safe management from "cradle to grave."[4] This responsibility includes correctly identifying, storing, and arranging for the final disposal of the hazardous material.

Improper disposal, such as discarding the chemical in the regular trash or pouring it down the drain, is strictly prohibited and can lead to significant environmental contamination and legal penalties.[4][6][8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Characterization: Based on its known hazards, this compound must be managed as a hazardous waste .[4]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5] Incompatible materials can react violently or produce toxic gases.[10] Keep this carbamate waste separate from strong oxidizing agents.[6]

Step 2: Containment and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe handling.

  • Container Selection:

    • Use a dedicated, leak-proof container that is chemically compatible with the waste.[8][9] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must have a secure, screw-top lid.[8]

    • Ensure the container is in good condition, free from cracks or deterioration.[8]

  • Labeling: Accurate labeling is a critical regulatory requirement.[11] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and the CAS Number: 917342-29-1 .

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[11]

    • The accumulation start date (the date the first drop of waste is added).

Step 3: On-Site Accumulation

Designated storage areas ensure that hazardous waste is managed safely within the laboratory.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Storage Conditions:

    • Keep the container tightly closed at all times, except when adding waste.[4][10]

    • Store the container in a well-ventilated area, away from ignition sources.[9]

    • Utilize secondary containment (such as a chemical-resistant tray) to contain potential spills.[8]

  • Volume Limits: An SAA can hold a maximum of 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to a Central Accumulation Area (CAA) within three days.[10][11]

Step 4: Final Disposal

Final disposal must be conducted by a licensed and insured hazardous waste disposal company.[8]

  • Vendor Coordination: Contact your institution's EHS department to arrange for pickup by a certified hazardous waste vendor.

  • Disposal Method: The most appropriate disposal method for carbamate waste is high-temperature incineration at a permitted facility.[4][12] This is considered a Best Demonstrated Available Technology (BDAT) by the EPA for many carbamate wastes, ensuring complete destruction of the hazardous compound.[13][14] Do not attempt to treat or neutralize this chemical waste in the lab.

Spill & Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal start Waste Generation characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste characterize->segregate container Select Compatible Waste Container segregate->container label_waste Affix 'Hazardous Waste' Label (Name, CAS, Hazards, Date) container->label_waste add_waste Add Waste to Labeled Container store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa contact_ehs Contact EHS for Pickup vendor_pickup Arrange Pickup by Licensed Vendor contact_ehs->vendor_pickup incineration Final Disposal via High-Temperature Incineration vendor_pickup->incineration

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Silver Fern Chemical, Inc. Safety Data Sheet: Tert Butyl Catechol. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Management: Carbamate Production Identification and Listing. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24720929, this compound. [Link]

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  • New Jersey Department of Health. Hazardous Substance Fact Sheet: tert-BUTYL-2,4,6-TRINITRO-m-XYLENE. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, a compound often utilized as a PROTAC linker in targeted protein degradation research, demands a meticulous and informed approach to personal protection.[1] This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the chemical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its structural analogs present the following primary risks:

  • Skin Irritation (H315): The compound is known to cause skin irritation upon direct contact.[2][3] This necessitates a robust barrier to prevent dermal exposure, which is a common and often underestimated route of chemical entry into the body.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[2] Some related carbamate structures are even classified as causing serious eye damage (H318).[3] This risk makes proper eye protection non-negotiable.

  • Respiratory Irritation (H335): Inhalation of the compound, particularly as a dust or aerosol, may lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound is hazardous. While direct ingestion is rare in a lab setting, it can occur through cross-contamination of hands, underscoring the importance of proper glove use and hygiene.[4]

These classifications are the foundation upon which our entire safety protocol is built. Every piece of PPE recommended is a direct countermeasure to one or more of these identified risks.

Core PPE Requirements: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment, but a system of overlapping protections. The following table outlines the minimum required PPE and provides context-dependent recommendations for handling this compound.

PPE Category Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles during splash-hazard procedures (e.g., large-volume transfers, heating).This compound is a confirmed serious eye irritant.[2] Goggles provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors. A face shield adds a critical secondary layer of protection for the entire face.
Skin Protection: Gloves Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact). Inspect for tears or pinholes before each use. For extended contact or immersion, consult glove manufacturer's compatibility charts.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[2][5] Proper glove selection provides a necessary barrier against dermal absorption, a primary route of chemical exposure.
Skin Protection: Body A long-sleeved laboratory coat is the minimum requirement. A chemical-resistant apron worn over the lab coat is recommended for procedures involving significant quantities or splash potential.Provides a barrier against accidental spills and splashes on the torso and arms. Contaminated clothing must be removed immediately and decontaminated before reuse to prevent prolonged skin contact.[2][6][7]
Respiratory Protection Generally not required when working in a certified chemical fume hood. If handling the solid powder outside a fume hood or if aerosols may be generated, a NIOSH-approved N95 respirator or higher is mandatory.This is a direct countermeasure to the respiratory irritation hazard (H335).[2] Engineering controls (like a fume hood) are the primary line of defense; respirators are used when these controls are insufficient or unavailable.

Operational and Disposal Plans: Process Integrity

The effectiveness of PPE is critically dependent on its correct use. A flawed procedure can render the best equipment useless.

Step-by-Step Donning Protocol (Putting On PPE)
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the risk assessment calls for it, don your respirator now. Perform a user seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles. Adjust for a snug fit. If a face shield is needed, place it over the goggles.

  • Gloves: Select the correct size and type of glove. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a complete seal.

Step-by-Step Doffing Protocol (Removing PPE)

This sequence is designed to minimize self-contamination and is the most critical part of the PPE process.

  • Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Gown/Lab Coat: Unbutton the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold it away from you.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Respirator (if used): Remove the respirator without touching the front of the mask.

  • Final Hand Hygiene: Wash hands again thoroughly.

Disposal Plan
  • Contaminated Gloves & Disposables: Dispose of used gloves and other contaminated disposable items (e.g., weighing paper, pipette tips) in a designated, sealed hazardous waste container. Do not place them in regular trash.[2]

  • Contaminated Clothing: Reusable items like lab coats must be decontaminated before laundering. Do not take contaminated lab coats home.[6] Heavily contaminated disposable gowns should be treated as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE based on the specific experimental task.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Action start Begin Task: Handling tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate weigh_solid Weighing Solid Powder? start->weigh_solid splash_risk Significant Splash Risk? (e.g., large volume transfer, vortexing, heating) weigh_solid->splash_risk No fume_hood Work in Fume Hood + N95 Respirator weigh_solid->fume_hood Yes base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield + Chemical Apron splash_risk->enhanced_ppe Yes fume_hood->splash_risk proceed Proceed with Experiment base_ppe->proceed enhanced_ppe->proceed

PPE selection workflow for handling the target compound.

References

  • BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3UOPCEhCDobkQ3tMGDpMQSyCjC3IlieM5fKXjUt5cz7gTNq559Fa_lul59J3LAff3iCvwOOM7KqM7VC-WuAYWP_Daw4NhcNluY21Srs8NTKPhB0ZojzmQhmsDfZjybSJJsqDHjGg9lNireXvw4y6YXlaPQ7GWB00NvhivcEi3Vzlsbv_PhzsCKrlaS_EwRJKn-c4DMVnHEwba_U4V7zZorK1tjf9rf5bUHQ==]
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Retrosynthesis Analysis

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Reactant of Route 1
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

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